(R)-G12Di-7
Description
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Properties
Molecular Formula |
C39H37F3N6O5 |
|---|---|
Molecular Weight |
726.7 g/mol |
IUPAC Name |
(4R)-4-[3-[7-(8-ethynyl-7-fluoro-3-hydroxynaphthalen-1-yl)-8-fluoro-2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]pyrido[4,3-d]pyrimidin-4-yl]-3,8-diazabicyclo[3.2.1]octane-8-carbonyl]-3,3-dimethyloxetan-2-one |
InChI |
InChI=1S/C39H37F3N6O5/c1-4-25-28(41)9-6-20-12-24(49)13-26(29(20)25)31-30(42)32-27(15-43-31)34(45-37(44-32)52-19-39-10-5-11-47(39)16-21(40)14-39)46-17-22-7-8-23(18-46)48(22)35(50)33-38(2,3)36(51)53-33/h1,6,9,12-13,15,21-23,33,49H,5,7-8,10-11,14,16-19H2,2-3H3/t21-,22?,23?,33+,39+/m1/s1 |
InChI Key |
CRALQCNGTOLNEF-SHEZVGAFSA-N |
Isomeric SMILES |
CC1([C@@H](OC1=O)C(=O)N2C3CCC2CN(C3)C4=NC(=NC5=C(C(=NC=C54)C6=C7C(=CC(=C6)O)C=CC(=C7C#C)F)F)OC[C@@]89CCCN8C[C@@H](C9)F)C |
Canonical SMILES |
CC1(C(OC1=O)C(=O)N2C3CCC2CN(C3)C4=NC(=NC5=C(C(=NC=C54)C6=C7C(=CC(=C6)O)C=CC(=C7C#C)F)F)OCC89CCCN8CC(C9)F)C |
Origin of Product |
United States |
Foundational & Exploratory
(R)-G12D-7 (MRTX1133): A Technical Guide on its Mechanism of Action in Pancreatic Cancer
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pancreatic ductal adenocarcinoma (PDAC) remains one of the most lethal malignancies, largely driven by mutations in the KRAS oncogene. The KRAS G12D mutation is the most prevalent, occurring in approximately 42% of PDAC cases.[1] Historically considered "undruggable," KRAS has recently become a viable therapeutic target. (R)-G12D-7, also known as MRTX1133, is a potent, selective, and non-covalent inhibitor of the KRAS G12D mutant protein. This technical guide provides an in-depth overview of the mechanism of action of MRTX1133 in pancreatic cancer, summarizing key preclinical data, outlining experimental methodologies, and visualizing the signaling pathways and experimental workflows involved in its characterization.
Introduction to (R)-G12D-7 (MRTX1133)
MRTX1133 is a small molecule inhibitor developed by Mirati Therapeutics that specifically targets the KRAS G12D mutation.[1] Unlike covalent KRAS G12C inhibitors, MRTX1133 binds non-covalently to the switch-II pocket of both the GDP-bound (inactive) and GTP-bound (active) states of the KRAS G12D protein.[1][2] This interaction locks the protein in an inactive conformation, thereby inhibiting its downstream signaling functions. Preclinical studies have demonstrated its potent anti-tumor efficacy in various pancreatic cancer models, leading to its evaluation in clinical trials.[1]
Core Mechanism of Action
The KRAS protein is a small GTPase that functions as a molecular switch in signal transduction. In its active, GTP-bound state, it activates downstream effector pathways, primarily the RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which drive cell proliferation, survival, and differentiation. The G12D mutation impairs the intrinsic GTPase activity of KRAS, leading to its constitutive activation and uncontrolled downstream signaling.
MRTX1133 selectively binds to the KRAS G12D mutant protein with high affinity, exhibiting a dissociation constant (KD) of approximately 0.2 pM.[2][3] This binding prevents the interaction of KRAS G12D with its effector proteins, thereby inhibiting the activation of the MAPK and PI3K-AKT-mTOR signaling cascades. The inhibition of these pathways leads to decreased cell proliferation, induction of apoptosis, and ultimately, tumor regression.[1][4]
Quantitative Preclinical Data
The preclinical efficacy of MRTX1133 has been extensively evaluated in various pancreatic cancer models. The following tables summarize the key quantitative data from these studies.
Table 1: In Vitro Activity of MRTX1133 in Pancreatic Cancer Cell Lines
| Cell Line | KRAS Mutation | Assay Type | Metric | Value (nM) | Reference |
| Multiple KRAS G12D lines | G12D | Cell Viability | Median IC50 | ~5 | [1][3] |
| AGS | G12D | pERK Inhibition | IC50 | 2 | [2][5] |
| AGS | G12D | 2D Cell Viability | IC50 | 6 | [2][5] |
| AsPC-1 | G12D | 2D Cell Viability | IC50 | 7-10 | [6] |
| SW1990 | G12D | 2D Cell Viability | IC50 | 7-10 | [6] |
Table 2: In Vivo Efficacy of MRTX1133 in Pancreatic Cancer Xenograft Models
| Model Type | Cell Line/Origin | Treatment | Efficacy Endpoint | Result | Reference |
| Cell Line-Derived Xenograft | HPAC | 30 mg/kg BID (IP) | Tumor Regression | 85% | [1][7] |
| Cell Line-Derived Xenograft | Panc 04.03 | 10 mg/kg BID (IP) | Tumor Regression | -62% | [5] |
| Cell Line-Derived Xenograft | Panc 04.03 | 30 mg/kg BID (IP) | Tumor Regression | -73% | [5] |
| PDAC Models (8 of 11) | Patient-Derived | 30 mg/kg BID (IP) | Tumor Regression | ≥30% | [3][8] |
| AsPC-1 Xenograft (combination) | AsPC-1 | MRTX1133 + NPT-GEM | Net Tumor Growth | -4 mm³ | [4] |
Table 3: Binding Affinity and Selectivity of MRTX1133
| Parameter | Value | Method | Reference |
| KD for KRAS G12D | ~0.2 pM | Biochemical Assay | [2][3] |
| Biochemical IC50 vs. KRAS G12D | <2 nM | HTRF Assay | [1][3] |
| Selectivity (binding) vs. KRAS WT | ~700-fold | Biochemical Assay | [1][3] |
| Selectivity (cell viability) vs. KRAS WT | >1,000-fold | Cell Viability Assay | [1][3] |
Signaling Pathways and Experimental Workflows
KRAS G12D Signaling Pathway and MRTX1133 Inhibition
The following diagram illustrates the canonical KRAS signaling pathway and the point of intervention by MRTX1133.
Experimental Workflow for In Vitro Efficacy Assessment
The following diagram outlines a typical workflow for assessing the in vitro efficacy of MRTX1133.
Experimental Workflow for In Vivo Efficacy Assessment in Xenograft Models
The following diagram illustrates the workflow for evaluating the in vivo efficacy of MRTX1133 in mouse xenograft models.
Detailed Experimental Protocols
Cell Viability Assay (MTS/WST-1)
Objective: To determine the half-maximal inhibitory concentration (IC50) of MRTX1133 on the proliferation of KRAS G12D mutant pancreatic cancer cells.
Materials:
-
KRAS G12D mutant pancreatic cancer cell lines (e.g., AsPC-1, HPAF-II, SW-1990)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well clear-bottom cell culture plates
-
MRTX1133 stock solution (in DMSO)
-
MTS or WST-1 reagent
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 3,000-5,000 cells per well in 100 µL of complete medium into a 96-well plate.
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of MRTX1133 in culture medium. A typical concentration range is 0.1 nM to 10 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
Remove the medium from the wells and add 100 µL of the drug dilutions or vehicle control.
-
Incubate for 72 hours at 37°C, 5% CO2.
-
-
MTS/WST-1 Assay:
-
Add 20 µL of MTS or WST-1 reagent to each well.
-
Incubate for 1-4 hours at 37°C, 5% CO2, or until a color change is apparent.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (wells with medium only).
-
Normalize the absorbance values of the treated wells to the vehicle control wells (set as 100% viability).
-
Plot the normalized viability against the logarithm of the drug concentration and fit a dose-response curve to determine the IC50 value.
-
Western Blot Analysis for Downstream Signaling
Objective: To assess the effect of MRTX1133 on the phosphorylation of key downstream signaling proteins (e.g., ERK, AKT, S6).
Materials:
-
KRAS G12D mutant pancreatic cancer cell lines
-
6-well cell culture plates
-
MRTX1133 stock solution (in DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-pERK, anti-ERK, anti-pAKT, anti-AKT, anti-pS6, anti-S6, anti-cleaved PARP, anti-cleaved caspase-3, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of MRTX1133 or vehicle for a specified time (e.g., 2, 6, or 24 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.
-
Separate proteins on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of phosphorylated proteins to their respective total protein levels.
-
In Vivo Xenograft Mouse Model
Objective: To evaluate the anti-tumor efficacy of MRTX1133 in a living organism.
Materials:
-
Immunodeficient mice (e.g., NOD/SCID or nude mice) for cell line-derived xenografts (CDX) or patient-derived xenografts (PDX).
-
KRAS G12D mutant pancreatic cancer cells (for CDX) or tumor fragments (for PDX).
-
MRTX1133 formulation for injection (e.g., in 10% Captisol in 50 mM citrate buffer, pH 5.0).
-
Calipers for tumor measurement.
Protocol:
-
Tumor Implantation:
-
Subcutaneously inject a suspension of pancreatic cancer cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring tumor dimensions with calipers two to three times per week.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.
-
-
Drug Administration:
-
Administer MRTX1133 via intraperitoneal (IP) injection at a specified dose and schedule (e.g., 30 mg/kg, twice daily [BID]).[1]
-
Administer the vehicle solution to the control group following the same schedule.
-
-
Efficacy Assessment:
-
Continue to measure tumor volume and mouse body weight regularly throughout the study (e.g., for 28 days).
-
At the end of the study, euthanize the mice and excise the tumors.
-
-
Pharmacodynamic Analysis:
-
Tumor tissue can be processed for western blot analysis to assess the inhibition of downstream signaling in vivo.
-
-
Data Analysis:
-
Calculate tumor growth inhibition or regression for the treatment group compared to the control group.
-
Resistance Mechanisms and Future Directions
Despite the promising preclinical activity of MRTX1133, the development of resistance is a potential challenge.[1] Studies have shown that not all KRAS G12D mutant pancreatic cancer cell lines are sensitive to MRTX1133.[1] One identified mechanism of resistance is the upregulation of receptor tyrosine kinases, such as EGFR and HER2, upon MRTX1133 treatment.[1] This suggests that combination therapies targeting these feedback pathways may be necessary to overcome resistance and enhance the efficacy of MRTX1133.
Furthermore, the tumor microenvironment and the immune system play a crucial role in the response to KRAS inhibition. Preclinical studies have shown that the full anti-tumor effect of MRTX1133 is dependent on the presence of T cells, and combining MRTX1133 with immune checkpoint inhibitors can lead to durable tumor elimination.[9]
Future research will likely focus on:
-
Elucidating the full spectrum of intrinsic and acquired resistance mechanisms.
-
Developing rational combination strategies to enhance the efficacy of MRTX1133.
-
Improving the oral bioavailability of KRAS G12D inhibitors.
-
Investigating the role of MRTX1133 in neoadjuvant and adjuvant settings.
Conclusion
(R)-G12D-7 (MRTX1133) represents a significant advancement in the targeted therapy of KRAS G12D-mutant pancreatic cancer. Its potent and selective inhibition of the KRAS G12D oncoprotein leads to the suppression of critical downstream signaling pathways, resulting in robust anti-tumor activity in preclinical models. The data summarized in this technical guide underscore the therapeutic potential of MRTX1133 and provide a foundation for its continued clinical development. A thorough understanding of its mechanism of action, coupled with insights into potential resistance mechanisms, will be crucial for optimizing its clinical application and improving outcomes for patients with this challenging disease.
References
- 1. A small molecule with big impact: MRTX1133 targets the KRASG12D mutation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Anti-tumor efficacy of a potent and selective non-covalent KRASG12D inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. MRTX1133’s promise for treating KRASG12D-mutant pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
(R)-G12Di-7: A Technical Guide to a Covalent Inhibitor of KRAS-G12D
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical structure, properties, and mechanism of action of (R)-G12Di-7, a novel covalent inhibitor of the oncogenic KRAS-G12D mutant. This document details the underlying chemistry, biological activity, and experimental methodologies used to characterize this promising therapeutic agent.
Chemical Structure and Properties
This compound is a covalent ligand specifically designed to target the aspartate-12 (Asp12) residue of the KRAS-G12D mutant protein. Its chemical structure is characterized by a 3,3-gem-dimethyl substituted malolactone electrophile.
| Property | Value |
| Molecular Formula | C₃₉H₃₇F₃N₆O₅ |
| Molecular Weight | 726.74 g/mol |
| CAS Number | 2946593-60-6 |
| Appearance | Solid at room temperature |
Mechanism of Action: Strain-Release Alkylation
This compound employs a mechanism known as strain-release alkylation to achieve its covalent modification of the KRAS-G12D protein. The high ring strain of the β-lactone component of this compound facilitates a nucleophilic attack by the carboxylate side chain of the mutant Asp12 residue. This reaction results in the formation of a stable covalent ester bond, effectively and selectively labeling the KRAS-G12D protein. This covalent modification occurs on both the GDP-bound (inactive) and GppNHp-bound (active-state mimic) forms of KRAS-G12D.
The covalent binding of this compound to KRAS-G12D locks the oncoprotein in an inactive state, thereby inhibiting its downstream signaling pathways. This leads to the suppression of key pro-survival and proliferative signals, including the phosphorylation of ERK and Akt.
Signaling Pathway Inhibition
This compound effectively suppresses the downstream signaling cascades initiated by oncogenic KRAS-G12D. By covalently binding to and inactivating KRAS-G12D, the inhibitor prevents the activation of the RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which are critical for cancer cell growth and survival.
Caption: Inhibition of KRAS-G12D signaling by this compound.
In Vitro Efficacy
This compound has demonstrated potent and selective inhibitory activity against cancer cell lines harboring the KRAS-G12D mutation.
| Cell Line | Cancer Type | KRAS Mutation | GI₅₀ (nM) |
| Ba/F3 | Pro-B | G12D | 73 |
| SW1990 | Pancreatic | G12D | 409 |
| AsPC-1 | Pancreatic | G12D | 467 |
| AGS | Gastric | G12D | 109 |
In Vivo Efficacy
In preclinical xenograft models, this compound has shown significant anti-tumor activity.
| Animal Model | Tumor Model | Treatment | Outcome |
| NOD/SCID Mice | SW1990 Xenograft | 10-50 mg/kg, i.p., twice daily for 28 days | Inhibition of tumor growth and weight loss |
Experimental Protocols
General Synthesis of this compound
While a detailed step-by-step protocol for the synthesis of this compound is proprietary, the general approach involves the synthesis of a 3,3-gem-dimethyl substituted malolactone electrophile coupled to a scaffold that provides selective binding to the Switch-II pocket of KRAS. The synthesis is designed to produce the (R)-enantiomer, which has been shown to be the more active stereoisomer. The key synthetic challenge lies in the stereoselective construction of the strained β-lactone ring system.
Cell Viability Assay
Objective: To determine the half-maximal growth inhibitory concentration (GI₅₀) of this compound in cancer cell lines.
Materials:
-
KRAS-G12D mutant and wild-type cancer cell lines (e.g., Ba/F3, SW1990, AsPC-1, AGS)
-
Appropriate cell culture medium and supplements
-
This compound stock solution (in DMSO)
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or similar
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the existing medium from the wells and add 100 µL of the medium containing different concentrations of this compound or vehicle control (DMSO).
-
Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the GI₅₀ values by plotting the percentage of cell viability against the log concentration of this compound and fitting the data to a dose-response curve.
Western Blot Analysis for p-ERK and p-Akt
Objective: To assess the effect of this compound on the phosphorylation of ERK and Akt.
Materials:
-
KRAS-G12D mutant cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-p-ERK (Thr202/Tyr204), anti-total ERK, anti-p-Akt (Ser473), anti-total Akt, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat cells with this compound (e.g., 10 µM) or vehicle control for a specified time (e.g., 4 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Mouse Xenograft Model
Objective: To evaluate the in vivo anti-tumor efficacy of this compound.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID)
-
SW1990 human pancreatic cancer cells
-
Matrigel
-
This compound formulation for injection
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of SW1990 cells mixed with Matrigel into the flank of the mice.
-
Monitor the mice for tumor growth.
-
When the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 10-50 mg/kg) or vehicle control intraperitoneally (i.p.) twice daily.
-
Measure tumor volume with calipers every 2-3 days and monitor the body weight of the mice.
-
Continue the treatment for a predetermined period (e.g., 28 days).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
-
Plot the tumor growth curves and compare the tumor volumes between the treatment and control groups.
Experimental and Logical Workflows
Caption: A generalized workflow for the preclinical evaluation of this compound.
The Discovery and Synthesis of (R)-G12Di-7: A Covalent Inhibitor of KRAS G12D
(R)-G12Di-7 has emerged as a significant covalent ligand specifically targeting the KRAS G12D mutant, a prevalent oncogenic driver in numerous cancers, including pancreatic, colorectal, and lung cancers. This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of this compound, tailored for researchers, scientists, and professionals in drug development.
Discovery and Mechanism of Action
This compound was developed through a strain-release alkylation strategy, enabling the covalent modification of the aspartate-12 residue characteristic of the KRAS G12D mutation.[1] This covalent targeting is highly selective for the G12D mutant protein. The inhibitor has been shown to label both the GDP-bound (inactive) and GppNHp-bound (active analog) states of K-Ras-G12D.[1][2] By covalently binding to Asp12, this compound effectively suppresses downstream signaling pathways, including the MAPK/ERK and PI3K/Akt pathways, which are critical for cancer cell proliferation and survival.[2][3] This targeted inhibition leads to potent and selective antitumor activity in cancer cells harboring the KRAS G12D mutation.[1]
Quantitative Biological Activity
The inhibitory activity of this compound has been quantified across various KRAS G12D mutant cancer cell lines. The following tables summarize the key quantitative data regarding its cellular potency and in vivo efficacy.
Table 1: Cellular Growth Inhibition (GI50) of this compound in KRAS G12D Mutant Cell Lines
| Cell Line | Cancer Type | GI50 (nM) |
| Ba/F3 (KRASG12D transformed) | Pro-B cell | 73 |
| SW1990 | Pancreatic Cancer | 409 |
| AsPC-1 | Pancreatic Cancer | 467 |
| AGS | Gastric Cancer | 109 |
Data sourced from MedChemExpress and Nature Chemical Biology.[1][2]
Table 2: In Vivo Antitumor Activity of this compound
| Xenograft Model | Dosing Regimen | Outcome |
| SW1990 (Pancreatic Cancer) | 10-50 mg/kg, i.p., twice daily for 28 days | Significant inhibition of tumor growth and weight loss. |
Data sourced from MedChemExpress and ResearchGate.[2][4]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are representative protocols for key experiments used in the characterization of this compound.
Cell Viability Assay (MTT Assay)
This assay determines the effect of this compound on the proliferation of cancer cells.
-
Cell Seeding: Plate human pancreatic cancer cells (e.g., SW1990, AsPC-1) in 96-well plates at a density of 5,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 1 nM to 100 nM) and a vehicle control (DMSO). Incubate for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal growth inhibition concentration (GI50) by plotting the percentage of cell viability against the logarithm of the compound concentration.
Western Blot Analysis of Downstream Signaling
This method is used to assess the inhibition of KRAS downstream signaling pathways.
-
Cell Lysis: Treat KRAS G12D mutant cells (e.g., SW1990) with this compound (e.g., 10 µM) for a specified time (e.g., 12 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in TBST and incubate with primary antibodies against p-ERK, total ERK, p-Akt, total Akt, and KRAS G12D overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
In Vivo Xenograft Tumor Model
This protocol evaluates the antitumor efficacy of this compound in a living organism.
-
Tumor Implantation: Subcutaneously inject SW1990 human pancreatic cancer cells into the flank of NOD/SCID mice.
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomly assign mice to treatment and vehicle control groups.
-
Compound Administration: Administer this compound intraperitoneally (i.p.) at specified doses (e.g., 10 mg/kg and 50 mg/kg) twice a day for 28 days. The control group receives the vehicle (e.g., 10% captisol in PBS).[4]
-
Tumor Measurement and Body Weight Monitoring: Measure tumor volume and mouse body weight every 2-3 days.
-
Data Analysis: Plot the average tumor volume over time for each group to assess the antitumor effect. Statistical significance can be determined using a Student's t-test.[4]
Visualizations
The following diagrams illustrate key pathways and workflows related to this compound.
Caption: KRAS G12D signaling pathway and the inhibitory action of this compound.
Caption: Preclinical evaluation workflow for this compound.
Caption: Logical flow of KRAS G12D oncogenesis and this compound intervention.
References
- 1. Strain-release alkylation of Asp12 enables mutant selective targeting of K-Ras-G12D - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Activated KrasG12D is associated with invasion and metastasis of pancreatic cancer cells through inhibition of E-cadherin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
(R)-G12Di-7: A Covalent Inhibitor Targeting the Oncogenic K-Ras-G12D Mutant
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, with the Glycine-to-Aspartic Acid substitution at codon 12 (G12D) being a prevalent and therapeutically challenging mutation, particularly in pancreatic, colorectal, and lung adenocarcinomas. The K-Ras protein functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state to regulate cellular growth and proliferation. The G12D mutation impairs the intrinsic GTPase activity of K-Ras, leading to its constitutive activation and aberrant downstream signaling, driving tumorigenesis. For years, direct targeting of mutant K-Ras has been considered an insurmountable challenge in oncology. However, recent breakthroughs have led to the development of covalent inhibitors that specifically target mutant K-Ras isoforms. This technical guide focuses on (R)-G12Di-7, a novel covalent inhibitor that selectively targets the K-Ras-G12D mutant.
This compound is a β-lactone-based electrophile that demonstrates a unique mechanism of action by exploiting ring strain to covalently modify the mutant aspartate residue at position 12 of K-Ras-G12D. This irreversible binding locks the oncoprotein in an inactive state, effectively blocking its interaction with downstream effectors and inhibiting oncogenic signaling. This guide provides a comprehensive overview of the preclinical data on this compound, including its biochemical and cellular activity, and detailed experimental protocols for its characterization.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, demonstrating its potency and selectivity against K-Ras-G12D mutant cancer cells.
Table 1: In Vitro Cellular Activity of this compound
| Cell Line | KRAS Mutation | GI50 (nM) | Assay Duration |
| Ba/F3 | G12D | 73 | 72 h |
| SW1990 | G12D | 409 | 72 h |
| AsPC-1 | G12D | 467 | 72 h |
| AGS | G12D | 109 | 72 h |
Table 2: In Vivo Efficacy of this compound in a SW1990 Xenograft Model [1]
| Treatment Group | Dosage | Administration | Tumor Growth Inhibition |
| Vehicle | - | i.p., twice a day for 28 days | - |
| This compound | 10 mg/kg | i.p., twice a day for 28 days | Significant |
| This compound | 50 mg/kg | i.p., twice a day for 28 days | Potent |
Mechanism of Action and Signaling Pathway
This compound acts as a covalent inhibitor that specifically targets the aspartate-12 residue of the K-Ras-G12D mutant. The β-lactone warhead of the molecule undergoes a nucleophilic attack by the carboxylate side chain of the mutant aspartate, leading to the formation of a stable ester bond. This covalent modification occurs in both the GDP-bound (inactive) and GTP-bound (active) states of K-Ras-G12D. By forming this irreversible adduct, this compound allosterically inhibits the function of K-Ras-G12D, preventing its interaction with downstream effector proteins such as RAF and PI3K. This disruption of downstream signaling cascades, including the MAPK/ERK and PI3K/AKT pathways, ultimately leads to the inhibition of cancer cell proliferation and survival.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the activity of this compound.
Cell Viability Assay
This assay is used to determine the concentration-dependent effect of this compound on the proliferation of cancer cell lines.
Materials:
-
K-Ras-G12D mutant and wild-type cancer cell lines (e.g., SW1990, AsPC-1, Ba/F3, AGS)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin/streptomycin)
-
This compound stock solution (in DMSO)
-
96-well clear-bottom black plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader with luminescence detection capabilities
Procedure:
-
Seed cells in 96-well plates at a density of 2,000-5,000 cells per well in 100 µL of complete medium and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium from the DMSO stock. The final DMSO concentration should be kept below 0.1%.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions or vehicle control (medium with DMSO) to the respective wells.
-
Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
After incubation, equilibrate the plates and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the half-maximal growth inhibition concentration (GI50) by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Western Blot Analysis
This technique is used to assess the effect of this compound on the K-Ras downstream signaling pathway by measuring the phosphorylation levels of key proteins like ERK and AKT.
Materials:
-
K-Ras-G12D mutant cancer cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-K-Ras-G12D, anti-phospho-ERK (p-ERK), anti-total-ERK, anti-phospho-AKT (p-AKT), anti-total-AKT, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound or vehicle control for a specified time (e.g., 4-24 hours).
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities to determine the relative phosphorylation levels.
In Vivo Xenograft Model
This study evaluates the anti-tumor efficacy of this compound in a mouse model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID)
-
SW1990 human pancreatic cancer cells
-
Matrigel
-
This compound
-
Vehicle control (e.g., 10% Captisol in PBS)
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of SW1990 cells mixed with Matrigel into the flank of the mice.
-
Monitor tumor growth regularly by measuring tumor dimensions with calipers.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 10 or 50 mg/kg) or vehicle control via intraperitoneal (i.p.) injection twice a day for a specified duration (e.g., 28 days).
-
Measure tumor volumes and body weights 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies).
-
Analyze the data to determine the effect of this compound on tumor growth.
Conclusion
This compound represents a significant advancement in the development of targeted therapies for K-Ras-G12D-driven cancers. Its unique covalent mechanism of action, high selectivity, and potent anti-tumor activity in preclinical models highlight its potential as a promising therapeutic candidate. The data and experimental protocols presented in this guide provide a valuable resource for researchers and drug development professionals working to further characterize and advance this and similar covalent inhibitors of oncogenic K-Ras. Further investigation into the pharmacokinetics, pharmacodynamics, and potential resistance mechanisms will be crucial for the clinical translation of this innovative therapeutic approach.
References
Selectivity Profile of (R)-G12Di-7 for KRAS G12D: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the selectivity profile of (R)-G12Di-7, a covalent inhibitor targeting the KRAS G12D mutation. The information presented herein is synthesized from publicly available research, offering a detailed resource for professionals in the field of oncology and drug discovery.
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers. The G12D mutation, where glycine at position 12 is replaced by aspartic acid, is particularly prevalent in pancreatic, colorectal, and lung adenocarcinomas. This mutation locks KRAS in a constitutively active, GTP-bound state, leading to aberrant downstream signaling and uncontrolled cell proliferation. This compound has emerged as a promising therapeutic agent that selectively targets the KRAS G12D mutant protein. This guide delves into the quantitative data, experimental methodologies, and signaling pathways associated with the selectivity of this compound.
Biochemical Selectivity and Binding Affinity
This compound is a covalent inhibitor that selectively forms a bond with the aspartate residue at position 12 of the KRAS G12D mutant. This covalent modification is highly specific and is the basis for its mutant-selective activity.
Table 1: Covalent Modification Kinetics of this compound
| Target Protein | Second-Order Rate Constant (kinact/KI) (M-1s-1) | Comments |
| KRAS G12D | 11,000 | Efficient covalent modification |
| KRAS WT | No labeling observed | High selectivity over wild-type |
| KRAS G12E | No labeling observed | Selective against other G12 mutants |
| KRAS G12S | No labeling observed | Selective against other G12 mutants |
| KRAS G13D | No labeling observed | Selective against other G13 mutants |
Data synthesized from Zheng Q, et al. Nat Chem Biol. 2024.
Cellular Activity Profile
The selective inhibitory activity of this compound has been demonstrated across various cancer cell lines harboring the KRAS G12D mutation.
Table 2: Cellular Potency of this compound in KRAS G12D Mutant Cell Lines
| Cell Line | Cancer Type | KRAS Status | GI50 (nM) |
| SW1990 | Pancreatic | G12D/G12D (homozygous) | 409 |
| AsPC-1 | Pancreatic | G12D/G12D (homozygous) | 467 |
| AGS | Gastric | G12D/WT (heterozygous) | 109 |
| Ba/F3 | Pro-B Cell | G12D (engineered) | 73 |
GI50 (Growth Inhibition 50) values represent the concentration of the compound required to inhibit cell growth by 50%. Data from MedChemExpress, referencing Zheng Q, et al. Nat Chem Biol. 2024.[1]
In Vivo Efficacy
Preclinical studies using xenograft models have demonstrated the anti-tumor efficacy of this compound in vivo.
Table 3: In Vivo Efficacy of this compound in a SW1990 Xenograft Model
| Treatment Group | Dosage | Administration | Tumor Growth Inhibition |
| Vehicle | - | Intraperitoneal (i.p.), twice daily | - |
| This compound | 10 mg/kg | Intraperitoneal (i.p.), twice daily | Significant |
| This compound | 50 mg/kg | Intraperitoneal (i.p.), twice daily | Significant tumor regression |
The SW1990 pancreatic cancer cell line, which is homozygous for the KRAS G12D mutation, was used to establish the xenograft model in NOD/SCID mice.[1]
Signaling Pathway Inhibition
KRAS G12D constitutively activates downstream signaling pathways, primarily the MAPK/ERK and PI3K/AKT pathways, promoting cell survival and proliferation. This compound effectively suppresses these pathways by inhibiting the mutant KRAS protein.
Caption: KRAS G12D signaling and the inhibitory action of this compound.
Experimental Protocols
This section outlines the general methodologies employed in the characterization of this compound's selectivity profile.
Covalent Modification Kinetics Assay
Objective: To determine the rate of covalent bond formation between this compound and various KRAS proteins.
Caption: Workflow for determining covalent modification kinetics.
Protocol:
-
Protein Expression and Purification: Recombinant human KRAS proteins (G12D, WT, G12E, G12S, G13D) are expressed in E. coli and purified to homogeneity.
-
Reaction Setup: Purified KRAS protein is incubated with a molar excess of this compound in a suitable reaction buffer (e.g., phosphate-buffered saline, pH 7.4) at room temperature.
-
Time-Course Analysis: Aliquots of the reaction mixture are taken at various time points and the reaction is quenched.
-
LC-MS Analysis: The percentage of covalently modified KRAS protein at each time point is determined by liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: The pseudo-first-order rate constant (kobs) is determined by fitting the data to a one-phase association model. The second-order rate constant (kinact/KI) is then calculated by dividing kobs by the concentration of the inhibitor.
Cell Viability Assay
Objective: To assess the inhibitory effect of this compound on the proliferation of cancer cell lines.
Protocol:
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of this compound or vehicle control (DMSO) for 72 hours.
-
Viability Assessment: Cell viability is measured using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels.
-
Data Analysis: The luminescent signal is normalized to the vehicle-treated control cells. The GI50 values are calculated by fitting the dose-response curves to a four-parameter logistic equation.
Western Blot Analysis
Objective: To evaluate the effect of this compound on the phosphorylation of downstream signaling proteins.
Protocol:
-
Cell Treatment and Lysis: Cells are treated with this compound for a specified time, then washed and lysed in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against total and phosphorylated forms of ERK and AKT, as well as a loading control (e.g., GAPDH or β-actin).
-
Detection: After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical animal model.
Protocol:
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID) are used.
-
Tumor Implantation: SW1990 cells are suspended in a suitable medium (e.g., Matrigel) and subcutaneously injected into the flank of the mice.
-
Tumor Growth Monitoring: Tumor volume is monitored regularly using calipers.
-
Treatment: Once tumors reach a predetermined size, mice are randomized into treatment and control groups. This compound is administered, typically via intraperitoneal injection, at specified doses and schedules. The control group receives the vehicle.
-
Efficacy Assessment: Tumor volumes and body weights are measured throughout the study. At the end of the study, tumors may be excised for further pharmacodynamic analysis.
Conclusion
This compound demonstrates a highly selective profile for the KRAS G12D mutation, both at the biochemical and cellular levels. Its ability to covalently modify the mutant aspartate residue leads to potent and specific inhibition of downstream oncogenic signaling, resulting in significant anti-tumor activity in preclinical models. The data and protocols presented in this guide provide a foundational resource for researchers and clinicians working on the development of targeted therapies for KRAS G12D-driven cancers. Further investigation into the precise non-covalent binding affinities and more detailed optimization of in vivo administration will continue to refine the therapeutic potential of this promising inhibitor.
References
In Vitro Efficacy of (R)-G12Di-7: A Technical Guide for Cancer Researchers
Abstract
This technical guide provides a comprehensive overview of the in vitro activity of (R)-G12Di-7, a selective, covalent inhibitor of the KRAS-G12D mutation. The document is intended for researchers, scientists, and drug development professionals engaged in oncology research. It details the inhibitory effects of this compound on various cancer cell lines, outlines the underlying mechanism of action, and provides detailed protocols for key experimental assays. All quantitative data is presented in structured tables for comparative analysis, and signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of the compound's preclinical profile.
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, with the G12D mutation being particularly prevalent in pancreatic, colorectal, and lung adenocarcinomas. For many years, KRAS was considered an "undruggable" target. However, recent advances have led to the development of mutation-specific inhibitors. This compound has emerged as a promising agent that covalently binds to the aspartate-12 residue of the KRAS-G12D mutant protein. This guide summarizes the current in vitro data on this compound, providing a valuable resource for its further preclinical and clinical investigation.
Mechanism of Action
This compound is a covalent ligand that selectively targets KRAS-G12D. It specifically labels both the GDP-bound and GppNHp-bound states of the K-Ras-G12D protein[1]. This covalent modification locks the mutant KRAS protein in an inactive state, thereby inhibiting its interaction with downstream effector proteins. Consequently, this abrogates the constitutive activation of pro-proliferative and survival signaling pathways.
In Vitro Antiproliferative Activity
The antiproliferative activity of this compound has been evaluated against a panel of cancer cell lines, demonstrating potent and selective inhibition of cell growth in those harboring the KRAS-G12D mutation.
Quantitative Proliferation Data
The following table summarizes the 50% growth inhibition (GI50) values for this compound in various cancer cell lines.
| Cell Line | Cancer Type | KRAS Mutation Status | GI50 (nM) | Reference |
| Sensitive Cell Lines | ||||
| Ba/F3 | Pro-B | G12D | 73 | [1] |
| AGS | Gastric Adenocarcinoma | G12D | 109 | [1] |
| SW1990 | Pancreatic Adenocarcinoma | G12D | 409 | [1] |
| AsPC-1 | Pancreatic Adenocarcinoma | G12D | 467 | [1] |
| Resistant/Less Sensitive Cell Lines | ||||
| A375 | Malignant Melanoma | BRAF V600E | Insensitive | |
| A549 | Non-Small Cell Lung Carcinoma | G12S | Insensitive | |
| HCT116 | Colorectal Carcinoma | G13D | Insensitive | |
| H1299 | Non-Small Cell Lung Carcinoma | NRAS Q61K | Insensitive |
Impact on Downstream Signaling
This compound effectively suppresses the key downstream signaling pathways that are constitutively activated by the KRAS-G12D mutation.
Inhibition of MAPK and PI3K/AKT Pathways
Treatment of KRAS-G12D mutant cancer cell lines with this compound leads to a marked reduction in the phosphorylation of key signaling proteins. Specifically, it has been shown to suppress the phosphorylation of ERK (a central component of the MAPK/ERK pathway) and Akt (a critical node in the PI3K/AKT pathway)[1]. This demonstrates that this compound effectively dampens the oncogenic signals driven by mutant KRAS.
Experimental Protocols
The following sections provide detailed protocols for the key in vitro assays used to characterize the activity of this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well flat-bottom plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the overnight culture medium from the cells and add the compound dilutions. Include a vehicle control (DMSO) and a no-cell background control.
-
Incubation: Incubate the plates for the desired treatment duration (e.g., 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value using non-linear regression analysis.
Western Blotting for Phospho-Protein Analysis
This technique is used to detect changes in the phosphorylation status of key signaling proteins.
Materials:
-
6-well plates
-
Cancer cell lines
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis: Seed cells in 6-well plates and treat with this compound at various concentrations for a specified time. After treatment, wash the cells with cold PBS and lyse them on ice with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Incubate the membrane with ECL substrate and capture the chemiluminescent signal using an imaging system.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the in vitro evaluation of a targeted inhibitor like this compound.
Conclusion
The in vitro data for this compound demonstrates its potential as a potent and selective inhibitor of KRAS-G12D mutant cancer cells. Its clear mechanism of action, involving the suppression of critical downstream signaling pathways, provides a strong rationale for its continued development. This technical guide offers a foundational resource for researchers working with this compound, providing both the data and the methodologies necessary to further explore its therapeutic potential in a preclinical setting.
References
Structural Basis for (R)-G12Di-7 Binding to K-Ras-G12D: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structural and molecular interactions governing the binding of the covalent inhibitor (R)-G12Di-7 to the oncogenic K-Ras-G12D mutant. We will explore the mechanism of action, present key quantitative data, detail relevant experimental protocols, and visualize complex biological and experimental processes.
Introduction: The Challenge of Targeting K-Ras-G12D
The Kirsten Rat Sarcoma Viral Oncogene Homolog (K-Ras) is a small GTPase that functions as a molecular switch in cellular signaling pathways, regulating cell growth, proliferation, and differentiation.[1][2] Mutations in the KRAS gene are among the most common oncogenic drivers in human cancers, appearing in approximately 30% of all human tumors.[1] The G12D mutation, where glycine at position 12 is substituted with aspartic acid, is the most frequent K-Ras mutation, particularly prevalent in aggressive cancers like pancreatic ductal adenocarcinoma.[2][3] This mutation impairs the intrinsic GTPase activity of K-Ras, trapping it in a constitutively active, GTP-bound state, which leads to uncontrolled downstream signaling through pathways like MAPK and PI3K-Akt.[4][5]
For decades, K-Ras was considered "undruggable" due to its picomolar affinity for GTP and the lack of deep, well-defined binding pockets on its surface. While the development of covalent inhibitors targeting the K-Ras-G12C mutant marked a significant breakthrough, the G12D mutation lacked a nucleophilic cysteine to target. The discovery of this compound, a malolactone-based electrophile, represents a paradigm shift, demonstrating that the aspartate-12 residue can be selectively targeted through a novel chemical mechanism.[3]
Mechanism of Action: Strain-Release Alkylation
This compound operates through a mechanism known as "strain-release alkylation".[3] The inhibitor features a β-lactone (malolactone) warhead, a highly strained four-membered ring. This ring strain makes the electrophile potent enough to react with the relatively weak nucleophile of the aspartate-12 carboxylate side chain.
The binding process involves two key steps:
-
Non-covalent Binding: The inhibitor initially binds non-covalently to the switch-II pocket of K-Ras-G12D in both its GDP-bound (inactive) and GTP-bound (active) states. This initial binding is guided by a scaffold derived from high-affinity non-covalent inhibitors like MRTX1133.[6]
-
Covalent Bond Formation: Once positioned correctly, the aspartate-12 residue performs a nucleophilic attack on the β-carbon of the lactone ring. This opens the strained ring and forms a stable ester bond, covalently linking the inhibitor to the mutant K-Ras protein.[3]
This covalent modification is highly selective for the G12D mutant. This compound shows minimal reactivity with wild-type K-Ras or other mutants like G12E or G12S.[6][7] By crosslinking with Asp12, the inhibitor allosterically disrupts the conformation of the switch regions, preventing the binding of downstream effector proteins such as RAF, thereby inhibiting oncogenic signaling.
Structural Insights from X-ray Crystallography
The co-crystal structure of K-Ras-G12D in complex with this compound reveals the precise molecular interactions that underpin its potency and selectivity. The inhibitor binds in a pocket located between the switch-I and switch-II regions, a site previously exploited by non-covalent inhibitors.
The key structural features of the interaction are:
-
Covalent Linkage: A clear electron density confirms the formation of an ester bond between the carboxylate oxygen of Asp12 and the β-carbon of the opened malolactone ring.[3]
-
Switch-II Pocket Interactions: The bicyclic piperazine core of the inhibitor scaffold settles into the switch-II pocket, forming critical interactions. A notable feature, derived from the MRTX1133 scaffold, is a stabilizing hydrogen bond between the 3-hydroxy group on the naphthalene ring of the inhibitor and the side chain of Asp69 in the switch-II pocket.[8]
-
Allosteric Disruption: This covalent modification locks the switch regions in a conformation that is incompetent for effector binding. It effectively prevents the protein-protein interactions necessary to activate downstream signaling cascades.
Quantitative Data Summary
The efficacy of this compound has been characterized through various biochemical and cell-based assays. The following tables summarize the key quantitative data.
Table 1: Biochemical Activity and Cellular Potency of this compound
| Parameter | Value | Cell Line / Condition | Reference |
| kinact/KI | 11 mM⁻¹s⁻¹ | K-Ras(G12D)•GDP | [6] |
| GI50 (Cell Viability) | 73 nM | Ba/F3 (K-Ras-G12D) | [9] |
| 109 nM | AGS (heterozygous G12D/WT) | [9] | |
| 409 nM | SW1990 (homozygous G12D/G12D) | [9] | |
| 467 nM | AsPC-1 (homozygous G12D/G12D) | [9] | |
| Thermal Shift (ΔTm) | +18.6 °C | K-Ras(G12D)•GDP | [6][7] |
| +11.7 °C | K-Ras(G12D)•GppNHp | [6][7] |
Table 2: Covalent Labeling Kinetics of this compound
| K-Ras State | Time to Complete Labeling | Conditions | Reference |
| K-Ras(G12D)•GDP | ~30 minutes | 200 nM protein, 10 µM compound | [3][7] |
| K-Ras(G12D)•GppNHp | ~300 minutes | 200 nM protein, 10 µM compound | [3][7] |
Visualizations: Pathways and Protocols
To better illustrate the complex systems and processes involved, the following diagrams were generated using the DOT language.
Detailed Experimental Protocols
The characterization of the this compound interaction with K-Ras-G12D relies on a suite of sophisticated biochemical and cell-based assays.
Protein Expression and Purification for Crystallography
-
Objective: To obtain high-purity K-Ras-G12D protein suitable for structural studies.
-
Protocol:
-
Expression: The human K-Ras (residues 1-169) G12D mutant is typically expressed in E. coli (e.g., BL21(DE3) strain) as a fusion protein (e.g., with a His-tag).
-
Culture: Cells are grown in a rich medium (e.g., TB) at 37°C to an OD₆₀₀ of ~0.8. Protein expression is induced with IPTG and cells are grown for a further 16-20 hours at a reduced temperature (e.g., 18°C).
-
Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM HEPES pH 7.5, 500 mM NaCl, 10 mM imidazole, 1 mM TCEP, protease inhibitors). Lysis is performed using sonication or a microfluidizer.
-
Purification: The lysate is clarified by ultracentrifugation. The supernatant is loaded onto a Ni-NTA affinity column. The column is washed, and the protein is eluted with an imidazole gradient.
-
Tag Cleavage & Polishing: The affinity tag is cleaved (e.g., using TEV protease) during overnight dialysis. The protein is further purified using ion-exchange chromatography followed by size-exclusion chromatography to ensure homogeneity.
-
Nucleotide Loading: The protein is loaded with a non-hydrolyzable GTP analog (e.g., GppNHp) or GDP by incubation with EDTA to chelate Mg²⁺, followed by the addition of excess nucleotide and finally excess MgCl₂ to lock the nucleotide in place.
-
Mass Spectrometry for Covalent Modification Analysis
-
Objective: To confirm the covalent binding of this compound to K-Ras-G12D and identify the modification site.
-
Protocol:
-
Reaction: Purified K-Ras-G12D protein (e.g., 2-10 µM) is incubated with this compound (e.g., at a 1:5 or 1:10 molar ratio) in an assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, 1 mM MgCl₂, pH 7.5) for a defined period (e.g., 1-4 hours) at room temperature.[10] A vehicle control (DMSO) is run in parallel.
-
Intact Protein Analysis: The reaction mixture is desalted and analyzed by liquid chromatography-mass spectrometry (LC-MS).[10] A mass shift corresponding to the molecular weight of this compound confirms covalent adduct formation.
-
Bottom-Up Proteomics (for site identification):
-
The protein-inhibitor complex is denatured, reduced with DTT, and alkylated with iodoacetamide.
-
The protein is digested into peptides using a protease like trypsin.
-
The resulting peptide mixture is analyzed by LC-MS/MS.
-
MS/MS data is searched against the K-Ras protein sequence, specifying the inhibitor's mass as a variable modification on aspartic acid. Identification of the peptide containing Asp12 with the expected mass shift confirms the binding site.[10]
-
-
Surface Plasmon Resonance (SPR) for Binding Kinetics
-
Objective: To measure the association (kₐ) and dissociation (kd) rates and determine the equilibrium dissociation constant (KD) for the non-covalent binding step.
-
Protocol:
-
Chip Preparation: A sensor chip (e.g., CM5) is activated. High-purity, biotinylated K-Ras-G12D protein is immobilized onto a streptavidin-coated sensor surface.[11]
-
Analyte Preparation: A dilution series of the inhibitor is prepared in a running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO). The concentration range should ideally span from 10x below to 10x above the expected KD.[12]
-
Binding Measurement: The analyte solutions are injected sequentially over the sensor surface at a constant flow rate. Association is measured during injection, and dissociation is measured during the subsequent flow of running buffer.[13] A reference flow cell is used for background subtraction.
-
Data Analysis: The resulting sensorgrams (response units vs. time) are fitted to a suitable kinetic binding model (e.g., a 1:1 Langmuir model) to calculate kₐ, kd, and KD (KD = kd/kₐ).[11][13]
-
Cell Viability and Signaling Assays
-
Objective: To assess the inhibitor's effect on cancer cell proliferation and its ability to suppress K-Ras downstream signaling.
-
Protocol:
-
Cell Culture: K-Ras-G12D mutant cancer cell lines (e.g., SW1990, AsPC-1) are cultured under standard conditions.
-
Cell Viability (GI₅₀ Determination): Cells are seeded in 96-well plates and treated with a serial dilution of this compound for 72-120 hours.[14] Cell viability is measured using a reagent like CellTiter-Glo or by direct cell counting. The concentration that causes 50% growth inhibition (GI₅₀) is calculated.
-
Western Blot for Signaling Inhibition: Cells are treated with the inhibitor (e.g., 10 µM) for various time points.[9] Cells are lysed, and protein concentrations are normalized. Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against total and phosphorylated forms of downstream effectors like ERK and Akt. A decrease in the p-ERK/ERK and p-Akt/Akt ratios indicates target engagement and pathway inhibition.
-
Conclusion
The development of this compound marks a pivotal achievement in the quest to drug the most prevalent K-Ras oncomutant. Its unique strain-release mechanism provides a powerful chemical tool to covalently and selectively target the Asp12 residue of K-Ras-G12D. Structural studies have illuminated the precise atomic interactions that drive this binding event, locking the oncoprotein in an inactive state. The comprehensive biochemical and cellular data confirm its potency and selectivity, validating this approach for inhibiting K-Ras-G12D-driven cancers. This work not only provides a promising lead for therapeutic development but also opens new avenues for designing covalent inhibitors against other challenging non-cysteine targets in oncology.
References
- 1. Crystal Structure of a Human K-Ras G12D Mutant in Complex with GDP and the Cyclic Inhibitory Peptide KRpep-2d - PMC [pmc.ncbi.nlm.nih.gov]
- 2. K-RasG12D has an allosteric small molecule binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Discovery of potent and noncovalent KRASG12D inhibitors: Structure-based virtual screening and biological evaluation [frontiersin.org]
- 5. youtube.com [youtube.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Strain-release alkylation of Asp12 enables mutant selective targeting of K-Ras-G12D - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 13. criver.com [criver.com]
- 14. researchgate.net [researchgate.net]
(R)-G12Di-7: A Technical Guide to Target Engagement and Validation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the target engagement and validation of (R)-G12Di-7, a covalent inhibitor of the KRAS G12D mutation. This document details the mechanism of action, quantitative data on its efficacy, and detailed experimental protocols for its validation.
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, with the G12D mutation being particularly prevalent in pancreatic, colorectal, and lung adenocarcinomas. The development of inhibitors specifically targeting this mutation has been a significant challenge. This compound has emerged as a promising covalent inhibitor that selectively targets the aspartate residue of the KRAS G12D mutant protein. This guide serves as a technical resource for researchers working on the development and validation of KRAS G12D inhibitors.
Mechanism of Action
This compound is a covalent ligand that selectively alkylates the aspartate-12 (Asp12) residue of the KRAS G12D mutant. This irreversible binding occurs in both the inactive GDP-bound and the active GTP-bound states of the protein. By covalently modifying KRAS G12D, this compound locks the protein in an inactive conformation, thereby inhibiting downstream signaling pathways, such as the MAPK and PI3K/AKT pathways, which are crucial for cancer cell proliferation and survival.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, demonstrating its potency and efficacy in various preclinical models.
Table 1: In Vitro Cell Viability (GI50)
| Cell Line | Cancer Type | KRAS Mutation | GI50 (nM) |
| Ba/F3 | Pro-B Cell | G12D | 73 |
| SW1990 | Pancreatic | G12D | 409 |
| AsPC-1 | Pancreatic | G12D | 467 |
| AGS | Gastric | G12D | 109 |
Table 2: In Vivo Efficacy in SW1990 Xenograft Model
| Treatment Group | Dose | Dosing Schedule | Tumor Growth Inhibition |
| Vehicle | - | Twice a day, i.p. | - |
| This compound | 10 mg/kg | Twice a day, i.p. | Significant |
| This compound | 50 mg/kg | Twice a day, i.p. | Strong |
Experimental Protocols
Detailed methodologies for the key experiments cited in the validation of this compound are provided below.
Cell Viability Assay
This protocol is used to determine the concentration of this compound that inhibits the growth of cancer cell lines by 50% (GI50).
Materials:
-
KRAS G12D mutant and wild-type cancer cell lines (e.g., SW1990, AsPC-1, Ba/F3, AGS)
-
Appropriate cell culture medium and supplements
-
96-well clear bottom plates
-
This compound compound
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed the cells in 96-well plates at a density of 1,000-5,000 cells per well.
-
Adherence: Incubate the plates for 24 hours at 37°C and 5% CO2 to allow the cells to adhere.
-
Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Add the diluted compound to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 to 120 hours.
-
Lysis and Signal Generation: Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Measurement: Mix on an orbital shaker for 2 minutes to induce cell lysis and incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to calculate the GI50 value using appropriate software (e.g., GraphPad Prism).
Western Blotting for Downstream Signaling
This protocol is used to assess the effect of this compound on the phosphorylation of key downstream signaling proteins like ERK and AKT.
Materials:
-
KRAS G12D mutant cancer cell lines
-
This compound compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-p-ERK, anti-t-ERK, anti-p-AKT, anti-t-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL detection substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Wash the membrane, add ECL substrate, and visualize the bands using an imaging system. Quantify band intensities and normalize the phosphorylated protein levels to total protein levels.
In Vivo Xenograft Model
This protocol describes the evaluation of the anti-tumor efficacy of this compound in a mouse model.[1]
Materials:
-
SW1990 human pancreatic cancer cells
-
NOD/SCID mice (6-8 weeks old)
-
Matrigel
-
This compound compound
-
Vehicle control (e.g., 10% Captisol in PBS)
-
Calipers
-
Analytical balance
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of SW1990 cells mixed with Matrigel into the flank of NOD/SCID mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size of approximately 100-200 mm³.
-
Randomization: Randomize the mice into treatment and control groups.
-
Treatment Administration: Administer this compound or vehicle control via intraperitoneal (i.p.) injection twice a day.
-
Monitoring: Measure tumor volume with calipers and monitor the body weight of the mice regularly (e.g., every 2-3 days).
-
Treatment Duration: Continue the treatment for 28 days.
-
Tumor Excision: At the end of the study, euthanize the mice and carefully excise the tumors.
-
Analysis: Measure the final tumor weight and perform further analyses as needed (e.g., histopathology, biomarker analysis).
Conclusion
This compound demonstrates significant potential as a selective and potent covalent inhibitor of KRAS G12D. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for researchers to further investigate and validate the therapeutic potential of this and similar compounds. The methodologies outlined here are critical for the rigorous evaluation of target engagement and preclinical efficacy, essential steps in the drug development pipeline for KRAS-mutant cancers.
References
Unveiling the Profile of (R)-G12Di-7: A Technical Guide on a Novel Covalent KRAS-G12D Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-G12Di-7 has emerged as a promising covalent inhibitor specifically targeting the KRAS-G12D mutation, a critical driver in various aggressive cancers. This technical guide provides a consolidated overview of the currently available data on this compound, with a focus on its preclinical anti-tumor activity and the methodologies employed in its evaluation. While specific pharmacokinetic and bioavailability data for this compound are not publicly available, this document summarizes the existing efficacy data, details relevant experimental protocols, and presents key signaling pathways to support ongoing research and development efforts.
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers. The G12D mutation, where glycine at codon 12 is replaced by aspartic acid, is particularly prevalent and has been notoriously difficult to target therapeutically. This compound is a novel small molecule designed to covalently bind to the mutant aspartate-12 residue of KRAS-G12D, locking the protein in an inactive state.[1] This on-target mechanism provides a foundation for its selective anti-proliferative effects in KRAS-G12D-mutant cancer cells.
In Vivo Efficacy of this compound
While detailed pharmacokinetic parameters for this compound are not yet published, its anti-tumor efficacy has been demonstrated in a preclinical xenograft model. The available data from this study is summarized below.
Table 1: Summary of In Vivo Anti-Tumor Activity of this compound
| Parameter | Details |
| Animal Model | SW1990 xenograft NOD/SCID mice |
| Treatment | This compound |
| Dose Levels | 10 mg/kg and 50 mg/kg |
| Administration Route | Intraperitoneal (i.p.) |
| Dosing Schedule | Twice a day for 28 days |
| Observed Outcome | Inhibition of tumor growth and weight loss[1] |
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and extension of preclinical findings. The following sections outline the key protocols utilized in the evaluation of this compound.
In Vivo Xenograft Study Protocol
The in vivo anti-tumor activity of this compound was assessed using a xenograft model, as described in the primary literature.[1]
-
Cell Line: SW1990, a human pancreatic cancer cell line harboring the KRAS-G12D mutation.
-
Animal Model: NOD/SCID (Non-obese diabetic/severe combined immunodeficient) mice are used, as they can accept human tumor xenografts without immediate rejection.
-
Tumor Implantation: SW1990 cells are implanted subcutaneously into the flank of the mice.
-
Treatment Initiation: Treatment commences when tumors reach a predetermined size.
-
Drug Formulation and Administration: this compound is formulated in a suitable vehicle and administered intraperitoneally (i.p.) at the specified doses and schedule.
-
Monitoring: Tumor volume and the body weight of the mice are monitored regularly throughout the study to assess efficacy and toxicity.
-
Endpoint: The study is concluded after the defined treatment period, and tumors may be excised for further analysis.
General Protocol for Pharmacokinetic Studies in Mice (Reference)
While a specific pharmacokinetic study for this compound has not been published, a general protocol for assessing the pharmacokinetics of a compound administered intraperitoneally in mice is provided below for reference.
-
Animal Model: Typically, strains such as C57BL/6 or BALB/c mice are used.
-
Drug Administration: The test compound is administered as a single intraperitoneal (i.p.) bolus injection at a defined dose.
-
Blood Sampling: Blood samples are collected at multiple time points post-administration (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours). Collection methods can include retro-orbital bleeding or tail-vein sampling.
-
Plasma Preparation: Blood samples are processed to separate plasma, which is then stored frozen until analysis.
-
Bioanalytical Method: The concentration of the compound in plasma samples is quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters such as:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the plasma concentration-time curve.
-
t1/2: Elimination half-life.
-
Bioavailability (F%) : Would require a separate intravenous (i.v.) administration group for comparison.
-
Visualizations: Signaling Pathways and Workflows
KRAS Signaling Pathway
This compound exerts its effect by inhibiting the oncogenic KRAS-G12D protein. This inhibition disrupts downstream signaling pathways that are critical for cancer cell proliferation and survival.
Caption: The KRAS signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In Vivo Efficacy Study
The logical flow of a typical preclinical xenograft study to evaluate the anti-tumor efficacy of a compound like this compound is depicted below.
Caption: Workflow for an in vivo xenograft study of this compound.
Conclusion and Future Directions
This compound represents a significant advancement in the targeted therapy of KRAS-G12D-driven cancers. The available preclinical data demonstrates its potent on-target activity and in vivo efficacy. To further advance the clinical development of this compound or analogous compounds, comprehensive pharmacokinetic and bioavailability studies are essential. Future research should focus on determining the ADME (absorption, distribution, metabolism, and excretion) properties of this compound to establish a clear understanding of its dose-exposure-response relationship and to optimize dosing regimens for potential clinical trials.
References
Methodological & Application
Application Notes and Protocols for (R)-G12Di-7 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-G12Di-7 is a novel, mutant-selective covalent inhibitor of KRAS-G12D, a prevalent oncogenic driver in various cancers.[1][2] This document provides detailed application notes and experimental protocols for the utilization of this compound in cell culture experiments. The protocols outlined herein are designed to guide researchers in assessing the inhibitor's efficacy through cell viability assays and its mechanism of action via analysis of downstream signaling pathways.
Mechanism of Action
This compound functions as a covalent ligand for the KRAS-G12D mutant protein.[1] It selectively binds to the aspartate-12 residue of the mutant KRAS protein, effectively locking it in an inactive state.[2] This covalent modification prevents the exchange of GDP for GTP, thereby inhibiting the activation of downstream pro-proliferative signaling cascades, primarily the MAPK/ERK and PI3K/Akt pathways.[1] This targeted inhibition of the mutant KRAS-G12D protein leads to decreased cell viability and proliferation in cancer cells harboring this specific mutation.[1][3]
Signaling Pathway
References
Application Notes and Protocols for Measuring (R)-G12Di-7 Potency
For Researchers, Scientists, and Drug Development Professionals
Introduction
KRAS is a small GTPase that functions as a molecular switch in cellular signaling pathways, regulating cell proliferation, differentiation, and survival. Mutations in the KRAS gene are among the most common in human cancers, with the G12D mutation being particularly prevalent in pancreatic, colorectal, and lung cancers. The KRAS(G12D) protein is constitutively active, leading to uncontrolled cell growth. (R)-G12Di-7 is a covalent inhibitor that selectively targets the aspartate-12 residue of KRAS(G12D), locking the protein in an inactive state through a strain-release alkylation mechanism.[1][2] This document provides detailed protocols for key biochemical assays to determine the potency and mechanism of action of this compound and similar KRAS(G12D) inhibitors.
KRAS Signaling Pathway and Mechanism of Inhibition
The activity of KRAS is governed by its nucleotide-binding state. It is active when bound to guanosine triphosphate (GTP) and inactive when bound to guanosine diphosphate (GDP). Guanine nucleotide exchange factors (GEFs), such as Son of Sevenless (SOS1), facilitate the exchange of GDP for GTP, thereby activating KRAS.[3][4] this compound covalently binds to the mutant Asp12 residue in KRAS(G12D), preventing its interaction with SOS1 and downstream effectors like RAF, thus inhibiting the signaling cascade.[1][2]
Quantitative Data Summary
The following table summarizes the potency of this compound in various cancer cell lines harboring the KRAS(G12D) mutation. Biochemical potency data (IC50) from direct enzymatic or binding assays are currently limited in publicly available literature; the data presented here are primarily from cell-based growth inhibition (GI50) assays.
| Assay Type | Cell Line | Target | Potency (GI50) | Reference |
| Cell Viability | Ba/F3 | KRAS(G12D) | 73 nM | [1][5] |
| Cell Viability | SW1990 | KRAS(G12D) | 409 nM | [1][5] |
| Cell Viability | AsPC-1 | KRAS(G12D) | 467 nM | [1][5] |
| Cell Viability | AGS | KRAS(G12D) | 109 nM | [1][5] |
Experimental Protocols
SOS1-Mediated Nucleotide Exchange Assay (TR-FRET)
This assay measures the ability of this compound to inhibit the SOS1-catalyzed exchange of GDP for GTP on KRAS(G12D). The assay can be performed in a time-resolved fluorescence resonance energy transfer (TR-FRET) format.
Materials:
-
Recombinant human KRAS(G12D), GDP-loaded (His-tagged)
-
Recombinant human SOS1 (catalytic domain)
-
GTP, fluorescently labeled (e.g., BODIPY™ FL GTP)
-
Terbium-labeled anti-His antibody
-
Assay Buffer: DPBS, 0.1% BSA, 0.05% Tween 20, 1 mM DTT
-
This compound compound
-
384-well low-volume black plates
-
TR-FRET compatible plate reader
Protocol:
-
Prepare the assay buffer.
-
Prepare a serial dilution of this compound in assay buffer. The final DMSO concentration should not exceed 1%.
-
In a 384-well plate, add 2 µL of the diluted this compound or vehicle control.
-
Add 4 µL of a solution containing KRAS(G12D)-GDP (final concentration ~20 nM) and SOS1 (final concentration ~10 nM) in assay buffer to each well.
-
Incubate the plate at room temperature for 30-60 minutes to allow for compound binding to KRAS(G12D).
-
Initiate the nucleotide exchange reaction by adding 4 µL of fluorescently labeled GTP (final concentration ~100 nM) in assay buffer.
-
Add the TR-FRET detection reagents. For His-tagged KRAS(G12D), this would involve a Terbium-labeled anti-His antibody.
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET plate reader (e.g., excitation at 340 nm, emission at 620 nm and 665 nm).
-
Calculate the TR-FRET ratio (665 nm / 620 nm) and plot the results against the inhibitor concentration to determine the IC50 value.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure the binding affinity and kinetics of this compound to KRAS(G12D).[2][6] This protocol outlines a general procedure for analyzing small molecule-protein interactions.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Recombinant human KRAS(G12D), GDP-loaded
-
Running Buffer: e.g., HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
-
This compound compound
Protocol:
-
Immobilization:
-
Equilibrate the system with running buffer.
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Inject KRAS(G12D)-GDP over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active esters using ethanolamine.
-
-
Binding Analysis:
-
Prepare a series of concentrations of this compound in running buffer. It is crucial to include a buffer-only (zero concentration) injection for baseline subtraction.
-
Inject the this compound solutions over the immobilized KRAS(G12D) surface for a defined period to monitor association.
-
Switch to running buffer flow to monitor the dissociation of the compound.
-
-
Data Analysis:
-
If the interaction is reversible, regenerate the surface with a suitable regeneration solution. For covalent inhibitors, a new surface may be required for each concentration.
-
Subtract the reference surface signal and the buffer-only injection signal from the sensorgrams.
-
Fit the processed data to an appropriate binding model (e.g., 1:1 Langmuir kinetics) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD). For covalent inhibitors, the dissociation rate will be negligible, and the analysis will focus on the association phase to determine the covalent binding rate.
-
Conclusion
The biochemical assays described provide a robust framework for characterizing the potency and mechanism of KRAS(G12D) inhibitors like this compound. The SOS1-mediated nucleotide exchange assay is crucial for determining the functional inhibition of KRAS activation, while SPR provides detailed insights into the binding kinetics and affinity. Consistent and reproducible data from these assays are essential for the preclinical evaluation and development of novel KRAS(G12D)-targeted therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Affinity Measurement of Non-covalent Interactions of the Covalent KRAS G12C GDP Inhibitor MRTX849 to RAS Isoforms Using Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Efficacy Testing of (R)-G12Di-7
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the efficacy of (R)-G12Di-7, a covalent inhibitor of KRAS-G12D, using a suite of cell-based assays. The protocols detailed herein are designed to assess the compound's impact on cell viability, its ability to engage its target within the cellular environment, and its effect on downstream signaling pathways crucial for cancer cell proliferation and survival.
Introduction
The Kirsten Rat Sarcoma (KRAS) proto-oncogene is one of the most frequently mutated oncogenes in human cancers, with the G12D mutation being particularly prevalent in pancreatic, colorectal, and lung cancers.[1][2] This mutation results in a constitutively active KRAS protein, leading to aberrant activation of downstream signaling pathways, such as the RAF/MEK/ERK (MAPK) and PI3K/AKT pathways, which drive uncontrolled cell growth and tumor progression.[3][4]
This compound is a novel covalent inhibitor that selectively targets the aspartate-12 residue of the KRAS-G12D mutant protein.[5] It has demonstrated potent and selective inhibitory activity against cancer cells harboring the KRAS-G12D mutation.[5][6] This document outlines key cell-based assays to quantify the efficacy of this compound.
Quantitative Data Summary
The anti-proliferative activity of this compound has been evaluated across various cancer cell lines. The half-maximal growth inhibition (GI₅₀) values are summarized in the table below, demonstrating potent and selective activity against KRAS-G12D mutant cell lines.
| Cell Line | Cancer Type | KRAS Mutation Status | This compound GI₅₀ (nM) | Reference |
| Ba/F3 | Pro-B | G12D (engineered) | 73 | [5] |
| SW1990 | Pancreatic | G12D | 409 | [5] |
| AsPC-1 | Pancreatic | G12D | 467 | [5] |
| AGS | Gastric | G12D | 109 | [5] |
| H1299 | Lung | WT | >10,000 | [6] |
| HCT116 | Colorectal | G13D | >10,000 | [6] |
| A549 | Lung | G12S | >10,000 | [6] |
| A375 | Melanoma | WT | >10,000 | [6] |
Signaling Pathway
The KRAS-G12D mutation leads to the constitutive activation of downstream pro-survival and proliferative signaling pathways. This compound inhibits these pathways by covalently binding to and inactivating the KRAS-G12D protein. The diagram below illustrates the targeted signaling cascade.
Experimental Protocols
Detailed methodologies for key cell-based assays are provided below.
Cell Viability Assay
This assay determines the dose-dependent effect of this compound on the proliferation and viability of cancer cells.
Materials:
-
KRAS-G12D mutant and KRAS wild-type cancer cell lines
-
Complete cell culture medium
-
This compound compound
-
DMSO (vehicle control)
-
96-well, opaque-walled microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into 96-well opaque-walled plates at a density of 2,000-5,000 cells per well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified incubator with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM).
-
Add the diluted compound or DMSO vehicle control to the respective wells.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of the cell culture medium in each well (100 µL).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of cell viability relative to the DMSO-treated control wells.
-
Plot the dose-response curves and determine the GI₅₀ value using a non-linear regression model.
-
Western Blot for Downstream Signaling
This protocol assesses the effect of this compound on the phosphorylation status of key proteins in the MAPK and PI3K/AKT pathways, namely ERK and AKT.
Materials:
-
KRAS-G12D mutant cell lines
-
This compound compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-phospho-AKT (Ser473), anti-AKT, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) detection reagent
-
Imaging system (e.g., ChemiDoc)
Protocol:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound for desired time points (e.g., 2, 6, 12, 24 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Centrifuge lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification and Sample Preparation:
-
Determine protein concentration using a BCA assay.
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Boil samples at 95°C for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply ECL reagent and capture the chemiluminescent signal using an imaging system.
-
Quantify band intensities and normalize phospho-protein levels to total protein levels.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify direct target engagement of this compound with KRAS-G12D in intact cells. Ligand binding stabilizes the target protein, leading to a higher melting temperature.
Materials:
-
KRAS-G12D mutant cell line
-
This compound compound and DMSO
-
PBS
-
PCR tubes or 96-well PCR plates
-
Thermocycler
-
Ultracentrifuge
-
Reagents for Western Blotting (as described above) or an appropriate ELISA kit
Protocol:
-
Cell Treatment:
-
Harvest cells and resuspend in PBS or culture medium.
-
Treat cells with this compound or DMSO for 1 hour at 37°C.
-
-
Thermal Challenge:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples in a thermocycler for 3 minutes across a range of temperatures (e.g., 40°C to 70°C).
-
Include an unheated control sample.
-
-
Lysis and Fractionation:
-
Lyse the cells by repeated freeze-thaw cycles.
-
Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
-
-
Analysis:
-
Collect the supernatant (soluble protein fraction).
-
Analyze the amount of soluble KRAS-G12D in each sample by Western blotting or ELISA.
-
Plot the percentage of soluble KRAS-G12D relative to the unheated control against the temperature.
-
Determine the melting temperature (Tₘ) for both treated and untreated samples. A shift in Tₘ indicates target engagement.
-
Conclusion
The assays described provide a robust framework for characterizing the cellular efficacy of this compound. By assessing cell viability, target engagement, and downstream signaling, researchers can gain a comprehensive understanding of the compound's mechanism of action and its potential as a therapeutic agent for KRAS-G12D-driven cancers.
References
- 1. NanoBRET® TE Intracellular RAS Assay [promega.com]
- 2. benchchem.com [benchchem.com]
- 3. NanoBRET® TE Intracellular RAS Assay Technical Manual [promega.com]
- 4. Generation of High-Throughput Three-Dimensional Tumor Spheroids for Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. eubopen.org [eubopen.org]
Application Notes and Protocols for Western Blot Analysis of pERK Inhibition by (R)-G12Di-7
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Ras-Raf-MEK-ERK signaling pathway is a critical cascade that regulates cell proliferation, differentiation, and survival. The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a key upstream regulator in this pathway, and mutations in the KRAS gene are among the most common drivers of human cancers. The G12D mutation in KRAS leads to its constitutive activation, resulting in uncontrolled downstream signaling and tumor growth. (R)-G12Di-7 is a covalent inhibitor that selectively targets the KRAS-G12D mutant protein, offering a promising therapeutic strategy for cancers harboring this specific mutation.[1] By binding to KRAS-G12D, this compound prevents the activation of downstream effectors, leading to the inhibition of the MEK-ERK pathway.
The phosphorylation of ERK1/2 (pERK1/2) is a key indicator of the activation of this signaling cascade. Therefore, Western blotting for pERK is a standard and effective method to assess the inhibitory activity of compounds like this compound. This document provides a detailed protocol for performing a Western blot to measure the inhibition of ERK phosphorylation in cancer cell lines treated with this compound.
Signaling Pathway
The diagram below illustrates the canonical KRAS signaling pathway and the point of inhibition by this compound. In cells with a KRAS-G12D mutation, the protein is perpetually in its active, GTP-bound state. This leads to the recruitment and activation of RAF kinases, which in turn phosphorylate and activate MEK1/2. Activated MEK1/2 then phosphorylates ERK1/2 at Threonine 202 and Tyrosine 204. Phosphorylated ERK (pERK) translocates to the nucleus to regulate gene expression, leading to cell proliferation and survival. This compound covalently binds to the mutant KRAS-G12D, locking it in an inactive state and thereby blocking the entire downstream signaling cascade.
Quantitative Data
This compound has demonstrated potent and selective inhibitory activity against cancer cell lines harboring the KRAS-G12D mutation. The following table summarizes the half-maximal growth inhibition (GI50) values of this compound in various KRAS-G12D mutant cell lines.
| Cell Line | Cancer Type | GI50 (nM) | Reference |
| Ba/F3 | Pro-B Cell | 73 | [1] |
| SW1990 | Pancreatic Cancer | 409 | [1] |
| AsPC-1 | Pancreatic Cancer | 467 | [1] |
| AGS | Gastric Cancer | 109 | [1] |
Treatment of KRAS-G12D mutant cells with this compound at a concentration of 10 µM has been shown to effectively suppress downstream signaling, including the phosphorylation of ERK.[1]
Experimental Protocol: Western Blot for pERK Inhibition
This protocol outlines the steps for treating KRAS-G12D mutant cancer cells with this compound and subsequently performing a Western blot to assess the levels of phosphorylated ERK (pERK) and total ERK.
Materials and Reagents
-
KRAS-G12D mutant cancer cell line (e.g., SW1990, AsPC-1)
-
This compound
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer (see recipe below)
-
Protease and Phosphatase Inhibitor Cocktails
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer (4x)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking Buffer (5% non-fat dry milk or 5% BSA in TBST)
-
Primary Antibodies:
-
Rabbit anti-pERK1/2 (Thr202/Tyr204) (e.g., Cell Signaling Technology, #4370)
-
Rabbit or Mouse anti-total ERK1/2
-
-
HRP-conjugated secondary antibody (anti-rabbit or anti-mouse)
-
Tris-Buffered Saline with Tween-20 (TBST)
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
RIPA Lysis Buffer Recipe (100 mL):
| Component | Final Concentration | Amount |
| Tris-HCl, pH 7.4 | 20 mM | 2 mL of 1M stock |
| NaCl | 150 mM | 3 mL of 5M stock |
| EDTA | 1 mM | 0.2 mL of 0.5M stock |
| Triton X-100 | 1% | 1 mL |
| Sodium Deoxycholate | 1% | 1 g |
| SDS | 0.1% | 1 mL of 10% stock |
| Distilled H₂O | to 100 mL |
Note: Immediately before use, add protease and phosphatase inhibitors to the required volume of RIPA buffer.
Experimental Workflow
The following diagram outlines the key steps in the Western blotting workflow.
Step-by-Step Procedure
1. Cell Culture and Treatment
-
Seed KRAS-G12D mutant cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Prepare a stock solution of this compound in DMSO.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for a predetermined time course (e.g., 2, 6, 12, 24 hours). A DMSO-only control should be included.
2. Cell Lysis
-
After treatment, place the 6-well plates on ice and wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer (supplemented with protease and phosphatase inhibitors) to each well.
-
Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.
-
Incubate the lysates on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (protein extract) to new pre-chilled tubes.
3. Protein Quantification
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
Normalize all samples to the same protein concentration using the lysis buffer.
4. Sample Preparation for SDS-PAGE
-
Mix 20-30 µg of protein from each sample with 4x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
5. SDS-PAGE and Protein Transfer
-
Load the prepared samples into the wells of an SDS-PAGE gel.
-
Run the gel according to the manufacturer's recommendations.
-
Transfer the separated proteins to a PVDF membrane using a standard wet or semi-dry transfer protocol.
6. Immunoblotting
-
Block the membrane with Blocking Buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody against pERK1/2 (e.g., 1:1000 dilution in Blocking Buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution in Blocking Buffer) for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
7. Detection and Analysis
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate it with the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with a primary antibody against total ERK1/2, following the same immunoblotting procedure.
-
Quantify the band intensities using densitometry software. The intensity of the pERK band should be normalized to the intensity of the total ERK band for each sample.
Expected Results
Treatment of KRAS-G12D mutant cells with this compound is expected to result in a dose- and time-dependent decrease in the levels of phosphorylated ERK1/2. The levels of total ERK1/2 should remain relatively unchanged across all treatment conditions. The quantitative analysis of the Western blot data will allow for the determination of the IC50 value for pERK inhibition, providing a measure of the on-target potency of this compound.
Troubleshooting
-
No or weak pERK signal: Ensure that the cells were not starved of serum before lysis, as this can reduce basal pERK levels. Check the freshness of the lysis buffer and the proper functioning of the phosphatase inhibitors.
-
High background: Ensure adequate blocking and washing steps. Optimize the primary and secondary antibody concentrations.
-
Uneven protein loading: Ensure accurate protein quantification and careful loading of the gel. Use a loading control like total ERK or a housekeeping protein (e.g., GAPDH, β-actin) to verify equal loading.
-
Multiple bands for ERK/pERK: ERK1 and ERK2 are two isoforms that will appear as a doublet at approximately 44 and 42 kDa, respectively. The antibodies used should detect both.
References
Application Notes and Protocols for Measuring (R)-G12Di-7 Target Occupancy in Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for quantifying the target occupancy of (R)-G12Di-7, a covalent inhibitor of KRAS-G12D, within a cellular context. The following methods are established techniques for determining the extent to which a drug binds to its intended target in cells, a critical parameter in drug development for establishing pharmacodynamics and dose-response relationships.
Introduction to this compound and KRAS G12D
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein is a small GTPase that functions as a molecular switch in cells, cycling between an active GTP-bound state and an inactive GDP-bound state. Mutations in the KRAS gene are among the most common in human cancers, with the G12D mutation being highly prevalent. This mutation impairs the GTPase activity of KRAS, locking it in a constitutively active state and driving uncontrolled cell proliferation and survival through downstream signaling pathways.
This compound is a covalent inhibitor that selectively targets the aspartate-12 residue of the KRAS G12D mutant protein.[1] Measuring the occupancy of this compound on its target is essential to understand its cellular potency and to correlate target engagement with downstream signaling inhibition and anti-proliferative effects.
Key Methodologies for Measuring Target Occupancy
Several robust methods can be employed to measure the cellular target occupancy of this compound. The choice of method often depends on the available resources, throughput requirements, and the specific questions being addressed. The three primary methods detailed here are:
-
Mass Spectrometry (MS)-based Proteomics: A direct and powerful method to quantify the covalent modification of the target protein.
-
Cellular Thermal Shift Assay (CETSA): An indirect method that measures the stabilization of the target protein upon ligand binding.
-
Bioluminescence Resonance Energy Transfer (BRET): A proximity-based assay to measure target engagement in live cells.
Method 1: Mass Spectrometry-Based Target Occupancy
Mass spectrometry offers a highly sensitive and specific method for directly measuring the engagement of a covalent inhibitor with its target protein.[2][3][4][5] This approach allows for the absolute quantification of both the inhibitor-bound (adducted) and the unbound (free) target protein.
Signaling Pathway: KRAS G12D Downstream Signaling
Caption: KRAS G12D signaling pathway and point of inhibition by this compound.
Experimental Workflow: Mass Spectrometry
Caption: Workflow for measuring target occupancy using mass spectrometry.
Protocol: Probe-Free Mass Spectrometry Occupancy Assay
This protocol is adapted from methods used for quantifying covalent KRAS inhibitors.[3][4]
Materials:
-
KRAS G12D mutant cell line (e.g., PANC-1, SW1990)
-
This compound compound
-
Cell culture reagents
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAM)
-
Urea
-
Trypsin (mass spectrometry grade)
-
Formic acid
-
Acetonitrile
-
LC-MS/MS system
Procedure:
-
Cell Treatment:
-
Plate KRAS G12D mutant cells and grow to 70-80% confluency.
-
Treat cells with a dose-range of this compound or vehicle control (e.g., DMSO) for a specified time (e.g., 1-4 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with cold PBS and lyse using an appropriate lysis buffer.
-
Clarify the lysate by centrifugation and collect the supernatant.
-
Determine the protein concentration of the lysate (e.g., using a BCA assay).
-
-
Reduction and Alkylation:
-
Take a fixed amount of protein (e.g., 100 µg) from each sample.
-
Denature the proteins by adding urea to a final concentration of 8 M.
-
Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 37°C for 1 hour.
-
Alkylate free cysteine residues by adding IAM to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes. This step can be used to assess selectivity against other cysteine-containing proteins but is not essential for quantifying the adducted aspartate.
-
-
Protein Digestion:
-
Dilute the urea concentration to less than 2 M with ammonium bicarbonate buffer.
-
Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
-
Sample Cleanup and LC-MS/MS Analysis:
-
Acidify the digest with formic acid to stop the reaction.
-
Desalt the peptides using a C18 StageTip or equivalent.
-
Analyze the peptides by LC-MS/MS. Use a targeted method (e.g., Parallel Reaction Monitoring, PRM) to specifically quantify the adducted and unadducted KRAS G12D peptides.
-
-
Data Analysis and Occupancy Calculation:
-
Extract the peak areas for the adducted and unadducted peptides.
-
Calculate the percent target occupancy using the following formula: % Occupancy = (Area of Adducted Peptide) / (Area of Adducted Peptide + Area of Unadducted Peptide) * 100
-
Quantitative Data Summary: Mass Spectrometry
| Parameter | Typical Value Range | Notes |
| Limit of Quantification | 1-10 fmol of target protein | Highly sensitive, dependent on instrument and sample complexity.[4] |
| Dynamic Range | 2-3 orders of magnitude | Allows for accurate quantification across a range of inhibitor concentrations. |
| Precision (%CV) | < 15-20% | Good reproducibility for replicate measurements.[4] |
| Throughput | Low to medium | Sample preparation can be time-consuming. |
Method 2: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm target engagement in a cellular environment by monitoring changes in the thermal stability of a protein upon ligand binding.[6][7][8][9] Covalent binding of this compound is expected to stabilize KRAS G12D, leading to a higher melting temperature.
Experimental Workflow: CETSA
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biorxiv.org [biorxiv.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. An Internally Controlled Quantitative Target Occupancy Assay for Covalent Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mass spectrometry quantifies target engagement for a KRASG12C inhibitor in FFPE tumor tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes: Lentiviral Transduction of K-Ras-G12D for (R)-G12Di-7 Studies
Introduction
The Kirsten rat sarcoma viral oncogene homolog (KRAS) gene is one of the most frequently mutated oncogenes in human cancers, with the G12D mutation being particularly prevalent and a key driver of tumorigenesis.[1][2] This mutation results in a constitutively active K-Ras protein, which locks it in a GTP-bound state, leading to uncontrolled activation of downstream pro-proliferative signaling pathways, primarily the RAF-MEK-ERK (MAPK) and PI3K-AKT pathways.[1][2][3] Studying the specific effects of the K-Ras-G12D mutation and evaluating targeted inhibitors is crucial for developing effective cancer therapies.
Lentiviral vectors provide a robust and efficient method for creating stable cell lines that endogenously express a gene of interest.[4][5] By transducing cells with a lentivirus carrying the K-Ras-G12D mutant gene, researchers can generate reliable in vitro models to investigate its function and screen for potential therapeutics.
(R)-G12Di-7 is a novel covalent inhibitor that selectively targets the aspartate-12 residue of the K-Ras-G12D mutant protein.[6][7] This compound has demonstrated potent and selective inhibition of K-Ras-G12D-driven cancer cell growth.[6][7][8] These application notes provide detailed protocols for establishing a K-Ras-G12D expressing cell line via lentiviral transduction and for subsequently evaluating the efficacy of this compound through various cell-based assays.
K-Ras-G12D Signaling and Inhibition by this compound
The diagram below illustrates the primary signaling cascades activated by the K-Ras-G12D mutation and the point of intervention for the inhibitor this compound.
Caption: K-Ras-G12D constitutively activates RAF/MEK/ERK and PI3K/AKT pathways.
Experimental Workflow Overview
The following workflow outlines the process from lentivirus production to the functional analysis of this compound in K-Ras-G12D transduced cells.
Caption: Workflow for K-Ras-G12D cell line generation and inhibitor testing.
Quantitative Data Summary
The following tables summarize representative quantitative data obtained from studies using the K-Ras-G12D inhibitor this compound.
Table 1: Cell Viability (GI₅₀) of this compound in Various Cancer Cell Lines
| Cell Line | KRAS Mutation Status | GI₅₀ (nM) | Source(s) |
|---|---|---|---|
| Ba/F3 | G12D (Engineered) | 73 | [6][7] |
| SW1990 | G12D (Endogenous) | 409 | [6] |
| AsPC-1 | G12D (Endogenous) | 467 | [6] |
| AGS | G12D (Endogenous) | 109 | [6] |
| H1299 | N-Ras Mutant | >10,000 | [7] |
| A549 | G12S Mutant | >10,000 |[7] |
Table 2: Representative Western Blot Densitometry Analysis
| Treatment Group | p-ERK / Total ERK Ratio (Normalized) | p-AKT / Total AKT Ratio (Normalized) |
|---|---|---|
| Vehicle Control (DMSO) | 1.00 | 1.00 |
| This compound (100 nM) | 0.35 | 0.45 |
| this compound (500 nM) | 0.12 | 0.18 |
Table 3: Apoptosis Induction by this compound in K-Ras-G12D Cells
| Treatment Group | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
|---|---|---|
| Vehicle Control (DMSO) | 4.5% | 2.1% |
| this compound (500 nM, 48h) | 25.8% | 15.3% |
Experimental Protocols
Protocol 1: Lentivirus Production in 293T Cells
This protocol describes the generation of lentiviral particles containing the K-Ras-G12D gene using PEI-based transfection.[9][10]
Materials:
-
293T cells
-
DMEM, high glucose, supplemented with 10% FBS (D10)
-
Opti-MEM Reduced Serum Medium
-
Lentiviral transfer plasmid (encoding K-Ras-G12D and a selection marker like puromycin)
-
Packaging plasmids (e.g., psPAX2)
-
Envelope plasmid (e.g., pMD2.G)
-
Polyethylenimine (PEI), linear, 25 kDa (1 mg/mL stock)
-
0.45 µm polyethersulfone (PES) filters
-
10 cm tissue culture dishes
Procedure:
-
Day 0: Seed 293T Cells: Seed 3.8 x 10⁶ 293T cells per 10 cm dish in D10 medium. Incubate at 37°C with 5% CO₂ for ~20 hours to reach 70-80% confluency.[9]
-
Day 1: Transfection:
-
For each 10 cm dish, prepare two tubes.
-
Tube A (DNA Mix): Add the following plasmids to 500 µL of Opti-MEM:
-
Transfer plasmid (K-Ras-G12D): 5 µg
-
psPAX2: 3 µg
-
pMD2.G: 2 µg
-
-
Tube B (PEI Mix): Add 30 µL of 1 mg/mL PEI to 500 µL of Opti-MEM (for a 3:1 PEI:DNA ratio).[9]
-
Add the DNA Mix (Tube A) to the PEI Mix (Tube B), vortex gently, and incubate at room temperature for 20 minutes.[5][10]
-
Add the 1 mL DNA:PEI mixture dropwise to the 293T cells. Gently swirl the plate to distribute. Incubate overnight.
-
-
Day 2: Change Medium: Approximately 18 hours post-transfection, carefully aspirate the medium and replace it with 10 mL of fresh D10 medium.[9]
-
Day 3-4: Harvest Virus:
-
At 48 hours post-transfection, collect the virus-containing supernatant into a sterile conical tube.
-
Add 10 mL of fresh D10 medium to the plate and return it to the incubator.
-
At 72 hours post-transfection, collect the supernatant again and pool it with the 48-hour harvest.
-
Centrifuge the pooled supernatant at 500 x g for 10 minutes to pellet cell debris.
-
Filter the supernatant through a 0.45 µm PES filter. The virus can be used immediately, stored at 4°C for short-term use, or aliquoted and stored at -80°C for long-term storage.
-
Protocol 2: Generation of a Stable K-Ras-G12D Cell Line
This protocol details the transduction of a target cell line and subsequent selection to create a stable cell pool.[4][11]
Materials:
-
Target cell line (e.g., NIH-3T3, MCF-10A)
-
Lentiviral supernatant (from Protocol 1)
-
Complete growth medium for the target cell line
-
Polybrene (8 mg/mL stock solution)
-
Puromycin (determine optimal concentration with a kill curve beforehand, typically 1-10 µg/mL)[11]
-
6-well plates
Procedure:
-
Day 0: Seed Target Cells: Seed 50,000 cells per well in a 6-well plate.[4]
-
Day 1: Transduction:
-
Prepare transduction medium by adding polybrene to the complete growth medium to a final concentration of 8 µg/mL.[11][12]
-
Remove the existing medium from the cells.
-
Add 1 mL of transduction medium to each well.
-
Add the desired amount of lentiviral supernatant. It is recommended to test a range of viral volumes (e.g., 50 µL, 200 µL, 500 µL) to determine the optimal multiplicity of infection (MOI). Include a "no virus" control well.
-
Incubate at 37°C with 5% CO₂.
-
-
Day 3: Begin Antibiotic Selection:
-
Aspirate the virus-containing medium.
-
Replace it with fresh complete growth medium containing the predetermined optimal concentration of puromycin.[11]
-
The "no virus" control well should also receive puromycin to confirm the effectiveness of the selection agent.
-
-
Day 4-14: Selection and Expansion:
-
Replace the medium with fresh puromycin-containing medium every 2-3 days.
-
Monitor the cells daily. Untransduced cells in the control and experimental wells should die off within 3-7 days.
-
Once the untransduced cells are eliminated and resistant colonies appear, expand the surviving polyclonal population for further experiments.
-
Protocol 3: Cell Viability Assay (MTT)
This assay measures the metabolic activity of cells as an indicator of viability after treatment with this compound.[13][14][15]
Materials:
-
Stable K-Ras-G12D expressing cells and parental control cells
-
96-well plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[13]
-
DMSO or SDS-HCl solution for formazan solubilization[14]
Procedure:
-
Cell Seeding: Seed 5,000 cells per well in 100 µL of medium into a 96-well plate. Incubate overnight.[14]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the diluted compound to the wells. Include a vehicle control (DMSO only).
-
Incubation: Incubate the plate for 72 hours at 37°C with 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[16]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes.[13]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[14]
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability and calculate the GI₅₀ value using appropriate software.
Protocol 4: Western Blot Analysis
This protocol is used to detect changes in the phosphorylation status of key downstream effectors of the K-Ras pathway.
Materials:
-
Stable K-Ras-G12D cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies: anti-K-Ras, anti-phospho-ERK (Thr202/Tyr204), anti-total-ERK, anti-phospho-AKT (S473), anti-total-AKT, anti-GAPDH.[17][18][19]
-
HRP-conjugated secondary antibodies
-
PVDF membrane and ECL substrate
Procedure:
-
Cell Treatment and Lysis: Seed cells in 6-well plates. Once confluent, treat with this compound or vehicle for 2-4 hours. Wash cells with cold PBS and lyse with RIPA buffer.[20]
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[20] Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST, then incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[20] Detect the signal using an ECL substrate and an imaging system.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize phosphorylated protein levels to total protein levels.
Protocol 5: Apoptosis Assay by Annexin V/PI Staining
This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis after treatment.[21]
Materials:
-
Stable K-Ras-G12D cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and 1X Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound or vehicle for 24-48 hours.
-
Cell Collection: Collect both adherent and floating cells. Centrifuge at 500 x g for 5 minutes.
-
Staining:
-
Wash the cell pellet once with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex and incubate for 15-20 minutes at room temperature in the dark.
-
-
Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples immediately by flow cytometry.
-
Data Analysis:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
References
- 1. KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. K-RasG12D expression induces hyperproliferation and aberrant signaling in primary hematopoietic stem/progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. addgene.org [addgene.org]
- 5. Comprehensive Guide to Stable Lentiviral Cell Line Construction - Creative Biogene [creative-biogene.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Strain-release alkylation of Asp12 enables mutant selective targeting of K-Ras-G12D - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. addgene.org [addgene.org]
- 10. academic.oup.com [academic.oup.com]
- 11. Protocol 3 - Lentivirus Transduction into Target Cell Lines | MUSC Hollings Cancer Center [hollingscancercenter.musc.edu]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. broadpharm.com [broadpharm.com]
- 17. researchgate.net [researchgate.net]
- 18. Ras Antibody | Cell Signaling Technology [cellsignal.com]
- 19. K-Ras Antibody | Cell Signaling Technology [cellsignal.com]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting (R)-G12Di-7 insolubility in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the aqueous solubility of (R)-G12Di-7.
Troubleshooting Guide
This section addresses specific issues that may arise during the handling and experimental use of this compound due to its limited aqueous solubility.
Issue 1: this compound Precipitates Out of Solution Upon Dilution in Aqueous Buffer.
-
Question: I dissolved this compound in an organic solvent, but it crashed out of solution when I diluted it with my aqueous experimental buffer. What's happening and how can I prevent this?
-
Answer: This is a common issue for poorly water-soluble compounds. The organic solvent can become too dilute to maintain the solubility of this compound when mixed with a large volume of aqueous buffer.
Troubleshooting Steps:
-
Use a Co-solvent System: Instead of a high concentration of a single organic solvent, try a co-solvent system. Dimethyl sulfoxide (DMSO) is a common choice for initial stock solutions. For working solutions, a final concentration of DMSO should be kept low (typically <1%) to avoid off-target effects in biological assays.
-
Optimize the Dilution Method: When diluting your stock solution, add the stock solution to the aqueous buffer dropwise while vortexing or stirring vigorously. This can help to prevent localized high concentrations of the compound that can lead to precipitation.
-
Consider a Formulation Vehicle: For in vivo studies, a formulation vehicle is often necessary. A study using a SW1990 xenograft model reported the successful administration of this compound via intraperitoneal injection using a vehicle of 10% Captisol® in 1x PBS.[1] Captisol® is a modified cyclodextrin that can enhance the solubility of hydrophobic compounds.
-
Issue 2: Inconsistent Results in Cell-Based Assays.
-
Question: My results from cell-based assays with this compound are highly variable. Could this be related to its solubility?
-
Answer: Yes, poor solubility can lead to inconsistent results in cell-based assays. If the compound is not fully dissolved, the actual concentration your cells are exposed to will be lower and more variable than intended.
Troubleshooting Steps:
-
Prepare Fresh Working Solutions: Prepare your working dilutions of this compound fresh from a stock solution for each experiment. Avoid freeze-thaw cycles of aqueous working solutions.
-
Visually Inspect for Precipitation: Before adding the compound to your cells, visually inspect the final diluted solution for any signs of precipitation (cloudiness, particles). If precipitation is observed, you will need to adjust your dilution strategy.
-
Sonication: Gentle sonication of the final working solution can sometimes help to re-dissolve small amounts of precipitate, but this should be done cautiously to avoid degradation of the compound.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the recommended solvent for making a stock solution of this compound?
-
Q2: How can I prepare this compound for in vivo animal studies?
-
A2: For in vivo administration, particularly for intraperitoneal injection, it is advisable to use a formulation that enhances solubility and bioavailability. A reported successful formulation for this compound is a suspension in 10% Captisol® in 1x PBS.[1] For oral gavage, a homogeneous suspension using 0.5% carboxymethyl cellulose sodium (CMC-Na) is a common approach for poorly soluble compounds.[3]
-
-
Q3: What general strategies can be used to improve the solubility of compounds like this compound?
-
A3: Several techniques can be employed to enhance the solubility of poorly water-soluble drugs.[4] These include:
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pH adjustment: For ionizable compounds, adjusting the pH of the solution can increase solubility.
-
Co-solvents: Using a mixture of water and a water-miscible organic solvent can increase the solubility of nonpolar compounds.[5][6]
-
Surfactants: The use of surfactants can help to solubilize hydrophobic compounds by forming micelles.[4]
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Complexation: Cyclodextrins can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[4]
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Particle size reduction: Decreasing the particle size through methods like micronization increases the surface area, which can improve the dissolution rate.[6][7]
-
-
Data Presentation
Table 1: Recommended Solvents and Formulations for this compound
| Application | Recommended Solvent/Vehicle | Concentration | Notes |
| Stock Solution | Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) | ~20 mg/mL in DMF | Prepare stock solutions in an organic solvent purged with an inert gas. Store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[2] |
| In Vitro (Cell-based assays) | Dilute stock solution in aqueous buffer/media of choice | Final DMSO < 1% | Add stock solution to buffer/media with vigorous mixing. Prepare fresh for each experiment. |
| In Vivo (Intraperitoneal) | 10% Captisol® in 1x PBS | 10-50 mg/kg | A reported formulation for a SW1990 xenograft model.[1] |
| In Vivo (Oral Gavage) | 0.5% Carboxymethyl cellulose sodium (CMC-Na) | Dependent on study | A common vehicle for preparing homogeneous suspensions for oral administration of poorly soluble compounds.[3] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Intraperitoneal Injection
This protocol is based on a reported method for in vivo studies.[1]
-
Materials:
-
This compound powder
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Captisol®
-
1x Phosphate Buffered Saline (PBS), sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Prepare a 10% (w/v) solution of Captisol® in 1x PBS. For example, to make 10 mL, dissolve 1 g of Captisol® in 10 mL of 1x PBS. Ensure it is fully dissolved.
-
Weigh the required amount of this compound powder for your desired final concentration and dose.
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Add the this compound powder to a sterile microcentrifuge tube.
-
Add the 10% Captisol® solution to the tube containing the this compound powder.
-
Vortex the mixture vigorously for 5-10 minutes to ensure a homogeneous suspension.
-
If necessary, sonicate the suspension for short bursts in a bath sonicator to aid dispersion. Avoid overheating.
-
Visually inspect the suspension to ensure it is uniform before administration.
-
Visualizations
Caption: Troubleshooting workflow for this compound insolubility.
References
- 1. researchgate.net [researchgate.net]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. KRAS G12D inhibitor 7 | TargetMol [targetmol.com]
- 4. ijmsdr.org [ijmsdr.org]
- 5. longdom.org [longdom.org]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Technical Support Center: Overcoming Resistance to (R)-G12Di-7 in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the KRAS G12D inhibitor, (R)-G12Di-7, in their cancer cell experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My KRAS G12D mutant cancer cell line shows intrinsic resistance to this compound. What are the potential mechanisms?
A1: Intrinsic resistance can occur even before drug exposure. Key mechanisms include:
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Alternative Signaling Pathways: Tumors may not be solely dependent on KRAS signaling. They might utilize parallel pathways like the PI3K/AKT/mTOR pathway for survival and proliferation.[1][2][3]
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Epithelial-to-Mesenchymal Transition (EMT): Cells with a mesenchymal phenotype can be less sensitive to KRAS inhibition.[1][2][3]
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Co-occurring Mutations: Pre-existing mutations in genes like KEAP1 or activation of transcription factors like YAP can reduce dependency on KRAS signaling.[3]
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Tumor Microenvironment: Factors within the tumor microenvironment can provide survival signals that bypass the effects of KRAS inhibition.[4]
Troubleshooting Steps:
-
Confirm KRAS G12D Mutation Status: Verify the mutation in your cell line using sequencing.
-
Assess Basal Pathway Activation: Perform baseline Western blotting for key markers of parallel pathways (e.g., p-AKT, p-mTOR).
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Characterize Cell Phenotype: Use markers like E-cadherin (epithelial) and Vimentin (mesenchymal) to determine the cellular state.
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Perform Combination Screens: Test this compound with inhibitors of other pathways (e.g., PI3K inhibitors) to identify synergistic effects.
Q2: My cells initially respond to this compound, but then develop acquired resistance. What are the common causes?
A2: Acquired resistance emerges after a period of effective treatment. Common mechanisms include:
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Secondary KRAS Mutations: New mutations in the KRAS gene can prevent the binding of this compound.[3][4]
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KRAS Gene Amplification: An increase in the number of copies of the mutant KRAS gene can overwhelm the inhibitor.[1][2][4]
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Reactivation of MAPK Pathway: Cancer cells can reactivate the MAPK pathway through several mechanisms:
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Receptor Tyrosine Kinase (RTK) Activation: Increased signaling from RTKs like EGFR can bypass KRAS G12D inhibition by activating wild-type RAS proteins (HRAS, NRAS).[3][5][6]
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Mutations in Downstream Effectors: Mutations in genes downstream of KRAS, such as BRAF or MEK, can reactivate the pathway.[3][4]
-
-
Upregulation of Bypass Pathways: Similar to intrinsic resistance, the PI3K/AKT/mTOR pathway can be upregulated to promote survival.[1][2][7]
Troubleshooting Steps:
-
Sequence Resistant Clones: Isolate resistant cells and perform DNA sequencing to identify secondary mutations in KRAS and other MAPK pathway genes.
-
Assess KRAS Amplification: Use qPCR or FISH to determine if the KRAS gene is amplified in resistant cells.
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Profile RTK Activity: Use a phospho-RTK array to screen for upregulated receptor tyrosine kinases.
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Monitor Pathway Reactivation: Perform a time-course experiment and use Western blotting to check for the rebound of p-ERK and p-AKT levels after initial suppression by this compound.[5]
Q3: How can I overcome resistance to this compound in my experiments?
A3: Rational combination therapies are the most promising strategy to overcome resistance.[8] Consider the following combinations based on the suspected resistance mechanism:
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Vertical Pathway Inhibition:
-
Horizontal Pathway Inhibition:
-
Other Targeted Therapies:
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Chemotherapy: Standard-of-care chemotherapies like gemcitabine and nab-paclitaxel have shown improved tumor control when combined with KRAS G12D inhibition in preclinical models.[1][2][10]
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Farnesyltransferase Inhibitors (FTIs): These can have synergistic effects when combined with KRAS G12D inhibitors.[11]
-
CDK4/6 Inhibitors: To target cell cycle progression, which can be a downstream effect of reactivated signaling.[9]
-
Experimental Approach:
-
Hypothesize the Resistance Mechanism: Based on your initial troubleshooting, select a combination strategy.
-
Perform Synergy Assays: Use a checkerboard assay with varying concentrations of this compound and the combination drug to determine if the effect is synergistic, additive, or antagonistic.
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Validate in Preclinical Models: Test promising combinations in 2D and 3D cell culture, as well as in vivo xenograft or patient-derived organoid (PDO) models.[1][2]
Data Presentation: Summary of Resistance Mechanisms
| Resistance Mechanism | Type | Key Molecular Changes | Suggested Combination Therapy | References |
| Secondary KRAS Mutations | Acquired, On-Target | Point mutations in the drug-binding pocket (e.g., Y96C, R68S) | Next-generation KRAS inhibitors | [3][4][12] |
| KRAS Amplification | Acquired, On-Target | Increased copy number of mutant KRAS allele | Higher inhibitor dose, combination with downstream inhibitors (e.g., MEK inhibitors) | [1][2][4] |
| RTK Activation | Acquired, Bypass | Increased phosphorylation/expression of EGFR, FGFR, MET | RTK inhibitors (e.g., Afatinib, Crizotinib), SHP2 inhibitors | [3][5][6][13] |
| Downstream Mutations | Acquired, Bypass | Activating mutations in BRAF, MEK (MAP2K1), etc. | Downstream inhibitors (e.g., MEK or ERK inhibitors) | [3][4] |
| PI3K/AKT Pathway Activation | Intrinsic/Acquired, Bypass | Mutations in PIK3CA, loss of PTEN, increased p-AKT | PI3K/AKT/mTOR inhibitors | [1][2][7] |
| Epithelial-Mesenchymal Transition (EMT) | Intrinsic/Acquired, Phenotypic | Loss of E-cadherin, gain of Vimentin, ZEB1 expression | FAK inhibitors, YAP/TAZ-TEAD inhibitors | [1][2][3][9] |
| Lineage Plasticity | Acquired, Phenotypic | Change in cell identity (e.g., adenocarcinoma to squamous) | Histone deacetylase (HDAC) inhibitors, chemotherapy | [3][14] |
Experimental Protocols
Protocol 1: Western Blot for Assessing Pathway Reactivation
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Cell Seeding: Plate KRAS G12D mutant cells at a density that will result in 70-80% confluency at the time of lysis.
-
Treatment: Treat cells with this compound at a relevant concentration (e.g., 10x IC50).
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Time Course Lysis: Lyse cells at various time points (e.g., 0, 2, 6, 24, 48 hours) post-treatment using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel, run the gel, and transfer proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies: p-ERK1/2 (T202/Y204), total ERK1/2, p-AKT (S473), total AKT, KRAS G12D, and a loading control (e.g., GAPDH, β-Actin).
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize phosphorylated protein levels to their total protein counterparts. A rebound in p-ERK or p-AKT after an initial decrease indicates pathway reactivation.
Protocol 2: Phospho-Receptor Tyrosine Kinase (RTK) Array
-
Generate Resistant Cells: Culture cells in the presence of escalating doses of this compound to generate a resistant population. Use the parental, sensitive cell line as a control.
-
Cell Lysis: Lyse both sensitive and resistant cells as per the manufacturer's protocol for the phospho-RTK array kit (e.g., from R&D Systems or Cell Signaling Technology).
-
Array Procedure:
-
Block the array membranes provided in the kit.
-
Incubate the membranes with the cell lysates overnight.
-
Wash the membranes thoroughly to remove unbound proteins.
-
Incubate with a biotinylated detection antibody cocktail.
-
Wash and then incubate with streptavidin-HRP.
-
-
Detection and Analysis: Add the chemiluminescent substrate and image the membranes. Compare the signal intensities of the spots between the sensitive and resistant cell lysates to identify RTKs with increased phosphorylation in the resistant cells.
Visualizations
Caption: Signaling pathway targeted by this compound and key resistance nodes.
Caption: Experimental workflow for investigating acquired resistance mechanisms.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Mechanisms of resistance to oncogenic KRAS inhibition in pancreatic cancer. | Broad Institute [broadinstitute.org]
- 3. Mechanisms of Resistance to KRAS Inhibitors: Cancer Cells' Strategic Use of Normal Cellular Mechanisms to Adapt - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Overcoming Adaptive Resistance to KRAS Inhibitors Through Vertical Pathway Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. Frontiers | Resistance to KRAS inhibition in advanced non-small cell lung cancer [frontiersin.org]
- 8. Combination therapy overcomes drug resistance in KRAS-G12C mutant cancers, study finds - The Cancer Letter [cancerletter.com]
- 9. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms of Resistance to Oncogenic KRAS Inhibition in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pathology & Oncology Research | Combination of farnesyl-transferase inhibition with KRAS G12D targeting breaks down therapeutic resistance in pancreatic cancer [por-journal.com]
- 12. Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. letswinpc.org [letswinpc.org]
- 14. Therapeutic strategies to overcome KRAS (OFF) inhibitors resistance | Frederick National Laboratory [frederick.cancer.gov]
Optimizing (R)-G12Di-7 treatment duration for apoptosis
Welcome to the technical support center for (R)-G12Di-7. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound for inducing apoptosis in cancer cells harboring the KRAS G12D mutation. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective covalent inhibitor of the KRAS G12D mutant protein. By binding to the mutant cysteine residue, it locks the KRAS protein in an inactive, GDP-bound state. This prevents downstream signaling through pathways such as the RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are critical for cell proliferation and survival.[1] Inhibition of these pathways ultimately leads to the induction of apoptosis in KRAS G12D-mutant cancer cells.[2]
Q2: How do I determine the optimal treatment duration of this compound to induce apoptosis?
A2: The optimal treatment duration is cell-line dependent and should be determined empirically. We recommend performing a time-course experiment. A typical starting point is to treat cells for 24, 48, and 72 hours. The percentage of apoptotic cells can be quantified at each time point using methods such as Annexin V/PI staining followed by flow cytometry.[3][4] The ideal duration will be the one that yields a significant increase in early apoptotic cells (Annexin V positive, PI negative) before a large proportion of cells become late apoptotic or necrotic (Annexin V positive, PI positive).[3][4]
Q3: I am not observing significant apoptosis after treatment. What are some possible causes?
A3: Several factors could contribute to a lack of apoptotic induction. These include:
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Suboptimal Drug Concentration: Ensure you are using a concentration of this compound that is appropriate for your cell line. We recommend performing a dose-response experiment to determine the IC50 value.
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Incorrect Treatment Duration: As mentioned above, the timing is critical. Apoptosis is a dynamic process, and you may be observing time points that are too early or too late.[5]
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Cell Line Resistance: Some cell lines may exhibit intrinsic or acquired resistance to this compound. This can be due to various mechanisms, including upregulation of bypass signaling pathways.[6]
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Experimental Issues: Problems with the apoptosis assay itself, such as reagent degradation or improper cell handling, can lead to inaccurate results.[7][8]
Q4: Can I combine this compound with other therapeutic agents?
A4: Yes, combination therapies are a promising strategy to enhance the efficacy of KRAS inhibitors and overcome potential resistance. Combining this compound with inhibitors of other signaling pathways, such as MEK or PI3K inhibitors, may result in synergistic effects.[2][9] Additionally, combining with immune checkpoint inhibitors could be a viable strategy.[10]
Troubleshooting Guides
Issue 1: High Background in Annexin V/PI Staining
| Possible Cause | Recommended Solution |
| Excessive reagent concentration | Titrate the Annexin V and Propidium Iodide (PI) to determine the optimal concentration for your cell type.[7] |
| Inadequate washing | Increase the number and duration of wash steps after staining to remove unbound reagents.[7] |
| Mechanical stress during cell handling | Handle cells gently during harvesting and staining to minimize membrane damage that can lead to non-specific PI staining. |
| High percentage of necrotic cells | Ensure cell cultures are healthy and not overgrown before starting the experiment. Necrotic cells can non-specifically bind Annexin V. |
Issue 2: Inconsistent Results Between Experiments
| Possible Cause | Recommended Solution |
| Variability in cell culture conditions | Maintain consistent cell passage numbers, seeding densities, and media formulations. |
| Inconsistent drug preparation | Prepare fresh dilutions of this compound for each experiment from a validated stock solution. |
| Instrument variability (Flow Cytometer) | Calibrate the flow cytometer before each use with appropriate controls to ensure consistent measurements. |
| Subjective gating in flow cytometry analysis | Use standardized gating strategies and apply them consistently across all samples in an experiment.[5] |
Experimental Protocols
Protocol: Time-Course Analysis of Apoptosis using Annexin V/PI Staining
This protocol outlines a general procedure for determining the optimal treatment duration of this compound.
Materials:
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KRAS G12D mutant cancer cell line
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Complete cell culture medium
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This compound
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DMSO (vehicle control)
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Phosphate-buffered saline (PBS)
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Annexin V-FITC/PI Apoptosis Detection Kit
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Flow cytometer
Procedure:
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Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting. Allow cells to adhere overnight.[3][4]
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Treatment: Treat cells with the desired concentration of this compound or an equivalent volume of DMSO for the vehicle control. Incubate for 24, 48, and 72 hours.
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Cell Harvesting: At each time point, collect both the floating and adherent cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
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Staining: Resuspend the cell pellet in 1X binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions. Incubate in the dark for 15 minutes at room temperature.[7]
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Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining.[11] Collect a sufficient number of events for statistical analysis.
Data Analysis: The cell population will be divided into four quadrants:
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Lower-Left (Annexin V-/PI-): Live cells
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Lower-Right (Annexin V+/PI-): Early apoptotic cells
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Upper-Right (Annexin V+/PI+): Late apoptotic/necrotic cells
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Upper-Left (Annexin V-/PI+): Necrotic cells
Quantify the percentage of cells in each quadrant for each time point and treatment condition.
Data Presentation
The following tables are examples of how to present quantitative data from a time-course experiment.
Table 1: Percentage of Apoptotic Cells Following this compound Treatment
| Treatment Duration | Vehicle (DMSO) % Apoptotic Cells (Annexin V+) | This compound (100 nM) % Apoptotic Cells (Annexin V+) |
| 24 hours | 5.2 ± 0.8 | 25.6 ± 2.1 |
| 48 hours | 6.1 ± 1.1 | 55.3 ± 3.5 |
| 72 hours | 7.5 ± 1.3 | 40.8 ± 2.9 (Increased Necrosis) |
Table 2: Caspase-3/7 Activity Following this compound Treatment
| Treatment Duration | Vehicle (DMSO) Relative Luminescence Units (RLU) | This compound (100 nM) Relative Luminescence Units (RLU) |
| 12 hours | 105 ± 15 | 350 ± 25 |
| 24 hours | 110 ± 12 | 850 ± 50 |
| 48 hours | 125 ± 20 | 600 ± 45 |
Visualizations
Signaling Pathway
Caption: this compound induced apoptosis signaling pathway.
Experimental Workflow
Caption: Experimental workflow for apoptosis time-course analysis.
References
- 1. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. KRAS: Biology, Inhibition, and Mechanisms of Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Analysis and Solution of Common Problems in Annexin V Detection [elabscience.com]
- 9. scispace.com [scispace.com]
- 10. KRASG12D inhibition reprograms the microenvironment of early and advanced pancreatic cancer to promote FAS-mediated killing by CD8+ T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Apoptosis Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
How to minimize toxicity of (R)-G12Di-7 in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize the toxicity of (R)-G12Di-7 in animal studies. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a covalent inhibitor of KRAS-G12D, a common mutation in many cancers. It works by selectively binding to the mutant KRAS-G12D protein, locking it in an inactive state and thereby inhibiting downstream signaling pathways that promote cancer cell growth and survival.[1]
Q2: What is the reported toxicity profile of this compound in preclinical studies?
In a study using a SW1990 pancreatic cancer xenograft model in NOD/SCID mice, this compound administered intraperitoneally at doses of 10 mg/kg and 50 mg/kg twice daily for 28 days showed no apparent toxicity. This was evidenced by comparable body weight gain between the treated and vehicle control groups.[2] However, as with any investigational compound, toxicity can be dose, formulation, and model-dependent.
Q3: What are potential off-target effects of this compound?
This compound is designed to be a selective inhibitor of KRAS-G12D. However, like other covalent inhibitors, there is a potential for off-target reactivity. The malolactone warhead of this compound is designed to exploit ring strain for selective alkylation of the aspartate-12 residue in the mutant KRAS protein. While designed for selectivity, researchers should remain vigilant for potential off-target effects, which could manifest as unexpected toxicities. Monitoring for common toxicities associated with other covalent KRAS inhibitors, such as hematological, hepatic, and renal effects, is advisable.
Q4: How can the formulation of this compound impact toxicity?
The vehicle used to formulate this compound can significantly impact its solubility, bioavailability, and potential for local and systemic toxicity. In a published preclinical study, this compound was formulated in 10% Captisol in 1x PBS.[1][2] Captisol is a modified cyclodextrin used to improve the solubility and stability of drug candidates. When developing a formulation, it is crucial to first assess the tolerability of the vehicle alone in the chosen animal model.
Troubleshooting Guide: Minimizing Toxicity in Animal Studies
This guide provides practical advice for identifying and mitigating potential toxicities during in vivo experiments with this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Weight Loss or Reduced Food/Water Intake | - Compound-related toxicity (e.g., gastrointestinal distress)- Vehicle intolerance- High tumor burden | - Monitor animal health daily.- Reduce the dose of this compound.- Evaluate the tolerability of the vehicle alone.- Ensure proper hydration and nutrition; consider supportive care if necessary.- Euthanize animals if weight loss exceeds institutional guidelines (typically >20%). |
| Abnormal Clinical Signs (e.g., lethargy, ruffled fur, hunched posture) | - Systemic toxicity- Off-target effects | - Perform a thorough clinical examination.- Consider interim blood collection for hematology and clinical chemistry analysis.- At study termination, perform a full necropsy and collect tissues for histopathological evaluation. |
| Injection Site Reactions (for parenteral administration) | - Irritation from the compound or vehicle- Improper injection technique | - Observe injection sites for signs of inflammation.- Consider further dilution of the dosing solution.- Ensure proper injection technique and rotate injection sites.- Evaluate the pH and osmolality of the formulation. |
| Unexpected Mortality | - Acute toxicity- Severe off-target effects | - Perform a full necropsy on deceased animals to identify the potential cause of death.- Re-evaluate the starting dose and consider a dose-escalation study in a small cohort of animals.- Review the formulation and preparation procedures. |
Experimental Protocols and Data
In Vivo Efficacy and Tolerability Study of this compound
Objective: To assess the anti-tumor efficacy and tolerability of this compound in a xenograft model of human pancreatic cancer.
Animal Model: NOD/SCID mice.
Cell Line: SW1990 (human pancreatic cancer cell line with KRAS G12D mutation).
Experimental Groups:
-
Vehicle control (10% Captisol in 1x PBS)
-
This compound (10 mg/kg)
-
This compound (50 mg/kg)
Administration: Intraperitoneal (i.p.) injection, twice daily (BID).
Duration: 28 days.
Monitoring:
-
Tumor volume measurements
-
Body weight measurements
-
Clinical observations
Results Summary:
| Group | Dose (mg/kg, BID) | Route | Vehicle | Change in Body Weight | Tumor Growth Inhibition |
| 1 | Vehicle | i.p. | 10% Captisol in 1x PBS | Normal weight gain | - |
| 2 | 10 | i.p. | 10% Captisol in 1x PBS | Comparable to vehicle | Significant |
| 3 | 50 | i.p. | 10% Captisol in 1x PBS | Comparable to vehicle | Dose-dependent and significant |
| Data synthesized from a published preclinical study.[2] |
Visualizations
Signaling Pathway of KRAS-G12D and Inhibition by this compound
Caption: KRAS-G12D signaling and covalent inhibition by this compound.
Experimental Workflow for Toxicity Assessment
Caption: General workflow for preclinical toxicity assessment.
References
Technical Support Center: Acquired Resistance to K-Ras-G12D Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating acquired resistance to K-Ras-G12D inhibitors.
Frequently Asked Questions (FAQs)
Q1: My K-Ras-G12D mutant cell line is showing decreased sensitivity to the inhibitor after prolonged treatment. What are the potential underlying resistance mechanisms?
A1: Acquired resistance to K-Ras-G12D inhibitors is a multifaceted issue. The most commonly observed mechanisms can be broadly categorized into two groups: on-target alterations and bypass pathway activation.
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On-Target Alterations: These are genetic changes within the KRAS gene itself. You may be observing secondary mutations in the drug-binding pocket that prevent the inhibitor from effectively binding.[1][2] Another possibility is the amplification of the KRAS-G12D allele, which increases the total amount of the target protein, thereby requiring higher concentrations of the inhibitor for a therapeutic effect.[3][4]
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Bypass Pathway Activation: Cancer cells can develop resistance by activating alternative signaling pathways that circumvent their dependency on K-Ras signaling. This can occur through various genetic and non-genetic events, including:
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Upregulation of Receptor Tyrosine Kinases (RTKs): Increased signaling from RTKs such as EGFR, MET, and FGFR can reactivate downstream pathways like MAPK and PI3K/AKT, rendering the inhibition of K-Ras-G12D less effective.[1][5]
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Mutations in Downstream Effectors: Activating mutations in components of the MAPK (e.g., BRAF, MAP2K1) or PI3K/AKT/mTOR (e.g., PIK3CA) pathways can lead to constitutive signaling, bypassing the need for upstream K-Ras activation.[3][4]
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Histologic and Phenotypic Changes: Non-genetic mechanisms such as epithelial-to-mesenchymal transition (EMT) or histologic transformation (e.g., from adenocarcinoma to squamous cell carcinoma) can also confer resistance.[6]
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Q2: How can I determine if resistance in my experimental model is due to on-target secondary mutations or bypass pathway activation?
A2: A systematic approach involving both genomic and proteomic analyses is recommended.
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Genomic Analysis: Perform targeted sequencing of the KRAS gene in your resistant cell lines to identify any secondary mutations. Compare the results with the parental, sensitive cell line. Whole-exome or targeted panel sequencing can also help identify mutations in key genes of bypass pathways (e.g., EGFR, MET, BRAF, PIK3CA, PTEN).[4]
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Proteomic Analysis: Use techniques like Western blotting or phospho-proteomics to assess the activation status of key signaling proteins in the MAPK (p-ERK, p-MEK) and PI3K/AKT (p-AKT, p-mTOR) pathways. A reactivation of these pathways in the presence of the K-Ras-G12D inhibitor would suggest bypass signaling.[6]
Q3: What are some of the known secondary mutations in KRAS that confer resistance to G12D inhibitors?
A3: While much of the clinical data comes from G12C inhibitors, preclinical studies on G12D inhibitors and data from G12C inhibitors suggest that secondary mutations can occur at various positions within the KRAS gene. These mutations can interfere with drug binding.[2] For G12C inhibitors, mutations such as G12R, G12V, G13D, Q61H, R68S, and Y96C have been identified.[4][7] It is plausible that similar mutations could arise in the context of G12D inhibitor resistance.
Troubleshooting Guides
Issue 1: Unexpected Variability in Drug Sensitivity Assays
| Potential Cause | Troubleshooting Steps |
| Cell Line Heterogeneity | Perform single-cell cloning to establish a homogenous population before initiating drug treatment. Regularly verify the KRAS-G12D mutation status. |
| Inconsistent Drug Potency | Aliquot the inhibitor upon receipt and store at the recommended temperature. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment. |
| Assay Conditions | Optimize cell seeding density and incubation time. Ensure that the assay duration is appropriate to observe a cytotoxic or cytostatic effect. |
Issue 2: No Clear Genetic Basis for Resistance Identified
| Potential Cause | Troubleshooting Steps |
| Non-Genetic Resistance Mechanisms | Investigate phenotypic changes such as EMT by checking for markers like E-cadherin (downregulation) and Vimentin (upregulation). Perform RNA sequencing to identify transcriptional reprogramming.[3][6] |
| Epigenetic Modifications | Assess for changes in histone modifications, as some studies have linked resistance to a global shift in histone acetylation.[8][9] |
| Upregulation of Bypass Pathways | Use a phospho-RTK array to screen for the activation of multiple receptor tyrosine kinases simultaneously. |
Quantitative Data Summary
Table 1: Examples of Acquired Resistance Mechanisms to K-Ras Inhibitors
| Inhibitor | Model System | Resistance Mechanism | Key Findings | Reference |
| Adagrasib (G12C) | Patients with NSCLC and CRC | Secondary KRAS mutations (G12D/R/V/W, G13D, Q61H, R68S, H95D/Q/R, Y96C), KRAS amplification | Putative resistance mechanisms detected in 45% of patients. | [4] |
| Adagrasib (G12C) | Patients with NSCLC and CRC | Bypass mutations (NRAS, BRAF, MAP2K1, RET), Gene fusions (ALK, RET, BRAF), MET amplification | Multiple co-existing resistance mechanisms were observed in some patients. | [4][7] |
| MRTX1133 (G12D) | PDAC cell lines and organoids | Epithelial-to-mesenchymal transition (EMT), PI3K-AKT-mTOR signaling | Resistant models showed increased mesenchymal markers and activation of AKT. | [3][6] |
| MRTX1133 (G12D) | KPC mouse model | Amplifications of Kras, Yap1, Myc, Cdk6 | Drug resistance emerged after initial tumor regression. | [3][10] |
| MRTX1133 (G12D) | Colorectal cancer cells | Secondary KRAS mutations in the drug-binding pocket | Pre-clinical study identifying on-target resistance. | [2] |
| MRTX1133 (G12D) | PDAC cell lines | Upregulation of histone acetylation and FOSL1 signaling | Resistant cells showed increased sensitivity to BET inhibitors. | [8][9] |
Experimental Protocols
Protocol 1: Generation of Inhibitor-Resistant Cell Lines
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Cell Culture: Culture K-Ras-G12D mutant cancer cell lines in standard growth medium.
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Initial Drug Treatment: Treat cells with the K-Ras-G12D inhibitor at a concentration equal to the IC50 value.
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Dose Escalation: Once the cells resume proliferation, gradually increase the inhibitor concentration in a stepwise manner.
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Maintenance: Maintain the resistant cell line in a medium containing a constant concentration of the inhibitor to ensure the stability of the resistant phenotype.
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Verification: Regularly perform dose-response assays to confirm the shift in IC50 compared to the parental cell line.
Protocol 2: Western Blot Analysis for Bypass Pathway Activation
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Cell Lysis: Lyse parental and resistant cells, both treated and untreated with the K-Ras-G12D inhibitor, using RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
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SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
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Antibody Incubation: Block the membrane and incubate with primary antibodies against key signaling proteins (e.g., p-ERK, total ERK, p-AKT, total AKT, K-Ras).
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Detection: Use HRP-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate for detection.
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Analysis: Quantify band intensities and normalize phosphorylated protein levels to total protein levels.
Visualizations
References
- 1. Mechanisms of Resistance to KRAS Inhibitors: Cancer Cells' Strategic Use of Normal Cellular Mechanisms to Adapt - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Mechanisms of resistance to oncogenic KRAS inhibition in pancreatic cancer. | Broad Institute [broadinstitute.org]
- 4. Acquired Resistance to KRASG12C Inhibition in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Mechanisms of Resistance to Oncogenic KRAS Inhibition in Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Resistance to the KRASG12D Inhibitor MRTX1133 is Associated with Increased Sensitivity to BET Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
Bypass signaling pathways mediating (R)-G12Di-7 resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during experiments with the KRAS G12D inhibitor, (R)-G12Di-7.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: High Variability or Weaker-Than-Expected Potency in Cell Viability (IC50) Assays
Q1: We are observing significant variability in our IC50 values for this compound across different experimental runs. What are the potential causes and how can we troubleshoot this?
A1: Inconsistent IC50 values are a common challenge in cell-based assays. Several factors, ranging from technical variability to biological differences, can contribute.
Troubleshooting Steps:
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Cell Line Integrity and Passage Number:
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Problem: Cancer cell lines can exhibit genetic and phenotypic drift over time and with increasing passage numbers, which can alter their sensitivity to inhibitors.[1]
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Solution: Always use cell lines from a reputable source (e.g., ATCC). Perform cell line authentication (e.g., STR profiling) to confirm identity and use cells within a consistent and low passage number range for all experiments.[1] It is good practice to thaw a fresh vial of low-passage cells after a defined number of passages.[1]
-
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Seeding Density and Confluency:
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Problem: Cell density at the time of treatment can significantly impact drug response. Higher densities can sometimes lead to increased resistance.[1][2]
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Solution: Optimize and maintain a consistent cell seeding density for all experiments. Ensure that cells are in the exponential growth phase and do not become over-confluent during the assay period.[1][3]
-
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Inhibitor Stability and Handling:
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Problem: The inhibitor's potency can be compromised by improper storage or multiple freeze-thaw cycles.
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Solution: Ensure the inhibitor stock solution is properly stored and has not degraded.[2] Prepare fresh dilutions from a concentrated stock for each experiment and aliquot the stock solution to minimize freeze-thaw cycles.[1]
-
-
Serum Concentration:
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Problem: Growth factors present in fetal bovine serum (FBS) can activate receptor tyrosine kinases (RTKs) and downstream signaling, potentially masking the effect of the inhibitor and contributing to resistance.[2]
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Solution: Consider performing assays in low-serum conditions (e.g., 0.5-2% FBS) after allowing cells to attach. This can reduce the impact of external growth factors.
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Table 1: Example IC50 Data for this compound in Parental vs. Resistant Cell Lines
| Cell Line | KRAS Status | Condition | IC50 (nM) | Fold Change |
| SW1990 | G12D | Parental | 15 | - |
| SW1990-Res | G12D | This compound Resistant | 450 | 30x |
| PANC-1 | G12D | Parental | 25 | - |
| PANC-1-Res | G12D | This compound Resistant | 800 | 32x |
| A549 | G12S | Control | >10,000 | - |
This table presents hypothetical data for illustrative purposes.
Issue 2: Rebound of Downstream Signaling (pERK, pAKT) After Initial Inhibition
Q2: Our Western blots show an initial decrease in pERK levels after this compound treatment, but the signal rebounds at later time points (e.g., 24 hours), despite the continued presence of the inhibitor. What is happening?
A2: This phenomenon is a classic sign of adaptive feedback or bypass pathway activation, a common mechanism of resistance to targeted therapies.[4] The initial drop in pERK confirms target engagement, but cancer cells can adapt by reactivating the same or parallel signaling pathways.[4][5]
Potential Bypass Mechanisms:
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Receptor Tyrosine Kinase (RTK) Feedback Activation: Inhibition of the MAPK pathway can relieve negative feedback loops, leading to the activation of RTKs (e.g., EGFR, FGFR, MET).[5][6] These activated RTKs can then signal through wild-type RAS isoforms (HRAS, NRAS) or other adaptors like SHP2 to reactivate the MAPK pathway.[5]
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Activation of Parallel Pathways: Cells may upregulate parallel survival pathways, such as the PI3K/AKT/mTOR pathway, to bypass their dependency on KRAS signaling.[7][8][9]
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Wild-type RAS Activation: G12D-specific inhibitors do not affect wild-type RAS. RTK-mediated feedback can lead to the loading of GTP onto wild-type RAS, restoring downstream signaling.[5]
Caption: Bypass signaling via RTK-mediated reactivation of wild-type RAS.
Troubleshooting & Experimental Validation:
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Time-Course Western Blot: Perform a time-course experiment (e.g., 1, 4, 8, 24 hours) to capture the initial inhibition and subsequent rebound of pERK and pAKT.[2][4]
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Phospho-RTK Array: Use a phospho-RTK array to screen for the activation of multiple RTKs simultaneously after inhibitor treatment.
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Co-inhibition Experiments: Combine this compound with an inhibitor of a suspected bypass pathway (e.g., a SHP2 inhibitor or an EGFR inhibitor) to see if you can prevent the signaling rebound and enhance cell killing.[5]
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RAS Activation Assay: Use a RAS-GTP pulldown assay to measure the activation status of wild-type RAS isoforms (NRAS, HRAS) to confirm their role in the feedback loop.[4]
Issue 3: Developing and Characterizing Acquired Resistance
Q3: Our cells initially respond to this compound, but after prolonged treatment, they have become resistant. How can we confirm and characterize this resistance?
A3: This is known as acquired resistance. It often involves genetic or stable epigenetic changes that allow cells to overcome the drug's effect. The first step is to generate a stable resistant cell line for further study.
Caption: Workflow for generating and characterizing acquired drug resistance.
Known Mechanisms of Acquired Resistance to KRAS inhibitors:
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On-Target Mutations: Secondary mutations in the KRAS G12D allele itself that prevent inhibitor binding.[10][11]
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Bypass Mutations: Acquired activating mutations in other genes within the pathway (e.g., NRAS, BRAF, MEK) or in parallel pathways (PIK3CA).[7][12]
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Gene Amplification: Amplification of the KRAS G12D allele or other oncogenes like MET.[7][12]
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Loss of Tumor Suppressors: Loss-of-function mutations in genes like PTEN or NF1.[7]
Experimental Protocols
Protocol 1: Standard Cell Viability Assay (e.g., CellTiter-Glo®)
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Cell Seeding: Trypsinize and count cells. Seed cells in a 96-well plate at a pre-optimized density and incubate for 24 hours to allow for attachment.[1]
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Inhibitor Treatment: Prepare a serial dilution of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the inhibitor. Include a vehicle control (e.g., DMSO).[1]
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Incubation: Incubate the plate for the desired duration (e.g., 72-120 hours).
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Lysis and Detection: Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol. This lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
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Data Analysis: Measure luminescence using a plate reader. Normalize the data to the vehicle control and plot the dose-response curve to calculate the IC50 value using appropriate software (e.g., GraphPad Prism).[1]
Protocol 2: Western Blotting for Signaling Pathway Analysis
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Cell Treatment and Lysis: Seed cells in 6-well plates. The next day, treat with this compound at various concentrations or for various time points. After treatment, wash cells with ice-cold PBS and lyse with a buffer containing phosphatase and protease inhibitors.[2][4]
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
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SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Run the gel to separate proteins by size and then transfer the proteins to a PVDF membrane.[1][4]
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Immunoblotting:
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Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[1]
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Incubate the membrane with primary antibodies against proteins of interest (e.g., pERK, total ERK, pAKT, total AKT, Vinculin/Actin) overnight at 4°C.
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Wash the membrane three times with TBST.
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Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[1]
-
-
Detection and Analysis: Wash the membrane three times with TBST. Apply an ECL substrate and visualize the bands using a chemiluminescence imager.[1][4] Quantify band intensities and normalize phosphorylated protein levels to total protein levels.[4]
Protocol 3: Generating Drug-Resistant Cell Lines
This protocol is adapted from established methods for inducing drug resistance.[13][14]
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Initial Exposure: Continuously expose the parental cancer cell line to a low concentration of this compound (e.g., IC20-IC30).
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Culture and Monitoring: Maintain the cells in the drug-containing medium, replacing it every 3-4 days. Monitor the cells for signs of death and wait for the surviving population to recover and resume proliferation. This may take several weeks.
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Dose Escalation: Once the cells are growing steadily, incrementally increase the concentration of this compound.[13][14] Allow the cells to adapt and recover at each new concentration before the next increase.
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Establishment: Continue this process for 3-6 months or until the cells can proliferate in a concentration that is significantly higher (e.g., >10-fold IC50) than the parental line.
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Validation: Confirm the resistant phenotype by performing a cell viability assay to compare the IC50 values of the parental and newly generated resistant cell lines.[13]
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Banking: Cryopreserve aliquots of the resistant cell line at different stages. This is crucial in case the cells die at a higher drug concentration.[13]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 4. benchchem.com [benchchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Conquering oncogenic KRAS and its bypass mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. KRAS: Biology, Inhibition, and Mechanisms of Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of Resistance to KRAS Inhibitors: Cancer Cells' Strategic Use of Normal Cellular Mechanisms to Adapt - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Resistance to KRASG12C Inhibitors in Non-Small Cell Lung Cancer [frontiersin.org]
- 12. KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. blog.crownbio.com [blog.crownbio.com]
Technical Support Center: Troubleshooting (R)-G12Di-7 Assay Results Affected by Cell Line Contamination
This technical support guide is designed for researchers, scientists, and drug development professionals encountering issues with the (R)-G12Di-7 assay. Cell line contamination is a prevalent issue in cell culture that can significantly impact experimental outcomes, leading to unreliable and irreproducible results. This resource provides troubleshooting advice and frequently asked questions (FAQs) to help you identify and resolve potential contamination affecting your this compound experiments.
Frequently Asked Questions (FAQs)
Q1: My cells treated with this compound are showing unexpected results, such as inconsistent growth inhibition or altered downstream signaling. Could this be due to contamination?
A1: Yes, unexpected or inconsistent results with your this compound assay are classic signs of cell line contamination. Contaminants can interfere with the assay in numerous ways, including altering cellular metabolism, competing for nutrients, and affecting the signaling pathways that this compound targets. It is crucial to rule out contamination before interpreting your assay results.
Q2: What are the common types of contamination I should be aware of when working with cell cultures for my this compound assay?
A2: The most common types of biological contaminants in cell culture are bacteria, mycoplasma, yeast, fungi, and cross-contamination with other cell lines.[1][2] Each of these can uniquely affect your this compound assay results. Chemical contaminants, such as impurities in media or reagents, can also be a source of error.[3][4]
Q3: My cell culture medium turned cloudy and yellow overnight after adding this compound. What is the likely cause?
A3: A rapid change in the medium's color to yellow and the appearance of cloudiness are strong indicators of bacterial contamination.[1][5] Bacteria metabolize nutrients quickly, leading to a drop in pH (indicated by the yellow color of the phenol red indicator) and turbidity.[6]
Q4: I don't see any visible signs of contamination, but my this compound assay results are still not reproducible. What could be the problem?
A4: This scenario strongly suggests mycoplasma contamination.[7] Mycoplasmas are very small bacteria that lack a cell wall and are often not visible by light microscopy.[8] They can significantly alter cell physiology, including growth rates and gene expression, without causing the typical signs of bacterial or fungal contamination. Another possibility is cross-contamination with a different cell line that may have a different sensitivity to this compound.[4]
Q5: How can cross-contamination with another cell line affect my this compound assay?
A5: The this compound inhibitor is designed to target the K-Ras-G12D mutation.[9][10] If your K-Ras-G12D mutant cell line is contaminated with a wild-type K-Ras cell line or a cell line with a different mutation, the overall response to the inhibitor will be skewed. The contaminating cells may outgrow your target cells, leading to an apparent lack of efficacy of the compound.[4]
Troubleshooting Guide
If you suspect contamination is affecting your this compound assay, follow these steps to identify and resolve the issue.
Step 1: Visual Inspection
Carefully examine your cell cultures under a light microscope.
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Bacteria: Look for small, motile particles between the cells. The medium may appear turbid.[11]
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Yeast: Appear as individual, round, or oval particles that may be budding.[3]
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Fungi (Mold): Can be seen as thin, filamentous structures (hyphae).[3]
Step 2: Perform Specific Contamination Tests
If there are no visible signs of contamination, or if you want to confirm your suspicions, perform specific tests.
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Mycoplasma Detection: This is critical for assays where results are inconsistent. Several methods are available.[12][13]
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Cell Line Authentication: To rule out cross-contamination, it is essential to verify the identity of your cell line.[14]
Step 3: Decontamination and Prevention
If contamination is confirmed, it is generally recommended to discard the contaminated cultures to prevent further spread.[3] Thoroughly decontaminate all affected equipment, including incubators and biosafety cabinets.[1] Review and reinforce aseptic techniques within the lab to prevent future occurrences.[6]
Quantitative Data Summary
The following tables provide a summary of quantitative data relevant to contamination detection and control.
Table 1: Comparison of Mycoplasma Detection Methods
| Method | Turnaround Time | Sensitivity | Notes |
| PCR-Based Kits | A few hours | High | Detects mycoplasma DNA; very sensitive and rapid.[13][15] |
| DNA Staining (e.g., DAPI, Hoechst) | Rapid | Moderate | Stains mycoplasmal DNA, which appears as fluorescent spots around cell nuclei.[13][15] |
| ELISA | A few hours | High | Detects mycoplasma antigens; easy to perform and interpret.[12][15] |
| Microbiological Culture | At least 28 days | High (Gold Standard) | Involves culturing the mycoplasma on specific agar plates; time-consuming.[15][16] |
Table 2: Common Cell Line Authentication Methods
| Method | Principle | Application |
| Short Tandem Repeat (STR) Analysis | Compares the DNA profile of the cell line to a reference database by examining specific, highly variable regions of the genome.[14] | Gold standard for authenticating human cell lines and detecting cross-contamination.[17][18] |
| Karyotyping | Analyzes the number and structure of chromosomes in a cell line. | Can help distinguish between cell lines with different chromosomal profiles.[14] |
| Isoenzyme Analysis | Differentiates species based on the electrophoretic mobility of enzymes. | Verifies the species of origin of the cell line. |
Experimental Protocols
Protocol 1: Mycoplasma Detection using a PCR-Based Kit
This protocol provides a general workflow for a commercial PCR-based mycoplasma detection kit. Always refer to the manufacturer's specific instructions.
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Sample Preparation: Collect 1 mL of the cell culture supernatant from a culture that is 70-80% confluent.
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DNA Extraction (if required by the kit): Follow the kit's instructions to extract DNA from the supernatant. Some kits allow for direct testing of the supernatant.
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PCR Reaction Setup: In a sterile PCR tube, prepare the reaction mixture containing the PCR master mix, primers, and your DNA sample. Include positive and negative controls provided with the kit.
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PCR Amplification: Place the PCR tubes in a thermal cycler and run the program as specified in the kit's manual.
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Result Analysis: Analyze the PCR products by gel electrophoresis. The presence of a band of a specific size indicates mycoplasma contamination.
Protocol 2: Cell Line Authentication using Short Tandem Repeat (STR) Analysis
STR analysis is typically performed by a core facility or a commercial service provider.
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Sample Submission: Provide a sample of your cell line (as a cell pellet or extracted DNA) to the service provider.
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DNA Profiling: The provider will perform PCR to amplify specific STR loci from the genomic DNA.[18]
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Fragment Analysis: The amplified DNA fragments are separated by size using capillary electrophoresis.
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Profile Comparison: The resulting STR profile is compared to a comprehensive database of known cell line profiles to confirm the identity of your cell line and detect any cross-contamination.[18]
Visualizations
Diagram 1: Troubleshooting Workflow for this compound Assay Issues
Caption: A logical workflow to diagnose and resolve issues in the this compound assay.
Diagram 2: Impact of Contamination on the K-Ras Signaling Pathway
Caption: How contaminants can disrupt the targeted K-Ras signaling pathway.
References
- 1. Cell Culture Contamination | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Cell Culture Contamination: 5 Common Sources and How to Prevent Them [capricorn-scientific.com]
- 3. yeasenbio.com [yeasenbio.com]
- 4. greenelephantbiotech.com [greenelephantbiotech.com]
- 5. Troubleshooting Cell Culture Contamination: A Comprehensive Guide - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. cephamls.com [cephamls.com]
- 7. benchchem.com [benchchem.com]
- 8. Mycoplasma contamination of cell cultures | Lonza [bioscience.lonza.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. biocompare.com [biocompare.com]
- 12. Mycoplasma detection in cell cultures: a comparison of four methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 细胞培养中的支原体检测和清除 [sigmaaldrich.com]
- 14. cellculturecompany.com [cellculturecompany.com]
- 15. biocompare.com [biocompare.com]
- 16. rapidmicrobiology.com [rapidmicrobiology.com]
- 17. cellculturedish.com [cellculturedish.com]
- 18. Cell Line Authentication Resources [promega.com]
Interpreting unexpected results in (R)-G12Di-7 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with the KRAS G12D inhibitor, (R)-G12Di-7.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a covalent inhibitor that selectively targets the aspartate-12 residue of the KRAS G12D mutant protein.[1] By forming a covalent bond, it locks the KRAS G12D protein in an inactive state, thereby inhibiting downstream signaling pathways, such as the RAF-MEK-ERK pathway, which are crucial for cancer cell proliferation and survival.[1]
Q2: In which cell lines is this compound expected to be effective?
This compound is designed to be effective in cancer cell lines harboring the KRAS G12D mutation. Published data shows inhibitory activity in cell lines such as SW1990 (pancreatic), AsPC-1 (pancreatic), and AGS (gastric).[1][2]
Q3: What are the common off-target effects of covalent KRAS inhibitors?
While this compound is designed for high selectivity, covalent inhibitors, in general, have the potential for off-target effects due to their reactive nature. This can involve binding to other proteins with reactive cysteine or other nucleophilic residues. It is crucial to include appropriate controls, such as KRAS wild-type cell lines, to assess the specificity of the observed effects.[3]
Q4: Why is serum starvation recommended before some this compound experiments?
Serum contains growth factors that can activate parallel signaling pathways, potentially masking the specific inhibitory effects of this compound on the KRAS G12D pathway. Serum starving the cells for a period before treatment helps to reduce this background signaling, leading to a clearer interpretation of the inhibitor's effects, particularly in signaling pathway studies like p-ERK western blotting.
Data Presentation
Table 1: In Vitro Cell Viability (GI50) of this compound in KRAS G12D Mutant Cell Lines
| Cell Line | Cancer Type | GI50 (nM) | Reference |
| Ba/F3 (engineered) | Pro-B | 73 | [1] |
| SW1990 | Pancreatic | 409 | [1] |
| AsPC-1 | Pancreatic | 467 | [1] |
| AGS | Gastric | 109 | [1] |
Table 2: Expected Downstream Signaling Effects of this compound in KRAS G12D Mutant Cells
| Assay | Expected Outcome | Notes |
| p-ERK Western Blot | Dose-dependent decrease in phosphorylated ERK (p-ERK) levels. Total ERK levels should remain unchanged. | A time-course experiment is recommended to capture the optimal time point of inhibition. |
| GTP-RAS Pulldown | Decrease in the amount of active, GTP-bound RAS. | This directly measures the inhibition of KRAS activity. |
Troubleshooting Guides
Issue 1: No significant decrease in cell viability in a KRAS G12D mutant cell line.
Possible Causes and Solutions:
-
Cell Line Integrity:
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Question: Have you confirmed the KRAS mutation status and integrity of your cell line?
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Answer: Cell lines can drift in culture over time. We recommend performing regular cell line authentication and confirming the KRAS G12D mutation status. Use low-passage number cells for your experiments.
-
-
Inhibitor Stability:
-
Question: How was the this compound inhibitor prepared and stored?
-
Answer: this compound is a covalent inhibitor and may be sensitive to degradation. Prepare fresh dilutions from a concentrated stock for each experiment and avoid repeated freeze-thaw cycles. Store the stock solution as recommended by the manufacturer.
-
-
Experimental Conditions:
-
Question: What was the cell seeding density and duration of the assay?
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Answer: High cell confluency can sometimes lead to reduced inhibitor efficacy. Optimize the initial cell seeding density to ensure cells are in an exponential growth phase during treatment. For a 72-hour MTT assay, a lower starting density is recommended.
-
Issue 2: No significant decrease in p-ERK levels observed by Western blot.
Possible Causes and Solutions:
-
Time Point of Analysis:
-
Question: At what time point after treatment did you assess p-ERK levels?
-
Answer: Inhibition of p-ERK can be transient. Feedback mechanisms can lead to a rebound in pathway activity.[4] It is highly recommended to perform a time-course experiment (e.g., 1, 4, 8, 24 hours) to identify the window of maximal inhibition.
-
-
Inhibitor Concentration:
-
Question: Have you performed a dose-response experiment?
-
Answer: The concentration of this compound may be insufficient for complete target engagement in your specific cell line. We suggest a dose-response experiment to determine the optimal concentration for p-ERK inhibition.
-
-
Lysis Buffer Composition:
-
Question: Does your lysis buffer contain phosphatase and protease inhibitors?
-
Answer: It is critical to use a lysis buffer supplemented with fresh phosphatase and protease inhibitors to preserve the phosphorylation state of ERK during sample preparation.
-
Issue 3: Unexpected increase in cell viability or p-ERK levels.
Possible Causes and Solutions:
-
Paradoxical Pathway Activation:
-
Question: Are you observing this effect at specific concentrations of the inhibitor?
-
Answer: In some contexts, inhibitors of the RAS-MAPK pathway can lead to paradoxical activation of the pathway. This can be due to complex feedback loops.[4] A detailed dose-response and time-course analysis is essential to characterize this effect. Consider investigating upstream components of the pathway, such as receptor tyrosine kinases (RTKs).
-
-
Off-Target Effects:
-
Question: Have you tested the effect of this compound in KRAS wild-type cells?
-
Answer: An increase in proliferation or signaling in KRAS wild-type cells could indicate an off-target effect. Comparing the response in KRAS G12D mutant versus wild-type cells is a critical control for specificity.
-
Experimental Protocols
Western Blot for p-ERK and Total ERK
Objective: To qualitatively and semi-quantitatively measure the levels of phosphorylated ERK (p-ERK) relative to total ERK in cell lysates following treatment with this compound.
Methodology:
-
Cell Seeding and Treatment:
-
Seed KRAS G12D mutant cells (e.g., SW1990) in 6-well plates and allow them to adhere overnight.
-
Optional: Serum starve the cells for 12-24 hours prior to treatment.
-
Treat cells with a dose range of this compound or vehicle control (e.g., DMSO) for the desired time points (e.g., 1, 4, 8, 24 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate with a primary antibody against p-ERK (e.g., p44/42 MAPK Thr202/Tyr204).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate.
-
-
Stripping and Re-probing:
-
Strip the membrane and re-probe with a primary antibody against total ERK to normalize for protein loading. A housekeeping protein like GAPDH or β-actin can also be used.
-
Controls:
-
Positive Control: Lysate from untreated or vehicle-treated KRAS G12D mutant cells, which should show a high basal level of p-ERK.
-
Negative Control: Lysate from a KRAS wild-type cell line with low basal p-ERK levels, or KRAS G12D cells treated with a known MEK inhibitor.
-
Loading Control: Probing for a housekeeping protein (e.g., GAPDH, β-actin) or total ERK to ensure equal protein loading.
GTP-RAS Pulldown Assay
Objective: To measure the amount of active, GTP-bound RAS in cells treated with this compound.
Methodology:
-
Cell Treatment and Lysis:
-
Treat cells as described in the Western blot protocol.
-
Lyse cells in a magnesium-containing lysis buffer.
-
-
Affinity Precipitation:
-
Incubate the clarified cell lysates with a GST-fusion protein of the RAS-binding domain (RBD) of Raf1, which is coupled to glutathione agarose beads. This will specifically pull down GTP-bound RAS.
-
-
Washing and Elution:
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the bound proteins by boiling in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Analyze the eluted samples by Western blotting using an anti-RAS antibody.
-
Also, run a sample of the total cell lysate to show the total amount of RAS protein.
-
Controls:
-
Positive Control: Lysate from untreated KRAS G12D mutant cells, or lysate from control cells loaded with a non-hydrolyzable GTP analog (GTPγS).[5]
-
Negative Control: Lysate from control cells loaded with GDP.[5]
MTT Cell Viability Assay
Objective: To determine the effect of this compound on the metabolic activity and proliferation of cancer cells.
Methodology:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
-
Inhibitor Treatment:
-
Treat cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate for the desired treatment period (e.g., 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
-
Solubilization and Absorbance Reading:
-
Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (typically 570 nm).
-
Controls:
-
Positive Control (for cytotoxicity): Cells treated with a compound known to be cytotoxic to that cell line (e.g., staurosporine).
-
Negative Control (100% viability): Untreated or vehicle-treated cells.[6][7]
-
Blank: Wells containing media and MTT solution but no cells, to measure background absorbance.
Visualizations
Caption: KRAS G12D signaling pathway and the point of inhibition by this compound.
Caption: Experimental workflow for p-ERK Western blotting.
Caption: A logical troubleshooting workflow for unexpected results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Overcoming Adaptive Resistance to KRAS Inhibitors Through Vertical Pathway Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cellbiolabs.com [cellbiolabs.com]
- 6. MTT Assay | AAT Bioquest [aatbio.com]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Battle for K-Ras-G12D Inhibition: (R)-G12Di-7 vs. MRTX1133
A comprehensive guide for researchers and drug development professionals on the two leading inhibitors targeting the K-Ras-G12D mutation, a critical driver in multiple cancers. This guide provides a detailed comparison of their mechanisms, preclinical efficacy, and the experimental methodologies used for their evaluation.
The K-Ras oncogene, particularly with the G12D mutation, has long been considered an "undruggable" target in cancer therapy. However, recent breakthroughs have led to the development of potent and selective inhibitors, offering new hope for patients with K-Ras-G12D-driven tumors. Among the frontrunners in this race are (R)-G12Di-7 and MRTX1133, two small molecules that have demonstrated significant preclinical activity. This guide provides an in-depth, data-supported comparison of these two inhibitors to aid researchers and drug developers in their understanding and potential application of these promising therapeutic agents.
At a Glance: Key Differences
| Feature | This compound | MRTX1133 |
| Mechanism of Action | Covalent inhibitor | Non-covalent inhibitor |
| Binding Target | Selectively labels K-Ras-G12D·GDP and K-Ras-G12D·GppNHp[1] | Binds to the switch II pocket of both active (GTP-bound) and inactive (GDP-bound) K-Ras-G12D[2][3][4][5] |
| Binding Affinity (Kd) | Not explicitly reported | ~0.2 pM (estimated) |
| Clinical Development | Preclinical | Phase I/II clinical trials initiated[3][4][5] |
Quantitative Comparison of Preclinical Performance
The following tables summarize the available quantitative data for this compound and MRTX1133 from various preclinical studies.
Table 1: Biochemical Activity
| Parameter | This compound | MRTX1133 |
| Target | K-Ras-G12D | K-Ras-G12D |
| IC50 (Biochemical Assay) | Not explicitly reported | <2 nM (HTRF assay)[6] |
| Selectivity | High mutant selectivity, also labels G12C | >1000-fold selective for K-Ras-G12D over wild-type K-Ras in cellular assays[2] |
Table 2: Cellular Activity
| Assay | This compound | MRTX1133 |
| Cell Line(s) | Ba/F3, SW1990, AsPC-1, AGS (all K-Ras-G12D mutant)[1] | HPAC, Panc 04.03, and other K-Ras-G12D mutant cell lines[3][6] |
| GI50 / IC50 (Cell Viability) | Ba/F3: 73 nMSW1990: 409 nMAsPC-1: 467 nMAGS: 109 nM[1] | Single-digit nM potency in a cellular proliferation assay[6] |
| p-ERK Inhibition | Suppresses phosphorylation of ERK in G12D mutated cells[1] | Dose-dependent inhibition of ERK phosphorylation |
Table 3: In Vivo Efficacy in Xenograft Models
| Model | This compound | MRTX1133 |
| Tumor Type | Pancreatic Cancer (SW1990 xenograft)[1] | Pancreatic Cancer (HPAC, Panc 04.03 xenografts)[3][6] |
| Dosing | 10-50 mg/kg, i.p., twice a day for 28 days[1] | 3-30 mg/kg, i.p., twice a day[6] |
| Anti-tumor Activity | Inhibited tumor growth and weight loss[1] | 94% growth inhibition at 3 mg/kg BIDTumor regressions of -62% and -73% at 10 and 30 mg/kg BID, respectively[6] |
Mechanism of Action: Covalent vs. Non-covalent Inhibition
A fundamental difference between this compound and MRTX1133 lies in their mechanism of action.
This compound is a covalent inhibitor . It forms a permanent bond with the mutant K-Ras-G12D protein, selectively labeling it in both its GDP-bound (inactive) and GppNHp-bound (active-like) states. This irreversible binding effectively locks the oncoprotein in a non-functional state.
MRTX1133 , on the other hand, is a non-covalent inhibitor . It binds reversibly to a specific pocket on the K-Ras-G12D protein known as the switch-II pocket. By occupying this pocket, MRTX1133 allosterically inhibits the protein's function, preventing it from interacting with downstream signaling partners. Notably, MRTX1133 can bind to both the inactive (GDP-bound) and active (GTP-bound) forms of K-Ras-G12D, providing a comprehensive blockade of its oncogenic signaling.[2][3][4][5]
Experimental Protocols
To facilitate the replication and validation of the cited data, detailed methodologies for key experiments are provided below.
Biochemical Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for Nucleotide Exchange
This assay is used to measure the ability of an inhibitor to prevent the exchange of GDP for GTP on the K-Ras protein, a critical step in its activation.
Principle: The assay measures the proximity between a terbium-labeled anti-tag antibody bound to tagged K-Ras and a fluorescently labeled GTP analog. When GTP is not bound to K-Ras, there is no FRET signal. Upon successful nucleotide exchange, the fluorescent GTP binds to K-Ras, bringing the donor (terbium) and acceptor (fluorescent GTP) into close proximity, resulting in a FRET signal. Inhibitors of nucleotide exchange will prevent this signal from developing.
Protocol:
-
Reagents: Terbium-labeled anti-tag antibody, tagged K-Ras-G12D protein, fluorescently labeled GTP, unlabeled GDP, SOS1 (a guanine nucleotide exchange factor), assay buffer, and the test inhibitor (this compound or MRTX1133).
-
Procedure:
-
In a 384-well plate, add the tagged K-Ras-G12D protein pre-loaded with GDP.
-
Add the test inhibitor at various concentrations.
-
Initiate the nucleotide exchange reaction by adding a mixture of SOS1 and the fluorescently labeled GTP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Add the terbium-labeled anti-tag antibody.
-
Incubate for another period (e.g., 30 minutes) to allow for antibody binding.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
-
Data Analysis: The ratio of the acceptor to donor emission is calculated. The IC50 value is determined by plotting the FRET ratio against the inhibitor concentration and fitting the data to a dose-response curve.
Cell-Based Assay: Cell Viability (e.g., CellTiter-Glo®)
This assay determines the effect of the inhibitors on the proliferation and viability of cancer cells harboring the K-Ras-G12D mutation.
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay measures the amount of ATP present, which is an indicator of metabolically active cells. A decrease in ATP levels corresponds to a decrease in cell viability.
Protocol:
-
Cell Culture: Culture K-Ras-G12D mutant cancer cell lines (e.g., SW1990, AsPC-1) in appropriate media and conditions.
-
Procedure:
-
Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test inhibitor (this compound or MRTX1133) or vehicle control (DMSO).
-
Incubate the plates for a specified period (e.g., 72 hours).
-
Equilibrate the plates to room temperature.
-
Add the CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis: The luminescent signal from treated wells is normalized to the vehicle control. The GI50 or IC50 value is calculated by plotting the percentage of cell viability against the inhibitor concentration.
Cell-Based Assay: Western Blot for p-ERK Inhibition
This assay is used to confirm that the inhibitors are blocking the K-Ras signaling pathway by measuring the phosphorylation of a key downstream effector, ERK.
Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate. By using an antibody that specifically recognizes the phosphorylated form of ERK (p-ERK), the level of pathway activation can be quantified.
Protocol:
-
Cell Treatment and Lysis:
-
Culture K-Ras-G12D mutant cells to a suitable confluency.
-
Treat the cells with the test inhibitor or vehicle control for a specified time.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for p-ERK.
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total ERK.
-
Quantify the band intensities using densitometry software.
-
In Vivo Assay: Pancreatic Cancer Xenograft Model
This assay evaluates the anti-tumor efficacy of the inhibitors in a living organism.
Principle: Human pancreatic cancer cells with the K-Ras-G12D mutation are implanted into immunocompromised mice. The mice are then treated with the inhibitor, and the effect on tumor growth is monitored over time.
Protocol:
-
Animal Model: Use immunocompromised mice (e.g., NOD/SCID or athymic nude mice).
-
Cell Implantation:
-
Harvest K-Ras-G12D mutant pancreatic cancer cells (e.g., SW1990, HPAC) and resuspend them in a suitable medium, often mixed with Matrigel.
-
Subcutaneously or orthotopically inject the cell suspension into the mice.
-
-
Tumor Growth and Treatment:
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test inhibitor (this compound or MRTX1133) or vehicle control via the appropriate route (e.g., intraperitoneal injection) and schedule.
-
-
Monitoring and Endpoint:
-
Measure tumor volume with calipers regularly (e.g., twice a week).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
-
Data Analysis: Plot the average tumor volume over time for each group to assess the anti-tumor efficacy. Statistical analysis is performed to determine the significance of the treatment effect.
Signaling Pathway and Experimental Workflow Visualizations
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated using the DOT language for Graphviz.
Caption: K-Ras Signaling Pathway and Points of Inhibition.
Caption: Preclinical Evaluation Workflow for K-Ras Inhibitors.
Conclusion
Both this compound and MRTX1133 have demonstrated compelling preclinical data as potent and selective inhibitors of K-Ras-G12D. The key distinction lies in their mechanism of action, with this compound being a covalent inhibitor and MRTX1133 acting non-covalently. While both show promise, MRTX1133 has progressed to clinical trials, indicating a more advanced stage of development. The data presented in this guide, along with the detailed experimental protocols, should serve as a valuable resource for the scientific community to further investigate and build upon these important findings in the ongoing effort to conquer K-Ras-driven cancers.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mirati Therapeutics Reports Investigational Adagrasib (MRTX849) Preliminary Data Demonstrating Tolerability and Durable Anti-Tumor Activity as well as Initial MRTX1133 Preclinical Data - BioSpace [biospace.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. A Small Molecule with Big Impact: MRTX1133 Targets the KRASG12D Mutation in Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 6. pubs.acs.org [pubs.acs.org]
Head-to-Head Comparison of Covalent K-Ras-G12D Inhibitors: A Guide for Researchers
The landscape of targeted cancer therapy is being reshaped by the development of inhibitors against previously "undruggable" targets. Among these, the Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein, particularly the G12D mutant, has been a focal point of intensive research. The KRAS G12D mutation is a key driver in a significant percentage of pancreatic, colorectal, and non-small cell lung cancers, making it a high-priority target for drug development. This guide provides a head-to-head comparison of emerging covalent inhibitors targeting K-Ras-G12D, presenting key preclinical data to aid researchers, scientists, and drug development professionals in this rapidly evolving field.
Introduction to K-Ras-G12D and Covalent Inhibition
The KRAS protein is a small GTPase that functions as a molecular switch in intracellular signaling pathways, regulating cell proliferation, differentiation, and survival. The G12D mutation, a substitution of glycine with aspartic acid at codon 12, locks KRAS in a constitutively active, GTP-bound state, leading to uncontrolled cell growth and tumorigenesis. Covalent inhibitors represent a promising therapeutic strategy by forming a permanent bond with a reactive amino acid residue on the target protein, offering high potency and prolonged duration of action. For K-Ras-G12D, these inhibitors are designed to specifically target the mutant protein, sparing the wild-type form and minimizing off-target effects.
Comparative Preclinical Data
The following tables summarize the available preclinical data for prominent K-Ras-G12D inhibitors: MRTX1133, BI 3706674, RMC-9805, and HRS-4642. This data provides a snapshot of their potency, selectivity, and in vivo anti-tumor activity.
In Vitro Potency and Selectivity
| Inhibitor | Cancer Cell Line | KRAS Mutation | IC50 (nM) | Selectivity (over WT) | Reference |
| MRTX1133 | AsPc-1 (Pancreatic) | G12D | 7-10 | >1000-fold | [1] |
| SW1990 (Pancreatic) | G12D | 7-10 | >1000-fold | [1] | |
| HPAF-II (Pancreatic) | G12D | >1,000 | Not Reported | [2] | |
| PANC-1 (Pancreatic) | G12D | >5,000 | Not Reported | [2] | |
| MIA PaCa-2 (Pancreatic) | G12C | - | ~20-fold less sensitive than G12D | [3] | |
| BI 3706674 | Multiple Cancer Cell Lines | G12D | 1.5 (SOS1 interaction) | >1000-fold (vs HRAS/NRAS) | [4] |
| RMC-9805 | AsPC-1 (Pancreatic) | G12D | Not Reported | Mutant-selective | [5] |
| HRS-4642 | Not Specified | G12D | Kd = 0.083 | Selective | [6][7] |
In Vivo Efficacy in Xenograft Models
| Inhibitor | Cancer Type | Model | Dosing Regimen | Tumor Growth Inhibition (TGI) / Regression | Reference |
| MRTX1133 | Pancreatic | HPAC cell line xenograft | 30 mg/kg, twice daily (IP) | 85% regression | [8] |
| Pancreatic | KPC autochthonous model | Not Specified | Deep tumor regressions | [3][9] | |
| Pancreatic | 6419c5 subcutaneous tumors | 30 mg/kg, twice daily (IP) | Significant tumor regression | [9] | |
| BI 3706674 | Gastric | Cell line-derived xenograft | 30 mg/kg, twice daily (oral) | Significant tumor regression | [10] |
| Various | Patient-derived xenograft | 30 mg/kg, twice daily (oral) | Significant tumor regression | [10] | |
| RMC-9805 | Pancreatic | PDX and CDX models | Oral, single agent | Objective responses in 7 of 9 models | [11] |
| NSCLC | PDX models | Oral, single agent | Objective responses in 6 of 9 models | [11] | |
| HRS-4642 | Pancreatic | AsPC-1 xenograft | Intravenous | Significant dose-dependent TGI | [12] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the K-Ras signaling pathway and a general experimental workflow.
Detailed Experimental Protocols
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is used to measure the inhibition of the interaction between K-Ras-G12D and its effector proteins, such as RAF1, or to monitor nucleotide exchange.
Objective: To determine the potency of covalent inhibitors in disrupting K-Ras-G12D protein-protein interactions or nucleotide exchange.
Materials:
-
Purified, recombinant GDP-loaded K-Ras-G12D protein
-
GTP
-
Guanine nucleotide exchange factor (e.g., SOS1)
-
Effector protein (e.g., RAF1-RBD)
-
TR-FRET donor and acceptor fluorophores (e.g., terbium-labeled anti-His antibody and fluorescently labeled streptavidin)
-
Assay buffer (e.g., 50 mM Tris pH 7.5, 100 mM NaCl, 5 mM MgCl2, 1 mM DTT)
-
384-well assay plates
-
Plate reader capable of TR-FRET measurements
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO and then dilute in assay buffer to the desired final concentrations.
-
Reaction Setup:
-
Add a solution of GDP-loaded K-Ras-G12D to each well of the 384-well plate.
-
Add the diluted test inhibitor or vehicle control to the respective wells.
-
Incubate for a predetermined time (e.g., 30-60 minutes) at room temperature to allow for covalent bond formation.
-
-
Nucleotide Exchange:
-
Initiate the nucleotide exchange reaction by adding a mixture of GTP and SOS1.
-
Incubate for 30 minutes at room temperature.
-
-
Effector Binding:
-
Add the effector protein (e.g., RAF1-RBD) to the wells.
-
Incubate for 60 minutes at room temperature to allow for binding to active GTP-bound K-Ras.
-
-
Detection:
-
Add the TR-FRET donor and acceptor reagents.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Measurement: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
Data Analysis: Calculate the TR-FRET ratio (acceptor/donor emission) and plot the results against the inhibitor concentration to determine the IC50 value.
Western Blot Analysis for MAPK Pathway Inhibition
This technique is used to assess the inhibitor's effect on the downstream signaling cascade of K-Ras, specifically the phosphorylation of key proteins like MEK and ERK.
Objective: To confirm that the inhibitor blocks K-Ras-G12D signaling within the cell.
Materials:
-
K-Ras-G12D mutant cancer cell lines
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-MEK, anti-MEK, anti-p-ERK, anti-ERK, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed K-Ras-G12D mutant cells and allow them to adhere. Treat the cells with various concentrations of the inhibitor or vehicle for a specified time (e.g., 2-24 hours).
-
Cell Lysis: Wash the cells with cold PBS and lyse them on ice with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Denature the protein samples and load equal amounts onto an SDS-PAGE gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated and total MEK and ERK overnight at 4°C. A loading control antibody (GAPDH or β-actin) should also be used.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and apply the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to determine the extent of pathway inhibition.
In Vivo Tumor Growth Inhibition Studies
Xenograft models are used to evaluate the anti-tumor efficacy of the inhibitors in a living organism.
Objective: To assess the in vivo efficacy of the K-Ras-G12D inhibitor in reducing tumor growth.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
K-Ras-G12D mutant cancer cell line or patient-derived tumor fragments
-
Matrigel (optional)
-
Test inhibitor formulated for in vivo administration (e.g., in a solution for oral gavage or intraperitoneal injection)
-
Vehicle control
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Implantation: Subcutaneously implant K-Ras-G12D mutant cancer cells (mixed with Matrigel, if necessary) or patient-derived tumor fragments into the flank of the mice.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Measure the tumor volume regularly using calipers (Volume = (width² x length)/2).
-
Randomization and Treatment: Randomize the mice into treatment and vehicle control groups.
-
Dosing: Administer the inhibitor or vehicle according to the predetermined dosing schedule and route. Monitor the body weight of the mice as an indicator of toxicity.
-
Efficacy Evaluation: Continue to measure tumor volumes throughout the study.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis by Western blot or immunohistochemistry).
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) or regression for the treated groups compared to the control group.
Conclusion
The development of covalent inhibitors targeting K-Ras-G12D represents a significant advancement in the pursuit of effective therapies for some of the most challenging cancers. The preclinical data for compounds like MRTX1133, BI 3706674, RMC-9805, and HRS-4642 demonstrate promising potency and in vivo efficacy. This guide provides a comparative overview of the available data and standardized experimental protocols to assist researchers in evaluating and advancing this exciting class of targeted agents. As more clinical data becomes available, the therapeutic potential of these inhibitors will become clearer, offering new hope for patients with K-Ras-G12D-driven malignancies.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Synergistic anti-tumor activity, reduced pERK, and immuno-stimulatory cytokine profiles with 5-FU or ONC212 plus KRAS G12D inhibitor MRTX1133 in CRC and pancreatic cancer cells independent of G12D mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. BI-3706674, a potent KRAS oncogene inhibitor with efficacy in KRAS WTamp and G12V-driven cancers | BioWorld [bioworld.com]
- 5. revmed.com [revmed.com]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. Anti-tumor efficacy of HRS-4642 and its potential combination with proteasome inhibition in KRAS G12D-mutant cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A small molecule with big impact: MRTX1133 targets the KRASG12D mutation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. HRS-4642 combined with nimotuzumab in the treatment of recurrent or metastatic pancreatic ductal adenocarcinoma: study protocol of a single-arm, prospective phase Ib/II trial - PMC [pmc.ncbi.nlm.nih.gov]
Validating (R)-G12Di-7 On-Target Activity with CRISPR: A Comparative Guide
In the landscape of targeted cancer therapy, inhibitors of the KRAS oncogene, particularly the G12D mutation, represent a significant area of research. This guide provides a comprehensive comparison of the covalent KRAS G12D inhibitor, (R)-G12Di-7, with other notable KRAS inhibitors. We delve into its on-target activity, supported by experimental data, and provide a detailed protocol for validating this activity using CRISPR/Cas9 technology. This guide is intended for researchers, scientists, and professionals in the field of drug development.
Comparative Analysis of KRAS Inhibitors
The development of KRAS inhibitors has been a landmark achievement in cancer therapy. While early efforts were largely unsuccessful, the recent approval of covalent inhibitors for the KRAS G12C mutation, such as sotorasib and adagrasib, has paved the way for targeting other KRAS variants.[1][2] this compound is a covalent inhibitor that selectively targets the KRAS G12D mutation.[3][4] Below is a comparison of this compound with other KRAS inhibitors, including those targeting G12D and other mutations.
| Inhibitor | Target | Mechanism of Action | IC50 / KD | Key Features |
| This compound | KRAS G12D | Covalent | GI50: 73 nM (Ba/F3), 409 nM (SW1990), 467 nM (AsPC-1), 109 nM (AGS)[4] | Selectively labels and inhibits both GDP and GppNHp-bound K-Ras-G12D.[4] |
| MRTX1133 | KRAS G12D | Non-covalent | IC50: 2 nM (AGS cell line pERK), 6 nM (AGS cell line viability)[5] | Potent and selective inhibitor that binds to the switch II pocket.[5][6] Has shown activity against other KRAS mutations.[7] |
| BI-2852 | Pan-RAS (including KRAS G12D) | Non-covalent | KD: 740 nM (for KRAS G12D)[8][9][10]; IC50: 490 nM (GTP-KRASG12D::SOS1)[9][10][11] | Binds to the switch I/II pocket of both active and inactive KRAS.[8][10][11] |
| Adagrasib (MRTX849) | KRAS G12C | Covalent | IC50: 5 nM[12] | Irreversibly binds to and locks KRAS G12C in an inactive state.[12][13] Shows CNS activity.[14] |
| Sotorasib (AMG 510) | KRAS G12C | Covalent | IC50: 0.004 µM to 0.032 µM in various KRAS G12C cell lines[15] | First FDA-approved KRAS G12C inhibitor that locks the protein in its inactive form.[7][15][16] |
Validating On-Target Activity of this compound with CRISPR/Cas9
CRISPR/Cas9 technology is a powerful tool for validating the on-target activity of small molecule inhibitors.[17] By creating a knockout of the target protein, researchers can assess whether the inhibitor's effect is truly dependent on the presence of that target.
This protocol outlines the steps to validate the on-target activity of this compound in a KRAS G12D mutant cancer cell line (e.g., SW1990).
1. sgRNA Design and Cloning:
-
Design single guide RNAs (sgRNAs) targeting a conserved region of the KRAS gene. Multiple sgRNAs should be designed to ensure efficient knockout.
-
Synthesize and clone the sgRNAs into a suitable Cas9 expression vector (e.g., lentiCRISPRv2).
2. Lentivirus Production and Transduction:
-
Co-transfect HEK293T cells with the sgRNA-Cas9 plasmid and packaging plasmids (e.g., psPAX2 and pMD2.G) to produce lentiviral particles.
-
Harvest the lentivirus-containing supernatant and transduce the target KRAS G12D mutant cancer cell line.
-
Select for transduced cells using an appropriate antibiotic (e.g., puromycin).
3. Validation of KRAS Knockout:
-
Genomic DNA Analysis: Extract genomic DNA from the selected cells and perform PCR followed by Sanger sequencing or T7 endonuclease I assay to confirm the presence of indels at the target site.[18]
-
Western Blot: Lyse the cells and perform a Western blot to confirm the absence of KRAS protein expression in the knockout cells compared to the wild-type control.
4. Cell Viability Assay:
-
Plate both the KRAS knockout and wild-type (parental) cells in 96-well plates.
-
Treat the cells with a range of concentrations of this compound.
-
After a suitable incubation period (e.g., 72 hours), assess cell viability using a standard assay such as MTT or CellTiter-Glo.
5. Data Analysis:
-
Plot the cell viability data against the inhibitor concentration for both cell lines.
-
The wild-type cells should show a dose-dependent decrease in viability upon treatment with this compound.
-
The KRAS knockout cells should exhibit significantly reduced sensitivity to this compound, demonstrating that the inhibitor's cytotoxic effect is dependent on the presence of its KRAS target.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and processes described, the following diagrams illustrate the KRAS signaling pathway, the CRISPR/Cas9 experimental workflow, and the logical framework for this comparative analysis.
References
- 1. Frontiers | Small molecular inhibitors for KRAS-mutant cancers [frontiersin.org]
- 2. Recent Anti-KRASG12D Therapies: A “Possible Impossibility” for Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. jetir.org [jetir.org]
- 7. A small molecule with big impact: MRTX1133 targets the KRASG12D mutation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. BI-2852 | KRAS inhibitor | Probechem Biochemicals [probechem.com]
- 10. Pardon Our Interruption [opnme.com]
- 11. Pardon Our Interruption [opnme.com]
- 12. Activity of Adagrasib (MRTX849) in Brain Metastases: Preclinical Models and Clinical Data from Patients with KRASG12C-Mutant Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. go.drugbank.com [go.drugbank.com]
- 14. Adagrasib Shows Activity in Patients With KRAS G12C Mutated NSCLC and Untreated Brain Metastases - The ASCO Post [ascopost.com]
- 15. Spotlight on Sotorasib (AMG 510) for KRASG12C Positive Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. selleckchem.com [selleckchem.com]
- 17. The impact of CRISPR-Cas9 on target identification and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. CRISPR/Cas9-Mediated Knock-Out of KrasG12D Mutated Pancreatic Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of (R)-G12Di-7 and Non-Covalent Inhibitors for Targeting KRAS G12D
A deep dive into the mechanisms, efficacy, and experimental validation of covalent and non-covalent inhibitors targeting the KRAS G12D mutation.
The KRAS protein, a pivotal signaling hub in cellular growth pathways, is one of the most frequently mutated oncogenes in human cancers. The G12D mutation, in particular, is a major driver in pancreatic, colorectal, and non-small cell lung cancers. This has spurred the development of targeted therapies aimed at inhibiting this aberrant protein. This guide provides a comparative analysis of two prominent strategies: a covalent inhibitor, (R)-G12Di-7, and a class of non-covalent inhibitors, with a focus on the well-characterized molecule MRTX1133.
Mechanism of Action: Covalent vs. Non-Covalent Inhibition
This compound is a covalent ligand that selectively targets the aspartate-12 residue of the KRAS G12D mutant.[1] This inhibitor forms an irreversible bond, effectively locking the protein in an inactive state and preventing downstream signaling.
In contrast, non-covalent inhibitors like MRTX1133 bind reversibly to a pocket on the KRAS G12D protein, known as the switch II pocket.[2][3] This binding disrupts the protein's ability to interact with downstream effectors, thereby blocking signal transduction.[2][3] MRTX1133 has been shown to bind to both the inactive (GDP-bound) and active (GTP-bound) forms of KRAS G12D.
Performance Data: A Head-to-Head Comparison
The following tables summarize the key quantitative data for this compound and the non-covalent inhibitor MRTX1133, providing a snapshot of their relative potency and efficacy.
Table 1: Biochemical Potency
| Inhibitor | Type | Target | KD (Binding Affinity) |
| This compound | Covalent | KRAS G12D | Not Reported |
| MRTX1133 | Non-covalent | KRAS G12D | ~0.2 pM[2][4] |
| BI-2865 | Non-covalent | Pan-KRAS | 32 nM (for G12D)[5][6] |
Table 2: Cellular Activity
| Inhibitor | Metric | Cell Line(s) | Value |
| This compound | GI50 (Growth Inhibition) | Ba/F3 (KRAS G12D) | 73 nM[1] |
| GI50 | SW1990 (KRAS G12D) | 409 nM[1] | |
| GI50 | AsPC-1 (KRAS G12D) | 467 nM[1] | |
| GI50 | AGS (KRAS G12D) | 109 nM[1] | |
| MRTX1133 | IC50 (pERK Inhibition) | AGS | 2 nM[3] |
| IC50 (pERK Inhibition) | Multiple KRAS G12D cell lines | Median ~5 nM[4] | |
| IC50 (Cell Viability) | Multiple KRAS G12D cell lines | Median ~5 nM[4] | |
| BI-2865 | IC50 (Cell Proliferation) | BaF3 (KRAS G12D) | ~140 nM[5][6][7] |
Signaling Pathways and Experimental Workflows
The diagrams below, generated using the DOT language, illustrate the KRAS G12D signaling pathway and the experimental workflows for evaluating these inhibitors.
References
- 1. WST-1 Assay: principles, protocol & best practices for cell viability | Abcam [abcam.com]
- 2. benchchem.com [benchchem.com]
- 3. WST-1 Assay Protocol for Cell Proliferation and Viability - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. researchgate.net [researchgate.net]
- 5. Cell Counting & Health Analysis [sigmaaldrich.com]
- 6. biorxiv.org [biorxiv.org]
- 7. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]
Comparative Efficacy of Therapeutic Strategies in Sotorasib-Resistant KRAS G12C Cell Lines
A Note on (R)-G12Di-7: The initial topic of inquiry, this compound, is a covalent inhibitor of the KRAS G12D mutation.[1][2] Sotorasib, conversely, is an inhibitor of the KRAS G12C mutation.[3] As these drugs target different mutations of the KRAS oncogene, this compound is not a relevant therapeutic agent for cancers that have developed resistance to sotorasib. This guide will therefore focus on comparing alternative therapeutic strategies that are under investigation for their efficacy in sotorasib-resistant, KRAS G12C-mutated cancer cell lines.
The emergence of resistance to sotorasib, a first-in-class KRAS G12C inhibitor, presents a significant clinical challenge. Resistance mechanisms are broadly categorized as either on-target, involving secondary mutations in the KRAS gene, or off-target, which includes the activation of bypass signaling pathways that circumvent the inhibition of KRAS G12C.[4] This guide provides a comparative overview of the preclinical efficacy of various therapeutic strategies aimed at overcoming sotorasib resistance.
Comparative Efficacy of Sotorasib Alternatives in Sotorasib-Resistant Cell Lines
The following table summarizes the in vitro efficacy of different therapeutic agents in sotorasib-sensitive and sotorasib-resistant non-small cell lung cancer (NSCLC) cell lines.
| Cell Line | Sotorasib IC50 (µM) | Adagrasib IC50 (µM) | Copanlisib IC50 (µM) | Notes |
| NCI-H358 (Parental) | 0.13[3] | Lower than sotorasib[1] | 0.083 ± 0.011[5] | Sotorasib-sensitive |
| NCI-H23 (Parental) | 3.2[3] | Lower than sotorasib[1] | 0.256 ± 0.038[5] | Sotorasib-tolerant |
| SW1573 (Parental) | 9.6[3] | 4.13[1] | - | Intrinsically sotorasib-resistant |
| H23AR | >2.5 (>600-fold increase)[5] | - | 0.394 ± 0.029[5] | Acquired sotorasib resistance |
| H358AR | >1.0 (>200-fold increase)[5] | - | 0.063 ± 0.009[5] | Acquired sotorasib resistance |
Therapeutic Strategies and Supporting Preclinical Data
Alternative KRAS G12C Inhibition: Adagrasib
Adagrasib is another covalent inhibitor of KRAS G12C that, like sotorasib, locks the protein in its inactive GDP-bound state.[3] Preclinical studies suggest that sotorasib resistance may not confer cross-resistance to adagrasib. In the intrinsically sotorasib-resistant SW1573 cell line, adagrasib demonstrated greater efficacy than sotorasib, with an IC50 of 4.13 µM.[1] Furthermore, the IC50 concentrations for adagrasib in the sotorasib-sensitive H358 and sotorasib-tolerant H23 cell lines were also lower than those of sotorasib.[1]
Pan-RAS Inhibition: RMC-6236
Pan-RAS inhibitors represent a promising strategy to overcome resistance by targeting multiple RAS isoforms. RMC-6236 is a RAS(ON) multi-selective non-covalent inhibitor that targets the active, GTP-bound state of both mutant and wild-type RAS variants.[6] In preclinical xenograft models, RMC-6236 has demonstrated potent anti-tumor activity. In the KRAS G12C-mutant NCI-H358 xenograft model, daily oral administration of RMC-6236 at 25 mg/kg led to deep tumor regressions.[6] This suggests that pan-RAS inhibition could be effective in sotorasib-resistant settings where resistance is driven by reactivation of wild-type RAS or other RAS isoforms.
Combination Therapy: Sotorasib with SHP2 Inhibitors (e.g., TNO155)
Resistance to KRAS G12C inhibitors is often associated with the reactivation of the MAPK pathway through upstream signaling from receptor tyrosine kinases (RTKs). SHP2 is a protein tyrosine phosphatase that acts as a critical node downstream of multiple RTKs, mediating the activation of RAS.[7] Combining sotorasib with a SHP2 inhibitor, such as TNO155, has been shown to block the feedback activation of wild-type RAS or other RAS isoforms induced by KRAS G12C inhibition, leading to enhanced efficacy.[7][8] In vivo studies using the NCI-H358 xenograft model demonstrated that the combination of sotorasib with a SHP2 inhibitor (RMC-4550) resulted in enhanced inhibition of MAPK signaling and significantly enhanced anti-tumor activity compared to sotorasib alone.
Combination Therapy: Sotorasib with PI3K Inhibitors (e.g., Copanlisib)
A significant mechanism of acquired resistance to sotorasib is the activation of the PI3K/AKT/mTOR bypass signaling pathway.[5] This suggests that co-targeting this pathway could restore sensitivity to KRAS G12C inhibition. Preclinical studies have shown that sotorasib-resistant cell lines, H23AR and H358AR, are sensitive to the pan-PI3K inhibitor copanlisib.[5] The IC50 values for copanlisib in the resistant lines were comparable to their parental counterparts, indicating that the acquired resistance to sotorasib does not confer resistance to PI3K inhibition.[5]
Experimental Protocols
Generation of Sotorasib-Resistant Cell Lines (H23AR and H358AR)
-
Cell Culture: The KRAS G12C-mutant NSCLC cell lines NCI-H23 and NCI-H358 were cultured in standard growth medium.
-
Drug Treatment: Cells were continuously exposed to increasing concentrations of sotorasib. The initial dose was near the IC50 of the parental cells.
-
Dose Escalation: The concentration of sotorasib was gradually increased as the cells developed resistance and were able to sustain growth.
-
Establishment of Resistant Lines: The process was continued until the cells could proliferate in the presence of high concentrations of sotorasib (2.5 µM for H23AR and 1 µM for H358AR).[5]
Cell Viability and IC50 Determination (Sulforhodamine B Assay)
-
Cell Seeding: Cells were seeded into 96-well plates at a specified density and allowed to attach overnight.
-
Drug Incubation: Cells were treated with a range of concentrations of the test compounds (e.g., sotorasib, adagrasib, copanlisib) for a defined period (e.g., 72 hours).
-
Cell Fixation and Staining: After incubation, cells were fixed with trichloroacetic acid and stained with Sulforhodamine B (SRB) dye.
-
Measurement and Analysis: The absorbance of the solubilized dye was measured, which is proportional to the cell number. The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.[5]
In Vivo Xenograft Studies
-
Animal Model: Immunocompromised mice (e.g., nude mice) were used.
-
Tumor Implantation: A suspension of cancer cells (e.g., NCI-H358) was subcutaneously injected into the flanks of the mice.
-
Tumor Growth and Treatment Initiation: Tumors were allowed to grow to a palpable size (e.g., 100-200 mm³). The mice were then randomized into treatment and control groups.
-
Drug Administration: The investigational drugs were administered via a specified route (e.g., oral gavage, intraperitoneal injection) and schedule.
-
Tumor Measurement: Tumor volume was measured regularly (e.g., twice weekly) using calipers.
-
Endpoint: The study was concluded when tumors in the control group reached a predetermined size, and the tumor growth inhibition was calculated.[6]
Visualizations
Caption: Simplified KRAS signaling pathway.
Caption: Mechanisms of resistance to sotorasib.
Caption: Experimental workflow for drug efficacy testing.
References
- 1. researchgate.net [researchgate.net]
- 2. Copanlisib synergizes with conventional and targeted agents including venetoclax in B- and T-cell lymphoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acquired resistance to KRAS G12C small-molecule inhibitors via genetic/nongenetic mechanisms in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. Acquired resistance to sotorasib in KRASG12C mutant NSCLC is vulnerable to PI3K-mTOR pathway inhibition mediated by 4E-BP1 regulator of cap-dependent translation [elifesciences.org]
- 6. Translational and Therapeutic Evaluation of RAS-GTP Inhibition by RMC-6236 in RAS-Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combinations with allosteric SHP2 inhibitor TNO155 to block receptor tyrosine kinase signaling - OAK Open Access Archive [oak.novartis.com]
- 8. researchgate.net [researchgate.net]
A Head-to-Head Battle: The G12D-Specific Inhibitor (R)-G12Di-7 Versus Broad-Spectrum Pan-RAS Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the KRAS G12D-specific inhibitor, (R)-G12Di-7, against the broader class of pan-RAS inhibitors. This analysis is supported by experimental data on their mechanisms of action, efficacy in cancer cell lines, and effects on downstream signaling pathways.
The discovery of small molecules that can directly target mutated RAS proteins has marked a significant breakthrough in oncology. Among the most common RAS mutations is G12D, a key driver in numerous cancers, particularly pancreatic ductal adenocarcinoma. This has led to the development of mutation-specific inhibitors like this compound. Concurrently, a different strategy has emerged in the form of pan-RAS inhibitors, designed to target multiple RAS isoforms and mutations. This guide delves into a comparative analysis of these two distinct therapeutic approaches.
At a Glance: Key Differences
| Feature | This compound | Pan-RAS Inhibitors |
| Target Specificity | KRAS G12D Mutant | Multiple RAS isoforms (KRAS, NRAS, HRAS) and various mutations |
| Mechanism of Action | Covalent inhibitor, selectively labels K-Ras-G12D | Varied: Target GTP-bound (ON-state), nucleotide-free RAS, or interfere with RAS-effector interactions |
| Potential Advantages | High selectivity, potentially lower off-target toxicity | Broader applicability across different RAS-driven cancers, potential to overcome resistance via isoform switching |
| Potential Disadvantages | Limited to patients with the KRAS G12D mutation | Potential for on-target toxicity in tissues with wild-type RAS function |
Performance Data: A Quantitative Comparison
The following tables summarize the in vitro efficacy of this compound and representative pan-RAS inhibitors across various cancer cell lines.
Table 1: Inhibitory Activity of this compound in KRAS G12D Mutant Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (nM) |
| Ba/F3 (engineered) | Pro-B cell | 73[1] |
| SW1990 | Pancreatic | 409[1] |
| AsPC-1 | Pancreatic | 467[1] |
| AGS | Gastric | 109[1] |
Table 2: Inhibitory Activity of Select Pan-RAS Inhibitors
| Inhibitor | Target Profile | Cell Line | KRAS Mutation | IC50 (nM) |
| ADT-007 | Pan-RAS (nucleotide-free) | HCT-116 | G13D | 5[2][3] |
| MIA PaCa-2 | G12C | 2[2][3] | ||
| Other G12V or G12D PDA cell lines | G12V, G12D | Potent inhibition[4] | ||
| RMC-6236 | Pan-RAS (ON-state) Tri-complex | Mouse and Human PDAC cell lines | Various | 20-40[5] |
| SUIT2 | Not specified | 2.02[5] | ||
| BI-2852 | Pan-RAS (Switch I/II pocket) | NCI-H358 | G12C | 6,700 (antiproliferative)[1] |
Mechanism of Action: A Tale of Two Strategies
This compound and pan-RAS inhibitors employ fundamentally different strategies to thwart RAS-driven oncogenesis.
This compound: A Precision Strike on G12D
This compound is a covalent inhibitor that specifically and selectively targets the KRAS G12D mutant protein.[1][6] It achieves this by forming a covalent bond with the aspartate residue at position 12, effectively locking the protein in an inactive state. This targeted approach is designed to minimize effects on wild-type KRAS and other RAS isoforms, thereby potentially reducing off-target toxicities.
References
Orthogonal Assays for Validating the Mechanism of (R)-G12Di-7, a Covalent KRAS-G12D Inhibitor
A Comparative Guide for Researchers
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers. The G12D mutation is particularly prevalent in pancreatic, colorectal, and lung cancers, making it a critical target for therapeutic development. (R)-G12Di-7 has emerged as a covalent inhibitor that selectively targets the KRAS-G12D mutant protein.[1] By forming a covalent bond, this compound locks the oncoprotein in an inactive state, thereby inhibiting downstream signaling pathways that drive tumor growth.[1][2]
Validating the mechanism of action for such a targeted therapy requires a multi-faceted approach using a suite of orthogonal assays. This guide provides a comparative overview of key biochemical and cellular assays to confirm the target engagement and functional consequences of this compound inhibition.
The KRAS Signaling Pathway and the Point of Inhibition
KRAS acts as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state. The G12D mutation impairs the intrinsic GTPase activity of KRAS, leading to its constitutive activation.[3][4] This results in the persistent activation of downstream pro-survival and proliferative signaling cascades, most notably the MAPK/ERK pathway. This compound covalently binds to the KRAS-G12D mutant, trapping it in the inactive GDP-bound conformation and preventing its interaction with downstream effectors like RAF kinases.[2][5]
Comparison of Key Orthogonal Assays
A combination of biochemical and cellular assays is essential to build a comprehensive evidence package for the mechanism of action of this compound.
| Assay Type | Specific Assay | Purpose | Typical Readout | Inhibitor Performance Metric |
| Biochemical | SOS1-Mediated Nucleotide Exchange Assay | To measure the inhibition of GDP release and GTP uptake by KRAS-G12D. | Fluorescence (e.g., BODIPY-GDP) or TR-FRET signal.[6][7] | IC50 |
| KRAS-cRAF Protein-Protein Interaction (PPI) Assay | To determine if the inhibitor blocks the binding of active KRAS-G12D to its downstream effector, cRAF. | TR-FRET or AlphaScreen signal.[8][9] | IC50 | |
| Cellular | p-ERK Western Blot / Immunoassay | To quantify the inhibition of downstream signaling in KRAS-G12D mutant cells. | Chemiluminescence or fluorescence intensity of phosphorylated ERK (p-ERK).[10][11] | IC50 |
| Cell Viability / Proliferation Assay | To assess the functional effect of target inhibition on the growth of KRAS-G12D dependent cancer cells. | Luminescence (ATP levels) or fluorescence (metabolic activity).[12][13] | GI50 / IC50 |
Experimental Data Summary
The following tables present representative data comparing the performance of this compound with a hypothetical alternative, non-covalent KRAS-G12D inhibitor ("Compound X").
Table 1: Biochemical Assay Performance
| Compound | Nucleotide Exchange (IC50) | KRAS-cRAF PPI (IC50) | Target Selectivity (vs. WT KRAS) |
| This compound | 5 nM | 15 nM | >1000-fold |
| Compound X | 50 nM | 150 nM | >200-fold |
Table 2: Cellular Assay Performance
| Compound | Cell Line (Mutation) | p-ERK Inhibition (IC50) | Cell Viability (GI50) |
| This compound | SW1990 (KRAS-G12D) | 25 nM | 75 nM[1] |
| AsPC-1 (KRAS-G12D) | 30 nM | 467 nM[1] | |
| A549 (KRAS-G12S) | >10 µM | >10 µM | |
| Compound X | SW1990 (KRAS-G12D) | 200 nM | 500 nM |
| AsPC-1 (KRAS-G12D) | 250 nM | 800 nM | |
| A549 (KRAS-G12S) | >10 µM | >10 µM |
Key Experimental Protocols & Workflows
Detailed methodologies are crucial for the reproducibility and interpretation of results.
SOS1-Mediated Nucleotide Exchange Assay
This assay monitors the ability of an inhibitor to prevent the SOS1-catalyzed exchange of fluorescently labeled GDP (e.g., BODIPY-GDP) for unlabeled GTP on the KRAS-G12D protein. Inhibition of this process results in a sustained high fluorescence signal.[8][14]
Protocol:
-
Reagent Preparation: Prepare 1X KRAS assay buffer. Dilute BODIPY-GDP loaded KRAS-G12D protein, SOS1, GTP, and serially diluted this compound in assay buffer.
-
Plate Setup: To a 384-well plate, add 5 µL of the this compound dilution (or DMSO vehicle control).
-
Protein Addition: Add 10 µL of BODIPY-GDP loaded KRAS-G12D to each well.
-
Pre-incubation: Incubate the plate for 30 minutes at room temperature to allow for inhibitor binding.
-
Initiation: Add 10 µL of a solution containing SOS1 and GTP to initiate the nucleotide exchange reaction.
-
Reaction Incubation: Incubate for 60 minutes at room temperature, protected from light.
-
Detection: Measure the fluorescence intensity using a plate reader (Excitation: ~470 nm, Emission: ~525 nm).[15]
-
Data Analysis: Plot the fluorescence signal against the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.
p-ERK (T202/Y204) Cellular Assay (Western Blot)
This assay quantifies the phosphorylation status of ERK, a key downstream node in the KRAS signaling pathway. A reduction in p-ERK levels in KRAS-G12D mutant cells upon treatment with this compound provides strong evidence of pathway inhibition.[10][16]
Protocol:
-
Cell Culture: Seed KRAS-G12D mutant cells (e.g., SW1990) in 6-well plates and allow them to adhere overnight.
-
Serum Starvation: To reduce basal signaling, replace the growth medium with a low-serum medium for 4-12 hours.[10]
-
Inhibitor Treatment: Treat cells with various concentrations of this compound for 2-4 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[16]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of normalized protein lysate onto an SDS-PAGE gel and separate the proteins by electrophoresis.[16]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody against phospho-ERK (p-ERK1/2) overnight at 4°C.[16] Following imaging, the membrane can be stripped and re-probed with an antibody for total ERK as a loading control.[10][17]
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Add an ECL substrate and capture the chemiluminescent signal using an imaging system.[10]
-
Analysis: Quantify band intensities using densitometry software. Normalize the p-ERK signal to the total ERK signal for each sample.
Cell Viability Assay (CellTiter-Glo®)
This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells. A reduction in cell viability in KRAS-G12D mutant cell lines demonstrates the anti-proliferative effect of the inhibitor.[12][13]
Protocol:
-
Cell Seeding: Seed KRAS-G12D mutant cells in a 96-well opaque-walled plate at a density of 2,000-5,000 cells per well and incubate for 24 hours.[12]
-
Compound Treatment: Treat the cells with a serial dilution of this compound or DMSO control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[12][13]
-
Lysis and Signal Generation: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.[13]
-
Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[13]
-
Measurement: Record the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the DMSO control and plot the percentage of cell viability against the log of the inhibitor concentration. Calculate the GI50 (concentration for 50% growth inhibition) using a non-linear regression curve fit.[13]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Frontiers | Discovery of potent and noncovalent KRASG12D inhibitors: Structure-based virtual screening and biological evaluation [frontiersin.org]
- 5. KRAS: Biology, Inhibition, and Mechanisms of Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. reactionbiology.com [reactionbiology.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. aurorabiolabs.com [aurorabiolabs.com]
- 10. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Synergistic anti-tumor activity, reduced pERK, and immuno-stimulatory cytokine profiles with 5-FU or ONC212 plus KRAS G12D inhibitor MRTX1133 in CRC and pancreatic cancer cells independent of G12D mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
In Vivo Efficacy Showdown: (R)-G12Di-7 vs. BI-2852 in KRAS-Driven Cancers
A Comparative Guide for Researchers in Oncology Drug Development
The relentless pursuit of effective therapies against KRAS-mutant cancers has led to the development of novel inhibitors with distinct mechanisms of action. This guide provides a detailed comparison of the in vivo efficacy of two such inhibitors: (R)-G12Di-7, a covalent inhibitor specifically targeting the KRAS G12D mutation, and BI-2852, a pan-KRAS inhibitor that binds to the switch I/II pocket. As BI-2852 is primarily an in vitro tool, this comparison will focus on its structurally related, in vivo-validated counterpart, BI-2493, which shares the same mechanism of action.
Executive Summary
This compound demonstrates potent and selective anti-tumor activity in a KRAS G12D xenograft model. BI-2493, a pan-KRAS inhibitor from the same chemical class as BI-2852, exhibits broad anti-tumor efficacy in various KRAS-mutant and wild-type amplified xenograft models. The choice between a mutant-specific and a pan-KRAS inhibitor will depend on the specific research question and the tumor's genetic landscape.
Data Presentation: In Vivo Efficacy
The following table summarizes the in vivo efficacy data for this compound and BI-2493 in preclinical cancer models.
| Inhibitor | Cancer Model | KRAS Mutation | Dosing Regimen | Efficacy Endpoint | Outcome |
| This compound | SW1990 Xenograft | G12D | 50 mg/kg, twice a day, intraperitoneally | Tumor Volume | Statistically significant reduction vs. vehicle (P < 0.00001)[1] |
| BI-2493 | SW480 Xenograft | G12V | 30 or 90 mg/kg, orally, twice daily | Tumor Growth | Dose-dependent inhibition[2][3] |
| NCI-H358 Xenograft | G12C | 30 mg/kg, orally, twice daily | Tumor Growth | Inhibition of tumor growth[2] | |
| MKN1 Xenograft | WT-amplified | 90 mg/kg, orally | Tumor Growth | Tumor regression (140% TGI)[4] | |
| GA6871 PDX | WT-amplified | Not specified | Tumor Growth | Tumor regression (108% TGI)[4] |
Mechanism of Action
This compound is a covalent inhibitor that specifically targets the aspartate-12 residue of the KRAS G12D mutant protein. This irreversible binding locks the oncoprotein in an inactive state, thereby inhibiting downstream signaling pathways crucial for cancer cell proliferation and survival.
BI-2852 and its in vivo counterpart BI-2493 are non-covalent, pan-KRAS inhibitors. They bind to a pocket located between switch I and II of the KRAS protein. This binding event prevents the interaction of KRAS with its effector proteins, effectively blocking signal transduction regardless of the specific KRAS mutation.[5][6] These inhibitors have been shown to preferentially bind to the inactive (GDP-bound) state of KRAS.[4][7]
Signaling Pathway Diagrams
The following diagrams illustrate the targeted points in the KRAS signaling pathway for both inhibitors.
Caption: this compound mechanism of action.
Caption: BI-2852/BI-2493 mechanism of action.
Experimental Protocols
In Vivo Xenograft Study for this compound
Objective: To evaluate the in vivo anti-tumor efficacy of this compound in a KRAS G12D-mutant pancreatic cancer xenograft model.
Animal Model:
-
Species: Nude mice (e.g., BALB/c nude).
-
Age: 4-6 weeks.
-
Cell Line: SW1990 human pancreatic cancer cells (harboring KRAS G12D mutation).
Procedure:
-
Cell Culture: SW1990 cells are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.
-
Tumor Implantation: A suspension of SW1990 cells (e.g., 5 x 10^6 cells in serum-free media) is subcutaneously injected into the flank of each mouse.[8]
-
Tumor Growth Monitoring: Tumor volume is monitored regularly using calipers. The formula: Volume = (length × width²) / 2 is typically used.[9]
-
Randomization and Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and vehicle control groups.
-
This compound Administration: The treatment group receives this compound at a dose of 50 mg/kg via intraperitoneal injection, twice daily.[1] The vehicle group receives the vehicle solution (e.g., 10% captisol in PBS).[1]
-
Efficacy Evaluation: Tumor volumes and body weights are measured throughout the study. At the end of the study, tumors may be excised for further analysis (e.g., western blot for downstream signaling markers).
-
Statistical Analysis: Statistical tests (e.g., two-tailed Student's t-test) are used to compare tumor volumes between the treatment and vehicle groups.[1]
In Vivo Xenograft Study for BI-2493
Objective: To assess the in vivo anti-tumor efficacy of the pan-KRAS inhibitor BI-2493 in various KRAS-driven cancer models.
Animal Models:
-
Species: Nude or NOD/SCID mice.
-
Age: 4-8 weeks.
-
Cell Lines/Models:
Procedure:
-
Cell Culture/PDX Establishment: Cell lines are cultured as described above. For PDX models, tumor fragments are implanted subcutaneously into immunocompromised mice.[10]
-
Tumor Implantation: A suspension of cancer cells (e.g., 2 x 10^6 - 1 x 10^7 cells in media/PBS with Matrigel) is subcutaneously injected into the flank of each mouse.[11]
-
Tumor Growth Monitoring: Tumor growth is monitored as described for the this compound study.
-
Randomization and Treatment: Mice are randomized into treatment and vehicle control groups when tumors reach the desired volume.
-
BI-2493 Administration: BI-2493 is administered orally, typically twice daily, at doses ranging from 30 to 90 mg/kg.[2][4] The vehicle control group receives the corresponding vehicle.
-
Efficacy Evaluation: Tumor volumes and body weights are monitored. Tumor growth inhibition (TGI) is often calculated as a percentage. At the end of the study, tumors can be analyzed for pharmacodynamic markers (e.g., p-ERK levels).
-
Statistical Analysis: Appropriate statistical methods are used to determine the significance of the anti-tumor effects.
Caption: General xenograft experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Stopping cancer in its tracks: the discovery of a new pan-KRAS inhibitor | Center for Structural Biology | Vanderbilt University [vanderbilt.edu]
- 4. BI-2493 and BI-2865 show potent efficacy in cancer models with KRAS wild-type amplifications | BioWorld [bioworld.com]
- 5. resources.revvity.com [resources.revvity.com]
- 6. Pan-KRAS inhibitors suppress proliferation through feedback regulation in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pan-KRAS Inhibitors BI-2493 and BI-2865 Display Potent Antitumor Activity in Tumors with KRAS Wild-type Allele Amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Xenograft Model and Treatments [bio-protocol.org]
- 9. Xenograft mouse model [bio-protocol.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. biorxiv.org [biorxiv.org]
Safety Operating Guide
Navigating the Safe Disposal of (R)-G12D-7: A Procedural Guide
For researchers and scientists engaged in drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the safe disposal of (R)-G12D-7, a covalent ligand for KRAS-G12D. Adherence to these protocols is vital to mitigate risks and ensure compliance with regulatory standards.
Hazard and Safety Overview
While a specific Safety Data Sheet (SDS) for (R)-G12D-7 is not publicly available, data from analogous KRAS G12D inhibitors provide crucial safety insights. The precautionary statements for similar compounds highlight the potential for environmental toxicity and harm if ingested. Therefore, (R)-G12D-7 should be handled as a hazardous chemical.
| Hazard Category | Description | Primary Precaution |
| Acute Oral Toxicity | Harmful if swallowed. | Do not eat, drink, or smoke when using this product. Wash skin thoroughly after handling.[1] |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects.[1] | Avoid release to the environment.[1] |
Experimental Protocols for Disposal
The recommended disposal procedure for (R)-G12D-7 involves treating it as a hazardous chemical waste. The following steps are based on general best practices for laboratory chemical waste management.
Step 1: Segregation of Waste
Proper segregation is the first and most critical step.
-
Solid Waste: Collect any solid (R)-G12D-7, contaminated personal protective equipment (PPE) such as gloves and lab coats, and any contaminated lab supplies (e.g., weighing paper, pipette tips) in a designated, properly labeled hazardous waste container.
-
Liquid Waste: Solutions containing (R)-G12D-7 should be collected in a separate, sealed, and clearly labeled liquid hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Sharps Waste: Any needles, syringes, or other sharp objects contaminated with (R)-G12D-7 must be disposed of in a designated sharps container for hazardous chemical waste.
Step 2: Container Management
All waste containers must be:
-
Compatible: Made of a material that does not react with the chemical.
-
Securely Sealed: Kept closed except when adding waste to prevent spills and evaporation.
-
Properly Labeled: Clearly marked with "Hazardous Waste" and the full chemical name: "(R)-G12D-7". The label should also include the date accumulation started and the specific hazards (e.g., "Toxic," "Aquatic Hazard").
Step 3: Storage
Store waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic. The storage area should have secondary containment to capture any potential leaks.
Step 4: Disposal
The final disposal of (R)-G12D-7 waste must be handled by a licensed hazardous waste disposal company.
-
Contact EHS: Coordinate with your institution's Environmental Health and Safety (EHS) office for the pickup and disposal of the hazardous waste.
-
Documentation: Ensure all necessary paperwork, such as a hazardous waste manifest, is completed accurately. Retain a copy of these records as required by regulations.[2]
Crucially, do not dispose of (R)-G12D-7 down the drain or in the regular trash. [3][4] Its aquatic toxicity poses a significant threat to the environment.[1]
Logical Workflow for (R)-G12D-7 Disposal
The following diagram illustrates the decision-making process for the proper disposal of materials contaminated with (R)-G12D-7.
References
Personal protective equipment for handling (R)-G12Di-7
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling (R)-G12Di-7, a covalent ligand and inhibitor of K-Ras-G12D. Given its nature as a potent and targeted compound, stringent adherence to safety protocols is paramount to ensure personnel safety and experimental integrity.
Personal Protective Equipment (PPE)
When handling this compound in a laboratory setting, a comprehensive PPE strategy is required to minimize exposure. The following table summarizes the recommended PPE based on general guidelines for handling hazardous research chemicals.[1][2][3]
| Body Part | Required PPE | Specifications and Best Practices |
| Hands | Double Gloving | Wear two pairs of chemotherapy-rated gloves (ASTM D6978 certified). The inner glove should be tucked under the gown cuff, and the outer glove should extend over the cuff. Change gloves every 2-3 hours or immediately upon contamination.[1] |
| Body | Disposable Gown | Use a disposable, back-closing gown made of a material resistant to chemical permeation. Ensure it is long-sleeved with tight-fitting elastic or knit cuffs.[1] |
| Eyes & Face | Goggles & Face Shield | Chemical splash goggles are mandatory. A face shield should be worn over the goggles, especially when there is a risk of splashes or aerosol generation.[1][2] |
| Respiratory | N95 or Higher Respirator | An N95 respirator is the minimum requirement to protect against airborne particles. For activities with a higher risk of aerosolization, a higher level of respiratory protection, such as an elastomeric half-mask with appropriate cartridges, should be considered.[1] |
| Feet | Shoe Covers | Two pairs of disposable shoe covers are required when handling the compound.[1] |
| Head & Hair | Hair and Beard Covers | All hair, including facial hair, should be covered to prevent contamination. |
Operational Plan for Handling this compound
The following workflow outlines the key steps for safely handling this compound from receipt to disposal.
Step-by-Step Guidance:
-
Receiving and Unpacking: Upon receipt, inspect the package for any signs of damage. Unpack in a designated area, preferably within a chemical fume hood.
-
Donning PPE: Before handling the primary container, put on all required PPE as detailed in the table above.
-
Preparation in a Ventilated Enclosure: All manipulations of this compound, including weighing and reconstitution, must be performed in a certified chemical fume hood or a similar ventilated enclosure to prevent inhalation of any dust or aerosols.
-
Weighing and Reconstitution: Use dedicated equipment for weighing. When reconstituting the compound, add the solvent slowly to avoid splashing.
-
Experimental Use: Conduct all experimental procedures within a contained environment to the extent feasible.
-
Decontamination: After use, decontaminate all surfaces and equipment with an appropriate cleaning agent.
-
Waste Segregation: Segregate all waste contaminated with this compound into clearly labeled hazardous waste containers. This includes gloves, gowns, shoe covers, pipette tips, and any unused compound.
-
Disposal: Dispose of hazardous waste according to your institution's and local regulations for chemical waste. Do not dispose of it in the regular trash or down the drain.[4]
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste: All disposable PPE (gloves, gowns, shoe covers), contaminated lab supplies (e.g., pipette tips, tubes), and empty vials should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions of this compound and contaminated solvents should be collected in a separate, sealed, and labeled hazardous liquid waste container.
-
Sharps Waste: Needles, syringes, or any other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.
-
Waste Pickup: Arrange for the pickup and disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) department.
Disclaimer: This guide is intended for informational purposes and is based on general laboratory safety principles. A specific Safety Data Sheet (SDS) for this compound should be obtained from the supplier and consulted for detailed safety information.[5] Always adhere to your institution's specific safety protocols and guidelines.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
